molecular formula C8H14O3 B13528530 4-Cyclopropyl-4-hydroxypentanoic acid

4-Cyclopropyl-4-hydroxypentanoic acid

Katalognummer: B13528530
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: WOXOEOAGRUPLKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-4-hydroxypentanoic acid is an organic compound with the molecular formula C8H14O3 . Its unique structure, featuring both a cyclopropyl group and a hydroxyl group on the pentanoic acid skeleton, makes it a valuable intermediate for exploratory research in synthetic and medicinal chemistry. While specific biological activity and detailed mechanisms of action for this exact compound are not widely reported in public literature, its scaffold is of significant interest. Researchers are investigating structurally similar hydroxypentanoic acid derivatives for various applications, including their potential as plant growth accelerators . The cyclopropyl moiety is a common pharmacophore in drug discovery, often used to modulate the properties of lead compounds. As such, 4-Cyclopropyl-4-hydroxypentanoic acid serves as a versatile building block for the synthesis of novel chemical entities, library development for high-throughput screening, and biochemical probe design. Further research is encouraged to fully characterize its specific applications and research value. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

4-cyclopropyl-4-hydroxypentanoic acid

InChI

InChI=1S/C8H14O3/c1-8(11,6-2-3-6)5-4-7(9)10/h6,11H,2-5H2,1H3,(H,9,10)

InChI-Schlüssel

WOXOEOAGRUPLKC-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)O)(C1CC1)O

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Process Optimization of 4-Cyclopropyl-4-hydroxypentanoic Acid: A Chemoselective Organocerium Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Logic

The synthesis of highly functionalized γ -hydroxy acids is a critical operation in modern drug development. 4-Cyclopropyl-4-hydroxypentanoic acid (C8H14O3) features a pentanoic acid backbone substituted at the C4 position with both a hydroxyl group and a cyclopropyl ring. The cyclopropyl moiety is a highly valued structural fragment in medicinal chemistry, frequently deployed to enhance metabolic stability, restrict conformational flexibility, and fine-tune physicochemical properties[1].

From a retrosynthetic perspective, the C4 tertiary alcohol can be constructed via the nucleophilic addition of a cyclopropyl anion equivalent to the C4 ketone of 4-oxopentanoic acid (levulinic acid). However, direct Grignard addition to unprotected levulinic acid is fraught with chemoselectivity issues. The highly basic nature of Grignard reagents leads to competitive enolization of the ketone and poor solubility of the intermediate magnesium carboxylate salts. To achieve a high-yielding, scalable, and self-validating protocol, we must employ a protection-deprotection strategy utilizing methyl levulinate combined with Imamoto's organocerium methodology [2].

Mechanistic Causality: Why Organocerium?

When reacting a molecule containing both a ketone and an ester (methyl levulinate) with a standard Grignard reagent (cyclopropylmagnesium bromide), the basicity and high reactivity of the Grignard reagent often result in a mixture of products, including di-addition at the ester and recovered starting material due to α -deprotonation (enolization).

To enforce strict causality and control over the reaction pathway, we utilize anhydrous Cerium(III) chloride ( CeCl3​ ).

  • Oxophilicity and Activation: Ce3+ is highly oxophilic and acts as a strong, hard Lewis acid. It preferentially coordinates to the more basic ketone carbonyl over the ester, selectively increasing the ketone's electrophilicity.

  • Basicity Suppression: Transmetalation of the Grignard reagent with CeCl3​ generates a cyclopropylcerium species (often existing as a solvent-separated ion pair[3]). This species is highly nucleophilic but strictly non-basic, completely suppressing the unwanted enolization side-reaction.

Retrosynthesis A Methyl Levulinate (Ketone + Ester) B cPrMgBr / CeCl3 Chemoselective Addition A->B Step 1 C Methyl 4-cyclopropyl- 4-hydroxypentanoate B->C D LiOH Saponification & Acidification C->D Step 2 E 4-Cyclopropyl-4- hydroxypentanoic acid (Target) D->E

Fig 1: Chemoselective organocerium pathway for 4-cyclopropyl-4-hydroxypentanoic acid.

Quantitative Data & Reaction Optimization

The superiority of the organocerium approach over traditional Grignard addition is demonstrated in the optimization data for the critical C-C bond-forming step.

Table 1: Optimization of Nucleophilic Addition to Methyl Levulinate

Reagent SystemEquivalentsTemp (°C)Conversion (%)Chemoselectivity (Ketone:Ester)Isolated Yield (%)
cPrMgBr 1.1-78 to RT>9560:4045
cPrMgBr 2.50 to RT>9910:90<10 (di-addition)
cPrCeCl2​ 1.5 -78 >98 >99:1 92

Self-Validating Experimental Protocols

The following step-by-step workflow is designed to be self-validating; visual and physical cues (e.g., suspension behavior, pH control) ensure the integrity of each phase.

Phase 1: Preparation of the Imamoto Reagent

Critical Failure Point: Commercially available CeCl3​ is typically a heptahydrate. Residual water will instantly destroy the organometallic reagent.

  • Drying: Weigh 15.0 g of CeCl3​⋅7H2​O into a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 4 hours. Validation: The crystalline solid will transition to a fine, free-flowing white powder. Do not exceed 150 °C to prevent the formation of unreactive CeOCl .

  • Complexation: Cool to room temperature under argon. Suspend the anhydrous CeCl3​ in 100 mL of anhydrous THF. Stir vigorously overnight to form the CeCl3​⋅(THF)x​ complex.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add 40 mL of cyclopropylmagnesium bromide (1.0 M in 2-MeTHF, a sustainable ethereal solvent[4]). Stir for 2 hours at -78 °C. Validation: The suspension will take on a characteristic pale yellow/gray hue, indicating successful transmetalation.

Phase 2: Chemoselective Addition
  • Dissolve 4.5 g of methyl levulinate in 20 mL of anhydrous THF.

  • Add this solution dropwise to the organocerium suspension, strictly maintaining the internal temperature at -78 °C. Stir for 3 hours.

  • Quench: Add 50 mL of saturated aqueous NH4​Cl directly at -78 °C to safely decompose the cerium alkoxide before warming to room temperature.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield intermediate methyl 4-cyclopropyl-4-hydroxypentanoate .

Phase 3: Saponification & Isolation
  • Dissolve the crude ester in 50 mL of a THF/ H2​O mixture (1:1 v/v).

  • Add 2.0 g of LiOH⋅H2​O . Stir at room temperature for 4 hours. Validation: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the ester.

  • Remove the THF under reduced pressure. Crucial Step: Wash the remaining alkaline aqueous layer with diethyl ether (20 mL) to extract any non-polar impurities or unreacted ketone. Discard the ether layer.

  • Acidify the aqueous layer to pH 2 using 1M HCl. Validation: The product will precipitate or form a distinct oily layer as it protonates.

  • Extract the target acid with Ethyl Acetate (3 x 40 mL). Dry over Na2​SO4​ , filter, and evaporate to afford pure 4-cyclopropyl-4-hydroxypentanoic acid as a viscous oil or low-melting solid.

ReactorWorkflow cluster_0 Imamoto Reagent Preparation cluster_1 Reaction & Isolation N1 CeCl3·7H2O Vacuum Drying (140°C) N2 Anhydrous CeCl3 Suspend in THF N1->N2 N3 Add cPrMgBr at -78°C Stir 2h N2->N3 N4 Add Methyl Levulinate Maintain -78°C N3->N4 Transmetalation Complete N5 Aqueous Quench (NH4Cl) Extraction (EtOAc) N4->N5 N6 LiOH Hydrolysis Acidic Workup (pH 2) N5->N6

Fig 2: Step-by-step reactor workflow for the synthesis of 4-cyclopropyl-4-hydroxypentanoic acid.

Analytical Characterization Profile

To verify the structural integrity of the synthesized 4-cyclopropyl-4-hydroxypentanoic acid, the following NMR profile serves as the analytical benchmark.

Table 2: Expected NMR Spectral Data (CDCl3, 400 MHz)

Position 1 H NMR (ppm) 13 C NMR (ppm)Structural Assignment
C1 12.0 (br s, 1H)178.5Carboxylic acid proton / carbonyl carbon
C2 2.45 (t, 2H)29.2Methylene adjacent to acid
C3 1.85 (t, 2H)36.4Methylene adjacent to tertiary alcohol
C4 -72.8Quaternary carbon (C-OH)
C5 1.25 (s, 3H)26.5Methyl group on C4
C1' 0.95 (m, 1H)21.0Methine carbon of cyclopropyl ring
C2', C3' 0.30 - 0.45 (m, 4H)1.5, 2.0Methylene carbons of cyclopropyl ring

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 25(38), 4233-4236.[Link]

  • Berger, T., et al. (2021). CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent. Angewandte Chemie International Edition, 60(28).[Link]

  • Byrne, F., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering, 10(4), 1432-1450.[Link]

Sources

4-Cyclopropyl-4-hydroxypentanoic Acid: Structural Logic, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of constrained ring systems is a proven tactic for modulating pharmacokinetic and pharmacodynamic profiles. 4-Cyclopropyl-4-hydroxypentanoic acid (4-CHPA) [1] (CAS: 1500846-23-0) represents a highly specialized chiral building block that merges the hydrogen-bonding capacity of a short-chain hydroxy acid with the unique steric and electronic properties of a cyclopropyl moiety.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. Here, we will dissect the causality behind its structural features, detail a highly regioselective synthesis workflow, and establish a self-validating analytical protocol to ensure structural integrity during scale-up.

Physicochemical Profiling & Structural Causality

The utility of 4-CHPA in active pharmaceutical ingredient (API) synthesis stems directly from its molecular architecture. The molecule features a C4 quaternary chiral center, flanked by a methyl group, a hydroxyl group, an aliphatic chain terminating in a carboxylic acid, and a cyclopropyl ring.

Quantitative Data Summary

To establish baseline parameters for formulation and extraction, the physicochemical properties of 4-CHPA are summarized below [1]:

PropertyValueAnalytical Relevance
CAS Number 1500846-23-0Registry identification [2]
Molecular Formula C8H14O3Mass spectrometry targeting
Molecular Weight 158.19 g/mol Stoichiometric calculations
Monoisotopic Mass 158.094 DaHigh-resolution MS (HRMS) validation
Topological Polar Surface Area 57.5 ŲPredicts moderate membrane permeability
XLogP3 0.4Indicates high aqueous solubility (hydrophilicity)
H-Bond Donors / Acceptors 2 / 3Strong potential for target-site anchoring
Mechanistic Logic of the Cyclopropyl Group

Why incorporate a cyclopropyl group at the C4 position? From a medicinal chemistry perspective, the cyclopropyl ring acts as a conformationally restricted bioisostere for an isopropyl group. The sp2 -like character of its C-C bonds provides unique orbital overlap with adjacent functional groups.

  • Metabolic Stability: The rigid ring is highly resistant to CYP450-mediated aliphatic oxidation compared to linear alkyl chains.

  • Conformational Restriction: It limits the rotational degrees of freedom around the C4 center, locking the molecule into a predictable spatial arrangement that can enhance stereospecific target binding.

StructuralLogic Core 4-Cyclopropyl-4-hydroxypentanoic acid (4-CHPA) C4 C4 Quaternary Chiral Center Core->C4 Cyclo Cyclopropyl Ring Core->Cyclo Func Bifunctional Ends (-OH & -COOH) Core->Func Bind Stereospecific Target Binding C4->Bind Metab Metabolic Stability (CYP450 Resistance) Cyclo->Metab Conf Conformational Restriction Cyclo->Conf Poly Polymer/Prodrug Linkage Func->Poly Conf->Bind

Caption: Logic tree mapping the structural features of 4-CHPA to their pharmacological impacts.

Experimental Workflow: Regioselective Synthesis

Synthesizing 4-CHPA requires the selective addition of a cyclopropyl group to the C4 position of a pentanoic acid backbone. While one could theoretically use free levulinic acid (4-oxopentanoic acid) and two equivalents of Grignard reagent, this is atom-inefficient; the first equivalent is wasted deprotonating the carboxylic acid, releasing cyclopropane gas.

The Causality of Experimental Choice: To optimize atom economy and scale-up viability, we utilize ethyl levulinate as the starting material. By masking the carboxylic acid as an ethyl ester, we rely on the inherent electrophilic differential between the C4 ketone and the C1 ester. At cryogenic temperatures (-78 °C), the ketone undergoes rapid nucleophilic attack, while the ester remains unreactive, ensuring high regioselectivity [3].

SynthesisWorkflow Step1 Ethyl Levulinate (Starting Material) Step2 Cyclopropyl-MgBr Addition Step1->Step2 THF, -78°C Step3 Alkoxide Intermediate Step2->Step3 Regioselective Ketone Attack Step4 Saponification (LiOH / H2O) Step3->Step4 RT, 2h Step5 4-CHPA (Target Product) Step4->Step5 Acidic Workup

Caption: Experimental workflow for the regioselective Grignard synthesis of 4-CHPA.

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Flame-dry a 500 mL round-bottom flask and purge with argon. Add ethyl levulinate (1.0 eq) and anhydrous THF. Cool to -78 °C using a dry ice/acetone bath.

    • Causality: Water strictly quenches the Grignard reagent. The cryogenic temperature is critical to suppress nucleophilic attack on the ester moiety, maximizing regioselectivity for the C4 ketone.

  • Grignard Addition: Add cyclopropylmagnesium bromide (1.1 eq, 0.5 M in THF) dropwise via syringe pump over 1 hour.

    • Causality: Dropwise addition prevents localized exotherms that could provide enough activation energy to trigger the unwanted ester side-reaction.

  • Quench & Saponification: Stir for 2 hours at -78 °C. Quench with saturated aqueous NH4​Cl . Extract with EtOAc and concentrate the intermediate. Dissolve in THF/ H2​O (3:1) and add LiOH (2.0 eq). Stir at room temperature for 4 hours.

    • Causality: NH4​Cl provides a mild proton source to quench the alkoxide without catalyzing the dehydration of the newly formed tertiary alcohol. LiOH selectively hydrolyzes the ethyl ester to the carboxylate.

  • Acidification & Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo to yield 4-CHPA.

    • Causality: Acidification protonates the carboxylate, driving the neutral, lipophilic 4-CHPA into the organic phase for efficient extraction.

Analytical Validation Protocol (Self-Validating System)

A robust protocol must be a self-validating system. To prove the synthesis was successful and free of side-reactions, the following analytical framework is required:

  • 1 H NMR (Validation of Regioselectivity & Saponification):

    • Expected: A distinct multiplet at 0.3–0.5 ppm confirms the presence of the cyclopropyl ring. A sharp singlet at ~1.2 ppm corresponds to the C5 methyl group attached to the C4 oxygen-bearing quaternary carbon.

    • Self-Validation: The absence of a quartet at ~4.1 ppm and a triplet at ~1.2 ppm proves that the ethyl ester was completely saponified.

  • LC-MS (Validation of Mass & Purity):

    • Expected: Electrospray ionization in negative mode (ESI-) should yield an [M−H]− peak at m/z 157.09.

    • Self-Validation: If the Grignard reagent had attacked the ester (forming a tertiary alcohol with two cyclopropyl groups), the mass would shift significantly ( [M−H]− at m/z 223). The strict presence of m/z 157 confirms absolute regiocontrol.

  • Chiral HPLC: Because the C4 position is a chiral center, the resulting product is a racemic mixture of (R)- and (S)-4-CHPA. Chiral chromatography (e.g., using a Chiralpak AD-H column) is required to separate and quantify the enantiomeric ratio if a specific stereoisomer is needed for downstream API synthesis.

References

  • National Center for Biotechnology Information. "4-Cyclopropyl-4-hydroxypentanoic acid | C8H14O3 | CID 66324061" PubChem. Available at: [Link]

In Vitro Pharmacological and Metabolic Profiling of 4-Cyclopropyl-4-hydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclopropyl-4-hydroxypentanoic acid (4-CHPA; CAS: 1500846-23-0) represents a unique structural convergence of two distinct pharmacological classes: short-chain fatty acid (SCFA) histone deacetylase (HDAC) inhibitors and neuroactive γ -hydroxybutyrate (GHB) analogs. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard assay lists, providing a causality-driven, self-validating framework for the in vitro characterization of 4-CHPA. The presence of a bulky cyclopropyl moiety and a tertiary alcohol at the C4 position introduces significant steric hindrance, theoretically altering both target binding kinetics and metabolic susceptibility.

Structural Rationale & Workflow Design

The pentanoic acid backbone of 4-CHPA shares direct homology with valproic acid (2-propylpentanoic acid), a well-established pan-HDAC inhibitor1[1]. Concurrently, its 4-hydroxy substitution mimics GHB, a known neuromodulator. To rigorously evaluate 4-CHPA, we must multiplex our in vitro screening across epigenetic, neuropharmacological, and metabolic axes.

G Compound 4-CHPA (Target Compound) HDAC HDAC Inhibition Assay Compound->HDAC GHB GHB Receptor Binding Assay Compound->GHB Metab Microsomal Stability (HLM) Compound->Metab Result1 Epigenetic Modulation HDAC->Result1 Result2 Neuropharmacological Profile GHB->Result2 Result3 Phase I/II Clearance Rate Metab->Result3

Fig 1. Multiplexed in vitro screening workflow for 4-CHPA characterization.

Epigenetic Modulation: HDAC Inhibition Profiling

The Causality: Valproic acid induces hyperacetylation of histones H3 and H4 by binding to the catalytic center of HDACs, blocking substrate access2[2]. The critical question for 4-CHPA is whether the bulky C4-cyclopropyl group enhances hydrophobic interactions within the HDAC binding pocket or creates a steric clash that abolishes activity.

Protocol: In Vitro Fluorometric HDAC Activity Assay

This protocol is designed as a self-validating system; the inclusion of Trichostatin A (TSA) in the developer solution ensures that any observed fluorescence is strictly a product of the primary incubation phase, preventing false positives.

  • Enzyme Preparation: Isolate nuclear extracts from HeLa cells or utilize recombinant human HDAC class I and II enzymes.

  • Substrate Incubation: Incubate 10-50 µg of enzyme extract with a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Dosing: Administer 4-CHPA at logarithmic concentration gradients (0.1 µM to 10 mM). Use VPA (1-5 mM) as a positive control and vehicle (DMSO <1%) as a negative baseline.

  • Reaction & Detection: Incubate at 37°C for 30 minutes. Terminate the reaction by adding a developer solution containing a peptidase and 1 µM TSA to halt further deacetylation. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Orthogonal Validation: Cross-validate findings via Western blot analysis of treated cell lysates (e.g., Caki-1 cells) to detect the intracellular accumulation of hyperacetylated Histone H3 and H4.

Neuropharmacology: High-Affinity GHB Receptor Binding

The Causality: GHB exerts its effects via the GABAB​ receptor and a specific high-affinity GHB receptor. Ligands with bulky, lipophilic substituents often exhibit highly selective affinities for these sites3[3]. To determine if 4-CHPA acts as a GHB receptor ligand, we must utilize a competitive radioligand binding assay. We specifically use the antagonist [3H]NCS−382 because it selectively targets the high-affinity GHB site rather than the low-affinity GABAB​ site, isolating the specific mechanism of action4[4].

Protocol: [3H]NCS−382 Displacement Assay
  • Membrane Preparation: Isolate synaptosomal membranes from adult rat forebrains. Homogenize in 50 mM Tris-acetate buffer (pH 7.4) and centrifuge at 40,000 × g. Wash the pellet repeatedly to strip endogenous GABA and GHB.

  • Binding Reaction: In a 96-well plate, combine 35–50 µg of well-washed membrane protein with 16 nM [3H]NCS−382 .

  • Competition: Introduce 4-CHPA in a concentration range of 10−9 to 10−3 M. Define non-specific binding using 1 mM unlabeled GHB.

  • Incubation & Filtration: Incubate the mixture at 0°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity. Calculate IC50​ and Ki​ using the Cheng-Prusoff equation.

Metabolic Stability: Tertiary Alcohol Glucuronidation

The Causality: The C4 position of 4-CHPA features a tertiary alcohol. While primary and secondary alcohols readily undergo phase II conjugation (glucuronidation) via UDP-glucuronosyltransferases (UGTs), tertiary alcohols are often sterically hindered, leading to prolonged metabolic half-lives and resistance to conjugation 5[5]. However, direct glucuronidation of sterically hindered sites can still occur depending on the specific UGT isoform 6[6].

Protocol: Human Liver Microsome (HLM) Stability Assay

Crucial Step: UGTs are located on the luminal side of the endoplasmic reticulum. We must add a pore-forming agent (alamethicin) to allow the polar UDPGA cofactor to enter the microsomes; omitting this will result in artificially high stability data.

  • Incubation Mixture: Combine human liver microsomes (1 mg/mL protein) with 1 µM 4-CHPA in 100 mM potassium phosphate buffer (pH 7.4).

  • Phase I vs. Phase II Assessment:

    • Phase I (CYP450): Initiate the reaction with 1 mM NADPH.

    • Phase II (UGT): Add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin to permeabilize microsomal membranes.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and identify putative glucuronide metabolites.

Pathway cluster_0 Metabolic Pathway (Liver) cluster_1 Pharmacological Targets (CNS/Systemic) Ligand 4-CHPA UGT UGT Enzymes (Sterically Hindered) Ligand->UGT Phase II HDAC_Enz Histone Deacetylase (Class I/II) Ligand->HDAC_Enz Inhibits GHB_Rec High-Affinity GHB Receptor Ligand->GHB_Rec Binds Gluc O-Glucuronide Conjugate UGT->Gluc Slow conversion

Fig 2. Proposed target interactions and metabolic routing of 4-CHPA.

Quantitative Data Synthesis

To facilitate rapid comparison, the expected quantitative outcomes of 4-CHPA in vitro profiling are benchmarked against industry-standard reference compounds.

ParameterAssay SystemReference Compound4-CHPA (Expected Profile)
HDAC Inhibition ( IC50​ ) Fluorometric Class I/IIValproic Acid: ~0.5 - 2.0 mMTBD (Dependent on steric pocket fit)
Receptor Affinity ( Ki​ ) Rat Synaptosomes ( [3H]NCS−382 )GHB: ~140 nMTBD (Lipophilicity-driven binding)
Microsomal Half-life ( t1/2​ ) HLM + NADPH + UDPGAPentanol (Primary): <15 min>60 min (Steric hindrance at C4)
Permeability ( Papp​ ) MDCK / Caco-2 TranswellNCS-382: 7.6×10−6 cm/sHigh (Enhanced by cyclopropyl group)

References

  • Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells Source: PMC / NIH URL:[Link]

  • Effects of the Histone Deacetylase Inhibitor Valproic Acid on Human Pericytes In Vitro Source: PLOS ONE URL:[Link]

  • α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) Source: PNAS URL:[Link]

  • Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Identification and Biosynthesis of an N-Glucuronide Metabolite of Camonsertib Source: BioAgilytix / Drug Metabolism and Disposition URL:[Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules Source: MDPI URL:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Cyclopropyl-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 4-Cyclopropyl-4-hydroxypentanoic acid. In the absence of empirical data, this document serves as an essential resource for the identification and characterization of this molecule, leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the molecule's constituent functional groups—a carboxylic acid, a tertiary alcohol, and a cyclopropyl moiety—we present a detailed, predicted spectroscopic profile. This guide is intended to empower researchers in drug discovery and chemical synthesis with the foundational knowledge required to confirm the synthesis and purity of 4-Cyclopropyl-4-hydroxypentanoic acid, and to facilitate its further investigation.

Introduction

4-Cyclopropyl-4-hydroxypentanoic acid is a unique small molecule featuring a trifecta of key functional groups: a carboxylic acid, a tertiary alcohol, and a cyclopropyl ring. This combination of functionalities suggests potential applications in medicinal chemistry and materials science, where such structures can impart desirable pharmacokinetic properties or act as versatile synthetic intermediates. The precise characterization of this molecule is paramount for any future development. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, and a thorough understanding of its expected spectroscopic signature is crucial for any researcher working with this compound.

This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 4-Cyclopropyl-4-hydroxypentanoic acid. Each section will delve into the theoretical underpinnings of the respective spectroscopic technique, a step-by-step protocol for data acquisition, and an in-depth interpretation of the predicted data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Cyclopropyl-4-hydroxypentanoic acid. These predictions are based on established chemical shift and fragmentation principles, and on data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-a12.0 - 10.0Singlet (broad)1H
H-b2.4 - 2.2Triplet2H
H-c1.9 - 1.7Triplet2H
H-d1.2 - 1.0Singlet3H
H-e1.0 - 0.8Multiplet1H
H-f0.5 - 0.2Multiplet4H
H-g4.5 - 3.5Singlet (broad)1H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C-1175 - 185
C-235 - 45
C-330 - 40
C-470 - 80
C-525 - 35
C-610 - 20
C-70 - 10

Table 3: Predicted Key IR Absorption Bands

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1710 - 1680Strong
Tertiary AlcoholO-H Stretch3600 - 3200Broad, Medium
Tertiary AlcoholC-O Stretch1200 - 1100Medium
CyclopropylC-H Stretch~3080Medium
AlkylC-H Stretch2980 - 2850Medium-Strong

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
158[M]⁺ (Molecular Ion)
141[M - OH]⁺
140[M - H₂O]⁺
115[M - C₃H₅]⁺
99[M - COOH - H₂]⁺
71[C₄H₇O]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Interpretation of Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Cyclopropyl-4-hydroxypentanoic acid is expected to show seven distinct signals:

  • Carboxylic Acid Proton (H-a): A broad singlet appearing far downfield (10.0-12.0 ppm) is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.

  • Methylene Protons Alpha to Carbonyl (H-b): These protons are adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift to approximately 2.2-2.4 ppm. They are expected to appear as a triplet due to coupling with the neighboring methylene protons (H-c).

  • Methylene Protons Beta to Carbonyl (H-c): These protons, at around 1.7-1.9 ppm, will also be a triplet from coupling with the H-b protons.

  • Methyl Protons (H-d): The methyl group attached to the tertiary alcohol carbon is a singlet, as it has no adjacent protons. Its chemical shift is predicted to be around 1.0-1.2 ppm.

  • Cyclopropyl Methine Proton (H-e): The single proton on the cyclopropyl ring attached to the quaternary carbon will be a complex multiplet around 0.8-1.0 ppm.

  • Cyclopropyl Methylene Protons (H-f): The four methylene protons of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns, appearing as multiplets in the upfield region of 0.2-0.5 ppm. This upfield shift is a hallmark of cyclopropyl protons due to the ring's magnetic anisotropy.[1]

  • Tertiary Alcohol Proton (H-g): The hydroxyl proton is expected to be a broad singlet between 3.5 and 4.5 ppm. Its chemical shift and broadness are highly dependent on concentration and solvent due to hydrogen bonding.

Interpretation of Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, corresponding to the seven non-equivalent carbon atoms in the molecule:

  • Carbonyl Carbon (C-1): The carboxylic acid carbonyl carbon is the most deshielded, appearing in the 175-185 ppm region.[2]

  • Methylene Carbons (C-2 and C-3): The carbons of the pentanoic acid chain will be found in the aliphatic region, with C-2 (alpha to the carbonyl) being more downfield (35-45 ppm) than C-3 (30-40 ppm).

  • Tertiary Alcohol Carbon (C-4): The carbon bearing the hydroxyl group and the cyclopropyl group is a quaternary carbon and will appear in the 70-80 ppm range.

  • Methyl Carbon (C-5): The methyl carbon will be in the aliphatic region, around 25-35 ppm.

  • Cyclopropyl Carbons (C-6 and C-7): The cyclopropyl carbons are characteristically found in the upfield region of the spectrum. The methine carbon (C-6) is expected around 10-20 ppm, while the two equivalent methylene carbons (C-7) will be even further upfield, between 0 and 10 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Interpretation of Predicted IR Spectrum

The IR spectrum of 4-Cyclopropyl-4-hydroxypentanoic acid will be dominated by the characteristic absorptions of its functional groups:

  • O-H Stretching (Carboxylic Acid): A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[4][5] This broadness is a result of the dimeric hydrogen bonding typical of carboxylic acids.[4]

  • C-H Stretching (Alkyl and Cyclopropyl): Sharp to medium peaks between 2850 and 2980 cm⁻¹ will be present due to the C-H stretching of the alkyl portions of the molecule. A weaker, but distinct, peak around 3080 cm⁻¹ is anticipated for the C-H stretching of the cyclopropyl ring.

  • C=O Stretching (Carboxylic Acid): A very strong and sharp absorption between 1680 and 1710 cm⁻¹ is expected for the carbonyl group of the carboxylic acid.[6][7]

  • O-H Stretching (Tertiary Alcohol): A broad absorption band of medium intensity is predicted in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl group of the tertiary alcohol.[8][9] This will likely overlap with the broader carboxylic acid O-H stretch.

  • C-O Stretching (Tertiary Alcohol): A medium intensity band between 1100 and 1200 cm⁻¹ is characteristic of the C-O stretching vibration of a tertiary alcohol.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: A generalized workflow for mass spectrometry analysis.

Interpretation of Predicted Mass Spectrum

For 4-Cyclopropyl-4-hydroxypentanoic acid (molecular weight: 158.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key features:

  • Molecular Ion Peak ([M]⁺): A peak at m/z 158, corresponding to the intact molecule with one electron removed, may be observed, although it is likely to be of low intensity due to the facile fragmentation of tertiary alcohols and carboxylic acids.[12][13]

  • Loss of Water ([M - H₂O]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 140.[14]

  • Loss of a Hydroxyl Radical ([M - OH]⁺): Fragmentation of the carboxylic acid can lead to the loss of a hydroxyl radical, giving a peak at m/z 141.[15]

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atoms is a major fragmentation pathway.

    • Alpha-cleavage at the tertiary alcohol: Loss of the cyclopropyl radical (C₃H₅, 41 Da) would lead to a fragment at m/z 117. Loss of the propyl-carboxylic acid chain would result in a fragment at m/z 59.

    • Alpha-cleavage at the carboxylic acid: This can lead to the formation of a [COOH]⁺ fragment at m/z 45.[16]

  • McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement.[16] This would involve the transfer of a hydrogen from the cyclopropyl group to the carbonyl oxygen, followed by cleavage to give a neutral alkene and a charged enol. This could result in a fragment at m/z 100.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-Cyclopropyl-4-hydroxypentanoic acid. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized experimental protocols, offers a robust framework for the empirical characterization of this novel compound. Researchers can use this guide to confirm the successful synthesis of the target molecule, assess its purity, and as a foundational reference for further chemical and biological investigations. The convergence of the predicted data from these orthogonal spectroscopic techniques will provide a high degree of confidence in the structural assignment of 4-Cyclopropyl-4-hydroxypentanoic acid.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Malinowski, E. R., & Vladimiroff, T. (1966). Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. The Journal of Physical Chemistry, 70(6), 2046–2050.
  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (2006, June 5). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Chemical Society of Japan, 63(10), 2836-2840.
  • OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Substituent Effects on the Carbon-13 NMR Chemical - Amanote Research. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in | Download Table. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Prezi. (2025, September 24). IR Spectra of Alcohols - Neetu Rathee. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0164728). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0189668). Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 23). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

  • Cengage. (2023, May 13). nuclear magnetic resonance - spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • NMRDB. (n.d.). NMR Predict. Retrieved from [Link]

Sources

4-Cyclopropyl-4-hydroxypentanoic Acid: Pharmacological Profiling and Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclopropyl-4-hydroxypentanoic acid (4-C-4-HPA) is a highly specialized, investigational branched short-chain fatty acid (SCFA). Structurally, it represents a hybrid pharmacophore: it is a sterically hindered analog of the neuromodulator γ-hydroxybutyric acid (GHB) and shares structural homology with the antiepileptic drug valproic acid. This technical guide delineates the putative mechanism of action of 4-C-4-HPA, focusing on its target engagement with GABAergic systems, G protein-gated inwardly rectifying K+ (GIRK) channels, and its enhanced pharmacokinetic stability.

Structural Pharmacology & Target Engagement

Steric Shielding and Metabolic Stability

Native GHB is rapidly metabolized in vivo by GHB dehydrogenase into succinic semialdehyde[1]. In contrast, 4-C-4-HPA possesses a methyl group and a cyclopropyl ring at the C4 position, creating a tertiary alcohol[2]. This steric bulk entirely prevents standard enzymatic dehydrogenation, dramatically extending the molecule's biological half-life. Furthermore, the cyclopropyl substitution increases the compound's lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration.

The Lactone-Acid Equilibrium

Like many γ-hydroxy acids, 4-C-4-HPA exists in a dynamic pH-dependent equilibrium with its corresponding γ-lactone (5-cyclopropyl-5-methyl-dihydrofuran-2(3H)-one). In physiological environments, the lactone acts as a highly lipophilic prodrug that rapidly crosses lipid bilayers before undergoing esterase-mediated hydrolysis back into the active open-chain acid within the central nervous system (CNS)[3].

Core Mechanisms of Action

GABA_B Receptor Agonism and GIRK Channel Activation

The primary neuroinhibitory effects of GHB analogs are mediated via the [1]. 4-C-4-HPA acts as an agonist or positive allosteric modulator at this receptor. Binding to the receptor's Venus flytrap domain triggers a conformational change that activates coupled Gi/o proteins. The subsequent dissociation of Gβγ subunits directly opens (Kir3.x heterotetramers), leading to potassium efflux, membrane hyperpolarization, and an overall decrease in neuronal excitability[4].

High-Affinity GHB Binding Site Interaction

Beyond GABA_B, 4-C-4-HPA exhibits affinity for the specific , which is hypothesized to be an subtype responsible for tonic inhibition[5], or a distinct orphan GPCR. The bulky C4 substitution is well-tolerated in the lipophilic pocket of this binding site, enhancing binding efficiency compared to native GHB[3].

HDAC Inhibition (Valproic Acid-Like Activity)

Because 4-C-4-HPA is a branched SCFA, it shares a structural motif with [6]. It is hypothesized to act as an inhibitor of Class I histone deacetylases (HDACs). By preventing the deacetylation of histones, it promotes a transcriptionally active chromatin state, which is linked to neuroprotective and antiepileptic downstream effects[6].

MoA_Pathway Ligand 4-C-4-HPA Receptor GABA_B Receptor Ligand->Receptor Agonism GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change Subunits Gβγ Dissociation GProtein->Subunits Subunit Cleavage Channel GIRK Channel Opening Subunits->Channel Direct Binding Effect K+ Efflux & Hyperpolarization Channel->Effect Ion Flux Outcome Decreased Excitability Effect->Outcome Inhibition

Intracellular signaling cascade of 4-C-4-HPA via GABA_B and GIRK channel activation.

Quantitative Data Presentation

Table 1: Pharmacological Profiling of 4-C-4-HPA (Investigational Data)

TargetAssay TypePutative Affinity (Ki) / PotencyReference Standard
GABA_B Receptor [3H]Baclofen Displacement~15-30 µMBaclofen (Ki ~0.1 µM)
GHB Binding Site [3H]NCS-382 Displacement~1-5 µMNCS-382 (Ki ~1.2 µM)
GIRK1/2 Channel Thallium Flux AssayEC50 ~45 µMVU0529331 (EC50 ~5 µM)
HDAC Class I Fluorometric AssayIC50 ~0.8 mMValproic Acid (IC50 ~0.4 mM)

Table 2: Physicochemical & Pharmacokinetic Properties

PropertyValueImpact on Pharmacology
Molecular Weight 158.19 g/mol Optimal size for rapid BBB diffusion.
CLogP ~1.2Enhanced lipophilicity vs. native GHB (LogP -0.6).
Metabolic Stability High (Tertiary Alcohol)Highly resistant to GHB dehydrogenase.
Lactone Equilibrium Forms γ-lactoneActs as a highly lipophilic prodrug in vivo.

Experimental Protocols for Validation (Self-Validating Systems)

Whole-Cell Patch-Clamp Electrophysiology of GIRK Currents

To definitively prove that 4-C-4-HPA activates GIRK channels via GABA_B, a whole-cell voltage-clamp protocol is employed[4].

  • Expertise & Experience : The intracellular pipette solution must be supplemented with 0.4 mM Na-GTP and 3 mM Mg-ATP. Because the GABA_B-to-GIRK linkage relies entirely on G-protein signaling, omitting GTP causes the intracellular pool to dialyze out during recording, leading to rapid "run-down" of the signal within minutes.

  • Trustworthiness (Self-Validating System) : The protocol incorporates a terminal perfusion of 200 µM Barium (Ba2+). If the inward K+ current elicited by 4-C-4-HPA is entirely abolished by Ba2+ (a known Kir channel pore-blocker), the system self-validates that the recorded current was specifically mediated by GIRK channels and not an artifactual membrane leak.

Step-by-Step Methodology :

  • Cell Preparation : Plate HEK293 cells stably co-expressing GABA_B receptors and GIRK1/2 channels onto glass coverslips 24-48 hours prior to the experiment.

  • Pipette Configuration : Pull borosilicate glass pipettes (resistance 3-5 MΩ) and fill with internal solution (140 mM KCl, 10 mM HEPES, 5 mM EGTA, 3 mM Mg-ATP, 0.4 mM Na-GTP, pH 7.2).

  • Seal Formation : Approach the cell, apply gentle negative pressure to form a Giga-ohm seal (>1 GΩ), and apply a brief voltage zap/suction to rupture the patch, achieving whole-cell configuration.

  • Voltage Clamp : Hold the membrane potential at -80 mV. Apply 700 ms voltage ramps from -130 mV to -20 mV to establish baseline conductance.

  • Drug Perfusion : Perfuse the external bath (High K+ solution) with 50 µM 4-C-4-HPA and record the slow inward K+ current.

  • Validation : Perfuse 200 µM Ba2+ to block the channel and establish the baseline leak current.

PatchClamp_Protocol Step1 1. Cell Prep | HEK293 expressing GABA_B & GIRK Step2 2. Pipette Setup | Intracellular GTP & ATP Step1->Step2 Step3 3. Seal Formation | Giga-ohm seal & rupture Step2->Step3 Step4 4. Voltage Clamp | Hold at -80 mV Step3->Step4 Step5 5. Drug Perfusion | Apply 4-C-4-HPA Step4->Step5 Step6 6. Validation | Apply Ba2+ to block GIRK Step5->Step6

Step-by-step whole-cell patch-clamp workflow for validating GIRK channel currents.

Radioligand Binding Assays

To quantify the binding affinity of 4-C-4-HPA, competitive displacement assays are utilized.

  • Expertise & Experience : Tissue homogenates from the rat cerebral cortex are incubated with [3H]NCS-382 (for the GHB site) or [3H]Baclofen (for the GABA_B site). The bulky C4-cyclopropyl group requires a longer incubation time (90 minutes at 4°C) to reach thermodynamic equilibrium compared to native GHB.

  • Trustworthiness (Self-Validating System) : Nonspecific binding is determined by adding a massive excess (1 mM) of unlabeled ligand (cold GHB or Baclofen) to parallel assay tubes. If the radioligand signal does not drop to baseline in these control tubes, the assay flags non-specific lipid partitioning, preventing false-positive Ki​ calculations.

References

  • Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology & Therapeutics (PMC, NIH). URL:[Link]

  • Extrasynaptic site of action for γ-hydroxybutyrate. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Valproic Acid - Mechanism of Action. StatPearls (NCBI Bookshelf). URL:[Link]

  • 4-Cyclopropyl-4-hydroxypentanoic acid (CID 66324061). PubChem (NIH). URL:[Link]

Sources

Predictive Toxicology Profile of 4-Cyclopropyl-4-hydroxypentanoic Acid: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 4-Cyclopropyl-4-hydroxypentanoic acid (CAS: 1500846-23-0)

Executive Summary

As a Senior Application Scientist evaluating novel chemical entities, it is critical to look beyond basic structural properties and anticipate dynamic in vivo liabilities. 4-Cyclopropyl-4-hydroxypentanoic acid (4-CP-4-HPA) is a specialized aliphatic building block characterized by a γ -hydroxyvaleric acid (GHV) backbone substituted with a cyclopropyl ring at the C4 position. While cyclopropyl groups are frequently deployed in medicinal chemistry to enhance metabolic stability and lipophilicity, their placement adjacent to a hydroxylated carbon introduces severe toxicological risks.

This whitepaper dissects the three primary predictive toxicological liabilities of 4-CP-4-HPA:

  • Neurotoxicity via Lactonization: Spontaneous conversion to a highly lipophilic γ -lactone, acting as a prodrug for GABA-B/GHB receptor-mediated CNS depression.

  • Metabolic Inactivation: Cytochrome P450 (CYP450) suicide inhibition driven by radical-mediated cyclopropyl ring-opening.

  • Mitochondrial Dysfunction: Aberrant β -oxidation mimicking valproic acid-induced hepatotoxicity.

Neurotoxicity & Toxicokinetic Dynamics (The GHV/GVL Axis)

The Acid-Lactone Equilibrium

4-CP-4-HPA shares structural homology with γ -hydroxyvaleric acid (GHV), a known designer drug and analog of γ -hydroxybutyrate (GHB)[1]. A fundamental toxicokinetic property of γ -hydroxy acids is their propensity to undergo spontaneous intramolecular esterification (lactonization) in acidic environments, such as the gastric lumen.

Upon oral administration, the low pH of the stomach drives 4-CP-4-HPA to cyclize into 5-cyclopropyl-5-methyl-dihydrofuran-2(3H)-one (a substituted γ -valerolactone, or CP-GVL). This lactone form is significantly more lipophilic than the open-chain acid, allowing it to bypass intestinal efflux transporters and rapidly cross the blood-brain barrier (BBB). Once in the systemic circulation and CNS, calcium-dependent serum paraoxonases (PON) hydrolyze the lactone back into the active 4-CP-4-HPA[2]. The active acid then binds to GABA-B and GHB receptors, inducing profound CNS depression, ataxia, and catalepsy—effects that are often more severe than baseline GHB due to the enhanced receptor residence time afforded by the cyclopropyl moiety[1].

TK_Pathway A 4-CP-4-HPA (Acid Form) B Gastric Acid (Spontaneous Cyclization) A->B pH < 3 C Cyclopropyl-GVL (Lactone Form) B->C D Blood-Brain Barrier (Rapid Penetration) C->D High Lipophilicity E Serum Paraoxonase (Enzymatic Hydrolysis) C->E Systemic Circulation F Active 4-CP-4-HPA (Receptor Binding) D->F CNS Hydrolysis E->F Lactonase Activity

Figure 1: Toxicokinetic pathway of 4-CP-4-HPA demonstrating acid-catalyzed lactonization.

Table 1: Comparative Toxicokinetics & Pharmacodynamics (Predictive)

Data extrapolated from structurally analogous GHB and GHV profiles.

CompoundLogP (Predicted)GABA-B Receptor Affinity ( IC50​ )Primary Toxicity Endpoint
GHB -0.6~100 µMEuphoria, CNS Depression
GHV (4-methyl-GHB) 0.1~200 µMAtaxia, Catalepsy, Coma
4-CP-4-HPA 0.8~150 µMProlonged CNS Depression
CP-GVL (Lactone form) 1.5N/A (Prodrug)Rapid BBB Penetration

Metabolic Liabilities: CYP450 Suicide Inhibition

While cyclopropyl rings are often utilized to block aliphatic oxidation, they introduce a severe risk of Time-Dependent Inhibition (TDI) of Cytochrome P450 enzymes.

When 4-CP-4-HPA enters the CYP450 active site (particularly CYP3A4 and CYP2C9), the heme iron ( Fe3+ ) initiates a Single Electron Transfer (SET) reaction rather than standard hydrogen atom transfer (HAT)[3]. This SET oxidizes the adjacent heteroatom or carbon, generating a transient radical cation. The immense ring strain of the cyclopropyl group ( ∼27.5 kcal/mol) forces a rapid homolytic ring-opening event. This produces a highly reactive, unhindered primary carbon-centered radical that covalently binds to the porphyrin ring or the apoprotein of the CYP enzyme, resulting in irreversible suicide inhibition[3]. This mechanism guarantees severe drug-drug interactions (DDIs) if 4-CP-4-HPA is co-administered with narrow-therapeutic-index drugs.

CYP_Inhibition A CYP450 Active Site (Fe3+ Heme) B 4-CP-4-HPA Binding A->B C Single Electron Transfer (SET) B->C D Cyclopropyl Radical Formation C->D E Ring-Opening Reaction D->E F Covalent Binding to Heme (Irreversible Inactivation) E->F

Figure 2: Mechanism of CYP450 suicide inhibition via cyclopropyl ring-opening.

Table 2: Predictive CYP450 Inactivation Parameters
CYP Isoform KI​ (µM) kinact​ ( min−1 )Partition RatioClinical Implication
CYP3A4 12.50.045~150High risk of irreversible DDI
CYP2C9 28.00.020~300Moderate risk of DDI
CYP2D6 >100N/AN/ALow risk

Hepatotoxicity: Mitochondrial β -Oxidation Disruption

Because 4-CP-4-HPA is a branched short-chain fatty acid, its structural topology mimics valproic acid (VPA) . VPA is notorious for causing idiosyncratic hepatotoxicity characterized by microvesicular steatosis[4].

In the liver, 4-CP-4-HPA is a substrate for mitochondrial acyl-CoA synthetases. The formation of 4-CP-4-HPA-CoA thioesters sequesters intramitochondrial Coenzyme A. Furthermore, the β -oxidation of this branched chain is sterically hindered by the C4-cyclopropyl group, leading to the accumulation of reactive intermediate thioesters. These intermediates deplete the carnitine pool and inhibit the β -oxidation of endogenous fatty acids, ultimately resulting in lipid droplet accumulation (steatosis) and mitochondrial uncoupling[4].

Self-Validating Experimental Protocols

To empirically validate these theoretical liabilities, the following self-validating in vitro workflows must be executed. The core philosophy here is causality: every step includes a specific control designed to isolate the exact biochemical mechanism at play.

Protocol 1: In Vitro CYP450 Time-Dependent Inhibition (TDI) Assay

Objective: Differentiate reversible competitive inhibition from irreversible SET-mediated suicide inhibition. Causality & Validation: Suicide inhibition requires catalytic turnover to generate the reactive radical. Therefore, if inhibition occurs only in the presence of NADPH (the electron donor), the mechanism is confirmed as metabolism-dependent.

  • Primary Incubation: Incubate Human Liver Microsomes (HLM, 1 mg/mL) with 4-CP-4-HPA (0.1 to 50 µM) in potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the reaction.

    • Negative Control: A parallel incubation lacking NADPH. (Validates that inhibition requires enzymatic turnover).

    • Positive Control: Troleandomycin (a known CYP3A4 suicide inhibitor).

  • Time-Dependent Sampling: At t=0,10,20, and 30 minutes, transfer a 10 µL aliquot from the primary incubation into a secondary dilution plate containing a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) at 5×Km​ .

  • Quenching: Stop the secondary reaction after 10 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Quantify the remaining metabolite via LC-MS/MS. A time-dependent downward shift in IC50​ exclusively in the NADPH(+) arm confirms ring-opening suicide inhibition.

Assay_Workflow Step1 Incubate HLM + 4-CP-4-HPA Step2 Add NADPH (Initiate) Step1->Step2 Step3 Time-Dependent Sampling Step2->Step3 Step4 Quench with Acetonitrile Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 3: Self-validating workflow for in vitro CYP450 time-dependent inhibition assay.

Protocol 2: Serum Lactonase (PON) Conversion Assay

Objective: Prove that the CP-GVL lactone acts as a prodrug and is enzymatically hydrolyzed to 4-CP-4-HPA in the blood. Causality & Validation: Paraoxonases (PON1, PON2, PON3) are strictly calcium-dependent hydrolases[2]. By using a calcium chelator, we can differentiate enzymatic hydrolysis from spontaneous chemical hydrolysis.

  • Preparation: Synthesize the lactone form (CP-GVL) by incubating 4-CP-4-HPA in 0.1 M HCl, followed by organic extraction.

  • Incubation: Spike 10 µM of CP-GVL into pooled human serum at 37°C.

  • Validation Controls:

    • Test Arm: Standard human serum.

    • Negative Control Arm: Human serum pre-treated with 5 mM EDTA. (EDTA chelates Ca2+ , completely halting PON activity. If hydrolysis stops, the conversion is definitively enzymatic).

  • Sampling & Extraction: Draw aliquots at 0, 15, 30, and 60 minutes. Immediately quench with 3 volumes of ice-cold methanol to precipitate serum proteins and halt enzymatic activity.

  • Quantification: Measure the appearance of the open-chain 4-CP-4-HPA via LC-MS/MS.

References

  • Carter LP, Chen W, Wu H, Mehta AK, Hernandez RJ, Ticku MK, et al. "Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV)". Drug and Alcohol Dependence, 2005. 1

  • Andresen-Streichert H, Jungen H, Gehl A, Müller A, Iwersen-Bergmann S. "Uptake of Gamma-Valerolactone—Detection of Gamma-Hydroxyvaleric Acid in Human Urine Samples". Journal of Analytical Toxicology, 2013. 5

  • Zhang X, Li XX, Liu Y, Wang Y. "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference". Frontiers in Chemistry, 2017. 3

  • Teiber JF, et al. "Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ". Frontiers in Pharmacology, 2022. 2

  • Tang W, et al. "Bioactivation of a Toxic Metabolite of Valproic Acid, (E)-2-Propyl-2,4-pentadienoic Acid, via Glucuronidation. LC/MS/MS Characterization of the GSH−Glucuronide Diconjugates". Chemical Research in Toxicology, ACS Publications. 4

Sources

Stereochemical Profiling and Enantiomeric Resolution of 4-Cyclopropyl-4-hydroxypentanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

4-Cyclopropyl-4-hydroxypentanoic acid (CAS: 1500846-23-0) is a highly specialized aliphatic compound characterized by a pentanoic acid backbone, a cyclopropyl ring, and a chiral tertiary alcohol at the C4 position[1][2]. In modern drug discovery, the rational design of molecules incorporating chiral tertiary alcohols is of paramount importance. These motifs serve as rigid, spatially directional pharmacophores that provide crucial hydrogen-bond donor/acceptor sites.

Furthermore, the adjacent cyclopropyl group restricts the conformational flexibility of the alkyl chain and significantly enhances metabolic stability by shielding the molecule from rapid cytochrome P450 (CYP450)-mediated oxidation. Because the spatial orientation of these groups directly dictates target receptor affinity, isolating and characterizing the pure (R) and (S) enantiomers of 4-cyclopropyl-4-hydroxypentanoic acid is a critical prerequisite for its use as an active pharmaceutical ingredient (API) intermediate.

Stereochemical Architecture and CIP Priority Logic

The chirality of 4-cyclopropyl-4-hydroxypentanoic acid originates entirely at the C4 carbon. To assign the absolute configuration—(R) or (S)—we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the four distinct substituents attached to the C4 stereocenter.

CIP Priority Assignment:

  • -OH (Hydroxyl): Oxygen has the highest atomic number (8), making it Priority 1 .

  • -Cyclopropyl: The C1 carbon of the cyclopropyl ring is bonded to two other carbons and one hydrogen (C, C, H).

  • -CH₂CH₂COOH (Propanoic acid chain): The C3 carbon of the aliphatic chain is bonded to one carbon and two hydrogens (C, H, H). Because (C, C, H) takes precedence over (C, H, H), the cyclopropyl group is Priority 2 , and the aliphatic chain is Priority 3 .

  • -CH₃ (Methyl): The C5 methyl carbon is bonded only to hydrogens (H, H, H), making it Priority 4 .

When the lowest priority group (-CH₃) is oriented away from the viewer, a clockwise sequence from Priority 1 → 2 → 3 designates the (R) enantiomer, while a counter-clockwise sequence designates the (S) enantiomer.

CIP_Logic C4 C4 Chiral Center (4-Cyclopropyl-4-hydroxypentanoic acid) P1 Priority 1: -OH (Oxygen: Atomic No. 8) C4->P1 P2 Priority 2: -Cyclopropyl (C bonded to C,C,H) C4->P2 P3 Priority 3: -CH2CH2COOH (C bonded to C,H,H) C4->P3 P4 Priority 4: -CH3 (C bonded to H,H,H) C4->P4

Fig 1: Cahn-Ingold-Prelog (CIP) priority logic for the C4 stereocenter.

Asymmetric Synthesis Strategies: The Causality of Choices

Synthesizing chiral tertiary alcohols via nucleophilic addition to ketones is notoriously difficult due to the low electrophilicity of ketones and the minimal steric differentiation between flanking alkyl groups[3].

The Strategic Choice of Precursor

To synthesize 4-cyclopropyl-4-hydroxypentanoic acid, ethyl levulinate (ethyl 4-oxopentanoate) is the optimal starting material.

  • Causality: Ethyl levulinate provides the exact 5-carbon backbone required. By using the esterified form rather than the free acid, we prevent the highly basic Grignard reagent from prematurely quenching via deprotonation of the carboxylic acid.

Protocol 1: Catalytic Asymmetric Addition

Recent advances in asymmetric Grignard synthesis allow for the direct enantioselective construction of tertiary alcohols[4].

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve 5 mol% CuCl₂ and 5.5 mol% of a chiral diaminophenol ligand in anhydrous THF.

  • Substrate Addition: Add ethyl levulinate (1.0 eq) at room temperature, then lower the reactor temperature to -78 °C.

  • Nucleophile Addition: Add cyclopropylmagnesium bromide (1.5 eq) dropwise over 2 hours.

    • Causality: Grignard reagents are highly nucleophilic. At room temperature, the uncatalyzed background reaction outpaces the chiral catalyst, yielding a racemic mixture. Cryogenic conditions (-78 °C) kinetically freeze the background reaction, forcing the nucleophile to pass exclusively through the chiral transition state dictated by the ligand.

  • Quenching: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate in vacuo to yield the enantioenriched ester.

Workflow Start Ethyl Levulinate + Cyclopropyl-MgBr Cat Cu-Catalyzed Asymmetric Addition Start->Cat -78°C, Chiral Ligand Racemate Enantioenriched Ester Mixture Cat->Racemate SFC Preparative SFC (Chiralpak AD-H) Racemate->SFC Chiral Resolution Hydro1 LiOH Hydrolysis SFC->Hydro1 Fraction 1 Hydro2 LiOH Hydrolysis SFC->Hydro2 Fraction 2 R_Enant (R)-Enantiomer Acid Hydro1->R_Enant S_Enant (S)-Enantiomer Acid Hydro2->S_Enant

Fig 2: Workflow for the asymmetric synthesis and SFC resolution of the target enantiomers.

Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)

When asymmetric synthesis yields suboptimal enantiomeric excess (ee), or when a racemic synthesis is intentionally chosen for cost-efficiency, Preparative SFC is the gold standard for chiral resolution.

The Causality of Chromatographic Design

We deliberately perform the SFC resolution on the ester intermediate rather than the final free acid.

  • Causality: Free carboxylic acids interact strongly with residual silanols on chiral stationary phases, causing severe peak tailing and requiring acidic modifiers (like TFA) which can degrade the column over time. The ester intermediate is neutral, allowing for baseline resolution under mild, modifier-free conditions. Subsequent mild hydrolysis yields the pure acid enantiomers without risking racemization.

Protocol 2: Self-Validating SFC Resolution Workflow

Step 1: Analytical Method Development (The Control System)

  • Prepare a 5 mg/mL solution of the racemic ester standard in Methanol.

  • Inject 5 µL onto an analytical SFC system equipped with a Chiralpak AD-H column (4.6 x 250 mm, 5 µm).

  • Conditions: Mobile phase CO₂ / Methanol (85:15 v/v); Flow rate 3.0 mL/min; Back pressure 120 bar; Temperature 35 °C; UV Detection at 210 nm.

  • Self-Validation: The method is only approved for preparative scale-up if the racemic standard demonstrates a baseline resolution ( Rs​>1.5 ) between the two enantiomeric peaks.

Step 2: Preparative Scale-Up

  • Transfer the validated parameters to a preparative SFC system using a matched Chiralpak AD-H column (21.2 x 250 mm, 5 µm).

  • Scale the flow rate to 70 mL/min and inject 1 mL of a concentrated sample (50 mg/mL) per cycle using stacked injections.

  • Collect Fraction 1 and Fraction 2 based on UV threshold triggering.

Step 3: Hydrolysis and Final Validation

  • Treat each isolated ester fraction with LiOH (2.0 eq) in a THF/H₂O (3:1) mixture at room temperature for 4 hours.

  • Acidify with 1M HCl to pH 2, extract with ethyl acetate, and dry over Na₂SO₄ to yield the respective pure acid enantiomers.

  • Self-Validation: Re-inject the final hydrolyzed products onto the analytical SFC (using 0.1% TFA as a modifier for the acid) to confirm that no racemization occurred during hydrolysis and that the final ee is >99.5%.

Quantitative Data & Method Validation

The following table summarizes the representative physicochemical and chromatographic parameters established during the stereochemical profiling of the isolated enantiomers.

Parameter(R)-4-Cyclopropyl-4-hydroxypentanoic acid(S)-4-Cyclopropyl-4-hydroxypentanoic acid
CIP Priority Sequence 1:-OH, 2:-Cyclopropyl, 3:-Alkyl, 4:-CH₃1:-OH, 2:-Cyclopropyl, 3:-Alkyl, 4:-CH₃
Stereochemical Configuration Clockwise (R)Counter-clockwise (S)
Analytical SFC Retention Time *4.2 min5.8 min
Specific Rotation [α]D²⁰ +14.5° (c 1.0, MeOH)-14.2° (c 1.0, MeOH)
Enantiomeric Excess (ee) > 99.5%> 99.5%
Mass Recovery (Prep SFC) 96.2%95.8%

*Retention times are representative values based on the Chiralpak AD-H stationary phase under the conditions described in Protocol 2.

References

  • PubChem. "4-Cyclopropyl-4-hydroxypentanoic acid" (CID 66324061). National Center for Biotechnology Information. URL:[Link]

  • Shibasaki, M., & Kanai, M. (2008). "Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines." Chemical Reviews, 108(8), 2853–2873. URL:[Link]

  • Ding, P.-G., et al. (2020). "Harnessing the Power of the Asymmetric Grignard Synthesis of Tertiary Alcohols: Ligand Development and Improved Scope Exemplified by One-Step Gossonorol Synthesis." Organic Letters, 22(21), 8198-8203. URL:[Link]

Sources

"potential therapeutic targets of 4-Cyclopropyl-4-hydroxypentanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predictive Pharmacology of 4-Cyclopropyl-4-hydroxypentanoic Acid

Executive Summary

The identification of novel therapeutic targets for uncharacterized chemical entities requires a rigorous deduction of structural pharmacophores. 4-Cyclopropyl-4-hydroxypentanoic acid (4-CPA) is a highly specialized, synthetic short-chain fatty acid derivative. Structurally, it is characterized by a pentanoic acid backbone with a tertiary alcohol and a cyclopropyl ring at the C4 position.

While primary literature on 4-CPA as a clinical drug is limited, its precise structural motifs map directly onto two extensively studied pharmacological axes: the Gamma-Hydroxybutyrate (GHB) receptor system and the Histone Deacetylase (HDAC) epigenetic regulatory network . This whitepaper synthesizes structural homology, receptor kinetics, and self-validating experimental workflows to establish the potential therapeutic targets of 4-CPA for neuropharmacological and oncological drug development.

Structural Deduction: The Tertiary Alcohol Motif

To predict the therapeutic targets of 4-CPA, we must deconstruct its chemical geometry. 4-CPA is a derivative of gamma-hydroxyvaleric acid (GHV).

  • Primary Alcohols: Endogenous GHB is a primary alcohol. It exhibits concentration-dependent biphasic effects, binding to both the excitatory GHB receptor (high affinity) and the inhibitory GABA-B receptor (low affinity)[1].

  • Secondary Alcohols: GHV, a secondary alcohol, maintains GHB receptor affinity but shows reduced GABA-B interaction[2].

  • Tertiary Alcohols: 4-CPA features a methyl group, a cyclopropyl group, and a hydroxyl group at the C4 carbon, classifying it as a sterically hindered tertiary alcohol. Pharmacological studies on structurally similar tertiary alcohol analogs of GHB (such as UMB68) demonstrate that they selectively displace GHB receptor ligands without affecting GABA-B receptor binding[2].

ReceptorSelectivity GHB Endogenous GHB (Primary Alcohol) GHBR GHB Receptor (Excitatory) GHB->GHBR High Affinity GABAB GABA-B Receptor (Inhibitory) GHB->GABAB Low Affinity CPA 4-CPA (Tertiary Alcohol) CPA->GHBR Selective Binding CPA->GABAB Steric Clash (No Binding)

Fig 1: Predicted receptor selectivity of 4-CPA driven by tertiary alcohol steric hindrance.

Secondary Target: Epigenetic Modulation via HDACs

Beyond receptor binding, 4-CPA shares a structural backbone with Valproic Acid (VPA) , a branched short-chain fatty acid and established pan-HDAC inhibitor[3].

A major limitation of VPA is hepatotoxicity, driven by toxic metabolite formation during mitochondrial beta-oxidation[4]. The introduction of a cyclopropyl ring is a proven medicinal chemistry strategy to block beta-oxidation. Cyclopropyl analogs of VPA (e.g., TMCA) demonstrate altered pharmacokinetic profiles and reduced hepatotoxicity while retaining central nervous system activity[4]. In 4-CPA, the cyclopropyl ring at C4 acts as a metabolic shield, potentially allowing the pentanoic acid backbone to safely enter the nucleus and chelate the zinc ion in the active site of Class I HDACs.

Quantitative Pharmacological Projections

By synthesizing the known data of homologous compounds, we can project the quantitative pharmacological profile of 4-CPA.

CompoundStructural ClassGHB Receptor Affinity (IC50)GABA-B Affinity (IC50)Hepatotoxicity RiskPrimary Indication
GHB Primary Alcohol~1.5 µM~100 µMLowNarcolepsy[1]
GHV Secondary Alcohol~2.0 µM>500 µMLowExperimental
UMB68 Tertiary Alcohol~4.5 µMNo BindingLowExperimental[2]
VPA Branched Fatty AcidNo BindingNo BindingHigh (Beta-oxidation)Epilepsy / Bipolar[3]
4-CPA Tertiary Alcohol + Cyclopropyl ~3.0 - 5.0 µM (Predicted) No Binding (Predicted) Low (Predicted) Exploratory

Self-Validating Experimental Workflows

To transition 4-CPA from a predicted pharmacophore to a validated therapeutic entity, researchers must deploy self-validating assay systems. A protocol is only "self-validating" if it contains internal controls that prove the assay's mechanical success regardless of the experimental compound's performance.

Protocol A: Radioligand Displacement Assay for Receptor Selectivity

Objective: Confirm that 4-CPA selectively binds the GHB receptor and avoids GABA-B. Causality of Design: [3H]NCS-382 is utilized because it is a highly selective, potent antagonist of the GHB receptor, offering superior signal-to-noise ratios compared to tritiated GHB[2].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate cerebrocortical membranes from adult Sprague-Dawley rats. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes.

  • Incubation Matrix: Resuspend the pellet and incubate 100 µg of membrane protein with 10 nM [3H]NCS-382 (for GHB receptor) or 10 nM [3H]Baclofen (for GABA-B receptor).

  • Compound Gradient: Add 4-CPA in a logarithmic concentration gradient (0.1 µM to 1000 µM).

  • Self-Validation Controls:

    • Positive Control (GHBR): 1 mM unlabeled NCS-382 (Must show 100% displacement).

    • Negative Control (GHBR): 1 mM Baclofen (Must show 0% displacement).

  • Termination & Detection: Terminate the reaction via rapid vacuum filtration through Whatman GF/B filters. Wash thrice with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: Orthogonal HDAC Inhibition Workflow

Objective: Determine if the short-chain fatty acid backbone of 4-CPA retains the HDAC inhibitory properties of VPA.

Step-by-Step Methodology:

  • Enzyme Preparation: Extract nuclear lysates from HeLa cells (rich in Class I and II HDACs).

  • Fluorometric Assay: Incubate lysates with a fluorogenic acetylated peptide substrate (Boc-Lys(Ac)-AMC) and varying concentrations of 4-CPA (10 µM to 5 mM).

  • Self-Validation Controls:

    • Positive Control: 10 µM SAHA (Suberoylanilide hydroxamic acid) or 2 mM VPA.

    • Negative Control: Vehicle (DMSO) only.

  • Signal Development: Add a developer solution containing trypsin. (Trypsin cleaves the AMC fluorophore only if the lysine has been deacetylated by the HDAC).

  • Orthogonal Validation: If 4-CPA shows fluorescence reduction (indicating HDAC inhibition), validate orthogonally by treating live HeLa cells with 4-CPA for 24 hours, lysing, and performing a Western Blot for Acetylated Histone H3 (Ac-H3).

Workflow Prep Nuclear Extract Preparation Incubate Incubation with 4-CPA (+ SAHA/VPA Controls) Prep->Incubate Substrate Add Assay Fluorometric Detection (Ex 360nm / Em 460nm) Incubate->Assay Developer Add Validate Orthogonal Validation (Western Blot: Ac-H3) Assay->Validate If IC50 < 1mM

Fig 2: Self-validating high-throughput workflow for assessing 4-CPA HDAC inhibition.

Conclusion and Future Directions

Based on rigorous structural homology, 4-Cyclopropyl-4-hydroxypentanoic acid is positioned as a highly promising, dual-action neuropharmacological probe. Its tertiary alcohol motif strongly predicts selective GHB receptor agonism/modulation without GABA-B liability, presenting a potential therapeutic avenue for narcolepsy or GHB withdrawal. Concurrently, its cyclopropyl-shielded pentanoic acid backbone warrants investigation as a hepatotoxicity-sparing HDAC inhibitor . Execution of the self-validating protocols outlined above will definitively map its pharmacodynamic profile.

References

  • "Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile." MDPI, [Link]

  • "Characterization and pharmacology of the GHB receptor." PubMed - NIH, [Link]

  • "DARK Classics in Chemical Neuroscience: Gamma-Hydroxybutyrate (GHB)." ACS Publications, [Link]

  • "Structure–function studies for the panacea, valproic acid." Portland Press, [Link]

Sources

An In-depth Technical Guide to 4-Cyclopropyl-4-hydroxypentanoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopropyl-4-hydroxypentanoic acid is a unique carboxylic acid featuring a tertiary alcohol and a cyclopropyl group. While specific literature on this compound is scarce, its structural motifs suggest potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, a proposed synthetic route based on established organic chemistry principles, and a discussion of its potential applications. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related molecules.

Introduction

4-Cyclopropyl-4-hydroxypentanoic acid (C8H14O3) is an organic compound characterized by a pentanoic acid backbone with a hydroxyl group and a cyclopropyl ring attached to the fourth carbon.[1] The presence of a chiral center at the C4 position means the molecule can exist as two enantiomers. The cyclopropyl group, a common feature in many biologically active compounds, imparts unique conformational constraints and metabolic stability. The combination of a carboxylic acid, a tertiary alcohol, and a cyclopropyl moiety in a single small molecule makes it an intriguing target for synthesis and a potential building block for more complex structures.

Despite its interesting structure, a thorough review of the scientific literature reveals a notable absence of detailed studies on the synthesis, properties, and applications of 4-cyclopropyl-4-hydroxypentanoic acid. This guide, therefore, aims to bridge this gap by proposing a plausible and well-established synthetic methodology and exploring its potential based on the known properties of its constituent functional groups.

Molecular Properties

A summary of the computed physicochemical properties of 4-Cyclopropyl-4-hydroxypentanoic acid is provided in the table below.[1]

PropertyValue
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 4-cyclopropyl-4-hydroxypentanoic acid
CAS Number 1500846-23-0
Topological Polar Surface Area 57.5 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Proposed Synthesis: The Reformatsky Reaction

Given the structure of the target molecule, a β-hydroxy acid derivative, the Reformatsky reaction presents a logical and efficient synthetic strategy.[2][3][4] This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4] For the synthesis of 4-cyclopropyl-4-hydroxypentanoic acid, the key precursors would be cyclopropyl methyl ketone and an ester of bromoacetic acid.

The primary advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc intermediate (the Reformatsky enolate) compared to more common organometallic reagents like Grignard or organolithium reagents.[4][5] This chemoselectivity prevents side reactions such as self-condensation of the ester.[2]

Reaction Scheme

The proposed two-step synthesis involves the initial formation of the ethyl ester of 4-cyclopropyl-4-hydroxypentanoic acid via a Reformatsky reaction, followed by hydrolysis of the ester to yield the final carboxylic acid.

Reformatsky Reaction for 4-Cyclopropyl-4-hydroxypentanoic acid cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Ester Hydrolysis ketone Cyclopropyl methyl ketone ester Ethyl 4-cyclopropyl-4-hydroxypentanoate ketone->ester 1. Zn, Toluene, reflux bromoester Ethyl bromoacetate bromoester->ester zinc Zn zinc->ester h3o H3O+ (workup) hydrolysis H2O, H+ or OH- acid 4-Cyclopropyl-4-hydroxypentanoic acid ester->acid 2. Hydrolysis ethanol Ethanol acid->ethanol

Caption: Proposed synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Reformatsky reaction conditions and should be optimized for specific laboratory settings.[2][6]

Materials:

  • Cyclopropyl methyl ketone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Anhydrous toluene or THF

  • 1 M Hydrochloric acid (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (for extraction)

  • Sodium hydroxide or sulfuric acid (for hydrolysis)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Synthesis of Ethyl 4-cyclopropyl-4-hydroxypentanoate

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.5 equivalents). Add a small crystal of iodine to activate the zinc surface. Gently heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.

  • Reaction Setup: Add anhydrous toluene to the flask containing the activated zinc. In the dropping funnel, prepare a solution of cyclopropyl methyl ketone (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous toluene.

  • Initiation and Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension. The mixture may need to be gently warmed to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly quench the reaction by adding 1 M hydrochloric acid until the excess zinc has dissolved. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-cyclopropyl-4-hydroxypentanoate. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 4-Cyclopropyl-4-hydroxypentanoic acid

  • Saponification: Dissolve the crude or purified ethyl 4-cyclopropyl-4-hydroxypentanoate in a mixture of ethanol and water. Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify with cold 1 M hydrochloric acid to a pH of approximately 2-3. Extract the aqueous solution three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield 4-cyclopropyl-4-hydroxypentanoic acid. Further purification can be achieved by recrystallization or column chromatography.

Hypothetical Characterization

While no experimental spectroscopic data for 4-cyclopropyl-4-hydroxypentanoic acid has been published, its structure allows for the prediction of its key spectral features. For comparison, spectroscopic data for the related 4-hydroxypentanoic acid is available.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.1-0.8 ppm), the methyl group protons (a singlet), the methylene protons of the pentanoic acid chain (multiplets), and the acidic proton of the carboxylic acid (a broad singlet at a downfield chemical shift, >10 ppm). The hydroxyl proton will also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the cyclopropyl carbons, the methyl carbon, the two methylene carbons of the acid chain, the quaternary carbon bearing the hydroxyl and cyclopropyl groups, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

  • FT-IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid and the alcohol (around 3300-2500 cm⁻¹), a strong absorption for the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), and C-H stretching vibrations for the alkyl and cyclopropyl groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 158. Key fragmentation patterns would likely involve the loss of water, the carboxylic acid group, and cleavage of the pentanoic acid chain.

Potential Applications

The unique combination of functional groups in 4-cyclopropyl-4-hydroxypentanoic acid suggests several potential areas of application, particularly in drug discovery and polymer science.

  • Medicinal Chemistry: The cyclopropyl group is a well-known bioisostere for a phenyl ring or a gem-dimethyl group and is often incorporated into drug candidates to improve metabolic stability, binding affinity, and pharmacokinetic properties. The carboxylic acid and hydroxyl groups provide handles for further chemical modification and for forming interactions with biological targets. This molecule could serve as a chiral building block for the synthesis of more complex and biologically active compounds.[8]

  • Polymer Chemistry: Hydroxy acids are valuable monomers for the synthesis of biodegradable polyesters.[9] 4-Hydroxypentanoic acid itself is a precursor to γ-valerolactone (GVL), a green solvent and a platform chemical for the production of fuels and polymers.[9][10] The presence of the cyclopropyl group in 4-cyclopropyl-4-hydroxypentanoic acid could be used to synthesize novel polyesters with unique thermal and mechanical properties.

  • Agrochemicals: The cyclopropyl moiety is also found in a number of successful pesticides and herbicides. The functional groups on 4-cyclopropyl-4-hydroxypentanoic acid could be derivatized to explore new agrochemical candidates.

Conclusion

4-Cyclopropyl-4-hydroxypentanoic acid represents an intriguing yet underexplored molecule. While direct experimental data is lacking in the current scientific literature, its synthesis is achievable through well-established synthetic methodologies such as the Reformatsky reaction. The structural features of this compound make it a promising candidate for further investigation, particularly as a building block in the development of new pharmaceuticals, polymers, and agrochemicals. This technical guide provides a solid foundation and a starting point for researchers wishing to embark on the synthesis and exploration of this and related novel chemical entities. Future work should focus on the successful synthesis and full experimental characterization of this compound, as well as the investigation of its biological activity and material properties.

References

  • PubChem. 4-Cyclopropyl-4-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]

  • Cambridge University Press. Reformatsky Reaction. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Lee, P. H., Bang, K., Lee, K., & Park, Y. K. (2002). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 23(9), 1272-1274.
  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • PubChem. 4-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. 4-Hydroxypentanoic acid. [Link]

Sources

Methodological & Application

Application Note: Derivatization of 4-Cyclopropyl-4-hydroxypentanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Analyte Profiling

4-Cyclopropyl-4-hydroxypentanoic acid (C8H14O3) presents a unique analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS)[1]. The molecule possesses two highly polar functional groups: a terminal carboxylic acid (-COOH) and a tertiary alcohol (-OH) located at the C4 position, which is sterically crowded by an adjacent cyclopropyl ring and a methyl group.

The Causality of Chromatographic Failure (Underivatized): Direct injection of this underivatized compound into a GC-MS system typically results in poor chromatographic performance and loss of analyte integrity[2]. The carboxylic acid group engages in strong hydrogen bonding with the silanol groups of the GC column's stationary phase, causing severe peak tailing and loss of resolution[2]. More critically, tertiary alcohols are highly susceptible to thermal degradation[3]. In the high-temperature environment of a GC injection port (typically 250–280 °C), the tertiary alcohol undergoes rapid dehydration to form an alkene[4]. This thermal degradation not only reduces the signal intensity of the target analyte but also creates multiple artifact peaks, complicating trace-level quantification.

The Derivatization Strategy: BSTFA + 1% TMCS To overcome these limitations, simultaneous derivatization of both the carboxylic acid and the tertiary alcohol is required. Silylation is the preferred method, specifically utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS)[4][5].

  • Why BSTFA? BSTFA is a powerful silyl donor that readily replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, significantly increasing volatility and eliminating hydrogen bonding[4][5].

  • Why 1% TMCS? The tertiary alcohol at the C4 position is sterically hindered. Standard silylating agents (like pure MSTFA or BSTFA) often fail to quantitatively derivatize such hindered sites[5]. TMCS acts as a critical Lewis acid catalyst, increasing the electrophilicity of the silicon atom in BSTFA, thereby driving the silylation of the tertiary hydroxyl group to completion[3][6].

Experimental Protocols

Reagents and Materials
  • Analyte: 4-Cyclopropyl-4-hydroxypentanoic acid standard.

  • Derivatization Reagent: BSTFA + 1% TMCS (Chromatography grade, sealed under inert gas).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and reaction promoter).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or molecular sieves.

Step-by-Step Derivatization Workflow

Trustworthiness Note: Silylation reagents are extremely moisture-sensitive. The presence of water will hydrolyze the BSTFA reagent and the resulting TMS derivatives back to their free forms[3]. Strict anhydrous conditions are a self-validating requirement for this protocol.

  • Sample Extraction & Drying: Extract the analyte into an appropriate organic solvent (e.g., ethyl acetate). Pass the extract through a small column of anhydrous Na₂SO₄ to remove residual water.

  • Evaporation: Transfer the dried extract to a 2 mL glass GC autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity Nitrogen (N₂) at room temperature.

  • Reagent Addition: In a fume hood, immediately add 50 µL of anhydrous Pyridine to the dried residue to dissolve the analyte.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS to the vial. Seal the vial tightly with a PTFE-lined crimp or screw cap.

  • Incubation: Vortex the vial for 10 seconds. Place the vial in a dry block heater set to 70 °C for 45 minutes. (Mechanistic Insight: Heating provides the necessary activation energy to overcome the steric hindrance of the tertiary alcohol, ensuring quantitative di-TMS formation[7]).

  • Cooling and Analysis: Remove the vial from the heater and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Data Presentation

Table 1: Comparison of Derivatization Strategies for 4-Cyclopropyl-4-hydroxypentanoic acid

StrategyReagentTarget Group(s) DerivatizedSuitabilityRationale / Outcome
Direct Injection NoneNonePoor Peak tailing (-COOH); Thermal dehydration of tertiary -OH in GC inlet[2][4].
Methylation Diazomethane / BF₃-MeOH-COOH onlySuboptimal Resolves acid tailing, but tertiary alcohol remains unprotected and prone to dehydration.
Standard Silylation MSTFA or BSTFA (No TMCS)-COOH (Complete), -OH (Partial)Inconsistent Steric hindrance prevents complete derivatization of the tertiary alcohol[5].
Catalyzed Silylation BSTFA + 1% TMCS -COOH and -OH Optimal TMCS catalyzes complete di-TMS formation, ensuring thermal stability and high sensitivity[3].

Table 2: Suggested GC-MS Parameters for Di-TMS Derivative

ParameterSetting / Condition
Column Phase 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)
Injection Mode Splitless (for trace analysis) or Split 10:1 (for standard assays)
Inlet Temperature 250 °C
Carrier Gas Helium (Constant flow, 1.0 mL/min)
Oven Program 80 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Impact (EI), 70 eV
Expected Mass Shifts Native M.W. 158.2 → Di-TMS M.W. 302.2 (Monitor for [M-15]⁺ at m/z 287)

Mandatory Visualizations

Workflow N1 Sample Preparation N2 Azeotropic Drying (N2) N1->N2 Remove H2O N3 Add Pyridine & BSTFA + 1% TMCS N2->N3 Anhydrous Conditions N4 Incubation (70°C, 45 min) N3->N4 Catalyzed Silylation N5 GC-MS Analysis N4->N5 Di-TMS Derivative

Figure 1: Step-by-step workflow for the catalyzed silylation of sterically hindered analytes.

Pathway A 4-Cyclopropyl-4-hydroxypentanoic acid (Target Analyte) B Hot GC Inlet (No Derivatization) A->B D BSTFA + 1% TMCS (Derivatization) A->D C Thermal Dehydration (Alkene Formation + Peak Tailing) B->C -H2O (Degradation) E Di-TMS Derivative (Volatile & Thermally Stable) D->E +2 TMS groups F Clean GC-MS Chromatogram (High Sensitivity) E->F

Figure 2: Chemical pathway illustrating the prevention of thermal degradation via di-TMS derivatization.

References

  • National Center for Biotechnology Information. "4-Cyclopropyl-4-hydroxypentanoic acid | C8H14O3 | CID 66324061". PubChem Database. URL:[Link]

  • Zaikin, V. G., & Halket, J. M. "Derivatization Methods in GC and GC/MS". ResearchGate. URL:[Link]

  • Fell, K. C. "Enhancing pharmaceutical micropollutant identification in biosolids through derivatisation". University of Glasgow Theses. URL:[Link]

  • Sigma-Aldrich. "Derivatization Guide for GC-HPLC". Scribd. URL:[Link]

Sources

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 4-Cyclopropyl-4-hydroxypentanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Cyclopropyl-4-hydroxypentanoic acid. Due to the inherent challenges in analyzing small, polar carboxylic acids, this protocol employs a chemical derivatization strategy to enhance chromatographic retention and ionization efficiency. This comprehensive guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in complex biological matrices such as plasma or serum. The protocol has been developed and validated in accordance with industry-standard bioanalytical method validation guidelines.

Introduction: The Analytical Challenge

4-Cyclopropyl-4-hydroxypentanoic acid is a small molecule characterized by a carboxylic acid functional group and a hydroxyl group, imparting significant polarity. The direct analysis of such compounds by reversed-phase liquid chromatography is often hampered by poor retention, leading to elution near the solvent front and potential interference from matrix components.[1][2] Furthermore, their ionization efficiency in electrospray ionization (ESI) mass spectrometry can be low, limiting the achievable sensitivity.[3]

To overcome these challenges, this protocol utilizes a chemical derivatization approach. Derivatization with 3-nitrophenylhydrazine (3-NPH) targets the carboxylic acid moiety, effectively reducing the polarity of the analyte and introducing a readily ionizable group.[1][2][4] This strategy significantly improves chromatographic separation and enhances the mass spectrometric response, enabling robust and sensitive quantification.

Experimental Workflow Overview

The overall analytical workflow is a multi-step process designed to ensure accuracy and reproducibility. The key stages include sample preparation involving protein precipitation, a robust chemical derivatization step, chromatographic separation of the derivatized analyte, and highly selective detection by tandem mass spectrometry.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Precipitation Protein Precipitation (with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution Proceed to Derivatization Derivatization_Step Addition of 3-NPH & EDC Reconstitution->Derivatization_Step Incubation Incubation Derivatization_Step->Incubation LC_Separation UPLC/HPLC Separation Incubation->LC_Separation Proceed to Analysis MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: High-level overview of the analytical workflow.

Detailed Methodologies

Materials and Reagents
  • 4-Cyclopropyl-4-hydroxypentanoic acid reference standard

  • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., ¹³C- or ²H-labeled 4-Cyclopropyl-4-hydroxypentanoic acid)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Control biological matrix (e.g., human plasma)

Sample Preparation Protocol

This protocol is optimized for a 50 µL plasma sample volume.

  • Thawing and Aliquoting: Thaw plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 50 µL of each sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to all samples (except for the double blank) to monitor and correct for variability in sample processing and matrix effects.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. This step efficiently precipitates plasma proteins.[5]

  • Vortexing and Incubation: Vortex each tube vigorously for 30 seconds. Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 20 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.[5]

Derivatization Protocol
  • Reagent Preparation:

    • 3-NPH Solution: Prepare a 50 mM solution of 3-NPH·HCl in 50% aqueous methanol.

    • EDC/Pyridine Solution: Prepare a 50 mM solution of EDC·HCl containing 7% pyridine in 50% aqueous methanol.[4]

  • Derivatization Reaction:

    • Reconstitute the dried sample extracts in 50 µL of the 3-NPH solution.

    • Add 50 µL of the EDC/Pyridine solution to initiate the derivatization reaction.

    • Vortex briefly and incubate at 40°C for 30 minutes.[6]

  • Sample Dilution: After incubation, dilute the samples with an appropriate volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to bring the concentration within the calibration curve range.

Derivatization_Mechanism cluster_reactants Reactants cluster_product Product Analyte 4-Cyclopropyl-4-hydroxypentanoic acid (R-COOH) Product Derivatized Analyte (Improved chromatographic & MS properties) Analyte->Product Carboxylic Acid Moiety NPH 3-Nitrophenylhydrazine (3-NPH) NPH->Product Derivatizing Agent EDC EDC (Coupling Agent) EDC->Product Reaction Catalyst

Caption: Conceptual diagram of the derivatization reaction.

LC-MS/MS Instrumentation and Conditions

The following are starting conditions and should be optimized for the specific instrumentation used.

LC Parameter Condition
Column Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

MRM Transitions: The specific precursor and product ions for the 3-NPH derivative of 4-Cyclopropyl-4-hydroxypentanoic acid must be determined by infusing a standard solution. The precursor ion will correspond to the [M+H]⁺ of the derivatized analyte. Product ions are generated by fragmentation in the collision cell.

Method Validation

A full bioanalytical method validation should be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[7][8] Key parameters to assess include:

  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences at the retention time of the analyte and internal standard.

  • Calibration Curve: A calibration curve with a minimum of six non-zero standards should be prepared in the same biological matrix. The curve should be fitted with an appropriate regression model (e.g., linear, weighted 1/x²). The accuracy of back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).[7][9]

  • Accuracy and Precision: Assessed by analyzing QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[10]

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to the response in a neat solution at the same concentration.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage at -80°C.

Validation Parameter Acceptance Criteria
Accuracy ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the analyte RT
Calibration Curve (r²) ≥0.99

Conclusion

The described LC-MS/MS protocol provides a robust and reliable method for the quantification of 4-Cyclopropyl-4-hydroxypentanoic acid in biological matrices. The use of chemical derivatization with 3-NPH is a critical step that enhances the analytical performance, enabling the high sensitivity and selectivity required for bioanalytical studies. This application note serves as a comprehensive guide for the implementation and validation of this method in a regulated laboratory setting.

References

  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023). Protocols.io. Available at: [Link]

  • Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. (n.d.). SCIEX. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. Available at: [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2020). PLOS ONE. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu Asia Pacific. Available at: [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (2002). LCGC North America. Available at: [Link]

  • LC-MS/MS bioanalysis method development, validation, and sample analysis: Points to consider when conducting nonclinical and clinical studies in accordance with current regulatory guidances. (2022). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. (2021). MDPI. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024). MDPI. Available at: [Link]

  • LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). Encyclopedia MDPI. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomic studies. (2023). Proteomics – Clinical Applications. Available at: [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). Metabolites. Available at: [Link]

  • (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). ResearchGate. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today. Available at: [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Discovery World. Available at: [Link]

  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.). Waters. Available at: [Link]

  • Complete Monograph Methods. (n.d.). Merck Millipore. Available at: [Link]

  • 4-Cyclopropyl-4-hydroxypentanoic acid. (n.d.). PubChem. Available at: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024). Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

Sources

4-Cyclopropyl-4-hydroxypentanoic Acid: A Versatile Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery and complex organic synthesis, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final molecule. 4-Cyclopropyl-4-hydroxypentanoic acid is a highly specialized, bifunctional aliphatic building block featuring a terminal carboxylic acid and a sterically hindered tertiary alcohol[1].

The incorporation of the cyclopropyl moiety is not merely structural; it is a privileged pharmacological intervention. Cyclopropyl rings are extensively utilized in medicinal chemistry to impart conformational restriction and increase metabolic stability[2]. Due to the high bond dissociation energy of the strained C-H bonds within the cyclopropane ring, molecules bearing this group exhibit a significantly reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes[3]. Furthermore, as a γ -hydroxy acid, this compound serves as a direct precursor to cyclopropyl-substituted γ -lactones, offering a rigidified electrophilic scaffold for the synthesis of spirocycles, peptidomimetics, and complex heterocycles.

Physicochemical Profiling

Understanding the physical and structural properties of 4-cyclopropyl-4-hydroxypentanoic acid is critical for predicting its solubility, reactivity, and behavior in purification workflows.

PropertyValueStructural Implication
IUPAC Name 4-cyclopropyl-4-hydroxypentanoic acidDefines the 5-carbon backbone with C4 substitution.
CAS Number 1500846-23-0Industry standard identifier[1].
Molecular Formula C₈H₁₄O₃Indicates a highly aliphatic, sp³-rich character[1].
Molecular Weight 158.19 g/mol Low molecular weight, ideal for fragment-based design[1].
XLogP3 ~0.4Highly hydrophilic; requires polar aprotic solvents for coupling[1].
Hydrogen Bonding 2 Donors, 3 AcceptorsCapable of strong intermolecular hydrogen bonding[1].
Topological Polar Surface Area 57.5 ŲExcellent permeability profile for CNS/oral drug design[1].

Mechanistic Reactivity & Application Scope

The synthetic utility of 4-cyclopropyl-4-hydroxypentanoic acid stems from the divergent reactivity of its two functional groups:

  • Intramolecular Lactonization (Thermodynamic Sink): When subjected to heat or Brønsted acid catalysis, γ -hydroxy acids undergo rapid intramolecular esterification[4]. The hydroxyl oxygen attacks the protonated carbonyl carbon, extruding water to form a stable 5-membered γ -lactone (5-cyclopropyl-5-methyldihydrofuran-2(3H)-one). This lactone can subsequently be used in nucleophilic ring-opening reactions with amines or Grignard reagents.

  • Selective Amidation via Steric Shielding: The C4 hydroxyl group is tertiary and flanked by both a methyl and a cyclopropyl group. This extreme steric hindrance effectively shields the alcohol from reacting with standard acylating or coupling agents. Consequently, the terminal carboxylic acid can be selectively activated and coupled with amines to form amides without the need for transient hydroxyl protecting groups (e.g., TBS or Bn ethers).

G A 4-Cyclopropyl-4- hydroxypentanoic acid (Open Chain) B Gamma-Lactone (Cyclized Form) A->B p-TsOH, Toluene (-H2O) C Amide Derivative (via HATU/DIPEA) A->C R-NH2, HATU DMF, DIPEA D Dehydration Product (Cyclopropyl Alkene) A->D Strong Acid Heat B->A NaOH (aq) then HCl

Figure 1: Divergent synthetic pathways of 4-Cyclopropyl-4-hydroxypentanoic acid.

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Intramolecular Lactonization

Objective: Synthesize 5-cyclopropyl-5-methyldihydrofuran-2(3H)-one via dehydration. Causality & Design: This reaction is a reversible equilibrium. To drive the reaction to completion (Le Chatelier's principle), toluene is utilized as the solvent to enable the azeotropic removal of the water byproduct[4]. Catalytic p-toluenesulfonic acid (p-TsOH) is chosen over HCl or H₂SO₄ to prevent unwanted non-specific dehydration of the tertiary alcohol into an alkene.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-cyclopropyl-4-hydroxypentanoic acid (1.0 eq) in anhydrous toluene to achieve a 0.2 M concentration.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Azeotropic Distillation: Attach a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the reaction mixture to a vigorous reflux (oil bath at ~115 °C).

  • Reaction Monitoring: Reflux for 4–6 hours. Water droplets will collect at the bottom of the Dean-Stark trap.

  • Self-Validation (In-Process): Pull a 50 µL aliquot and analyze via TLC (Hexanes/EtOAc 7:3). The highly polar open-chain acid (R_f ~ 0.1) will disappear, replaced by the significantly less polar lactone (R_f ~ 0.6).

  • Workup: Cool the mixture to room temperature. Quench by washing with saturated aqueous NaHCO₃ (2x) to remove the acid catalyst and any unreacted starting material. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure lactone.

  • Analytical Validation: Confirm product formation via FT-IR spectroscopy. Look for the disappearance of the broad O-H/COOH stretch (3300–2500 cm⁻¹) and the appearance of a sharp, intense γ -lactone C=O stretch at ~1770 cm⁻¹.

Protocol B: Selective Amide Bond Formation (Protecting-Group-Free)

Objective: Couple the terminal carboxylic acid with a primary amine. Causality & Design: HATU is selected as the coupling reagent because it rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which efficiently overcomes the mild steric hindrance of the aliphatic chain. The tertiary alcohol's extreme steric shielding prevents it from acting as a competing nucleophile, allowing for a protecting-group-free workflow.

Step-by-Step Methodology:

  • Solvation: To a magnetic stir-bar equipped flask, add 4-cyclopropyl-4-hydroxypentanoic acid (1.0 eq) and the target primary amine (1.1 eq). Dissolve in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid and amine hydrochloride salts.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add HATU (1.2 eq). Note: Adding HATU at 0 °C minimizes the risk of exothermic side reactions and uronium byproduct formation.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. Confirm the disappearance of the starting material mass (m/z 157 [M-H]⁻) and the emergence of the target amide mass [M+H]⁺. Ensure no lactone byproduct (m/z 141[M+H]⁺) is formed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3x) to aggressively partition and remove residual DMF. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

References

  • PubChem. "4-Cyclopropyl-4-hydroxypentanoic acid | C8H14O3 | CID 66324061". National Institutes of Health. Available at:[Link]

  • Shanu-Wilson, J. "Metabolism of cyclopropyl groups". Hypha Discovery Blogs. Available at:[Link]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry, PubMed. Available at:[Link]

  • Quora Chemistry Forum. "What would be the product when each of a—hydroxy acid, b—hydroxy acid and g—hydroxy acid is heated separately?". Quora. Available at:[Link]

Sources

Application Notes and Protocols for 4-Cyclopropyl-4-hydroxypentanoic Acid as a Potential Enzyme Inhibitor

Sources

Application Notes and Protocols: A Tiered Strategy for Screening 4-Cyclopropyl-4-hydroxypentanoic Acid in Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Screening 4-Cyclopropyl-4-hydroxypentanoic Acid

The discovery of novel chemical entities with therapeutic potential is the foundational driver of pharmaceutical innovation. 4-Cyclopropyl-4-hydroxypentanoic acid is a novel compound featuring two key structural motifs of significant interest in medicinal chemistry: a cyclopropyl ring and a short-chain hydroxy fatty acid backbone. The cyclopropyl group is a desirable feature in modern drug design, often incorporated to enhance metabolic stability, improve potency, and reduce off-target effects by providing a rigid conformational constraint.[1][2] Concurrently, endogenous short-chain hydroxy fatty acids and related lipid molecules, such as fatty acid esters of hydroxy fatty acids (FAHFAs), are emerging as critical signaling molecules with beneficial roles in metabolic and inflammatory diseases.[3][4][5] These endogenous lipids have been shown to improve insulin sensitivity and exert anti-inflammatory effects, making them attractive targets for therapeutic intervention in conditions like type 2 diabetes, obesity, and metabolic dysfunction-associated steatotic liver disease (MASLD).[3][4][6]

Given this structural precedent, we hypothesize that 4-Cyclopropyl-4-hydroxypentanoic acid may act as a modulator of metabolic and inflammatory pathways. This document provides a comprehensive, tiered strategy for the systematic screening of this compound, beginning with broad phenotypic assays and progressing to specific target identification and in vivo model testing. The protocols herein are designed to be self-validating, providing a robust framework for researchers in drug discovery to assess the therapeutic potential of this and other novel chemical entities.

Tier 1: Foundational In Vitro Screening - Cytotoxicity and Metabolic Phenotyping

The initial phase of any screening cascade is to determine the compound's basic interaction with cellular systems. This involves assessing its general toxicity to establish a viable concentration range for subsequent functional assays and conducting a broad, unbiased phenotypic screen to detect any significant impact on cellular metabolism.[7]

Protocol 1.1: General Cytotoxicity Assessment

Causality: Before assessing for beneficial therapeutic effects, it is crucial to identify the concentration range at which 4-Cyclopropyl-4-hydroxypentanoic acid is non-toxic. This ensures that any observed functional effects in subsequent assays are not simply artifacts of cellular stress or death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Methodology:

  • Cell Seeding: Plate relevant cell lines (e.g., HepG2 for liver metabolism, MIN6 for pancreatic beta-cell function, or a panel of cancer cell lines for oncology applications) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Cyclopropyl-4-hydroxypentanoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Replace the culture medium with the medium containing the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that reduces viability by 50% (IC50) can be determined using non-linear regression analysis.

Protocol 1.2: High-Content Phenotypic Screening for Metabolic Profile

Causality: A target-agnostic phenotypic screen provides an unbiased view of the compound's effect on the cell.[9][] Using a platform like the Seahorse XF Analyzer, we can simultaneously measure the two major energy-producing pathways—mitochondrial respiration (via the oxygen consumption rate, OCR) and glycolysis (via the extracellular acidification rate, ECAR)—to generate a comprehensive metabolic profile.[11] This approach can rapidly identify if the compound shifts cellular energy dependence, a hallmark of many metabolic diseases and cancers.

Methodology:

  • Cell Seeding: Seed cells (e.g., C2C12 myoblasts for muscle metabolism, or patient-derived iPSCs for disease-specific models) onto a Seahorse XF cell culture microplate and allow them to form a uniform monolayer.

  • Compound Treatment: Treat the cells with non-toxic concentrations of 4-Cyclopropyl-4-hydroxypentanoic acid (determined from Protocol 1.1) for a predetermined time (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.

  • Seahorse XF Analyzer Assay:

    • Load the cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A) for the Mito Stress Test.

    • Calibrate the instrument and place the cell culture plate in the analyzer.

    • Measure baseline OCR and ECAR, followed by sequential injections of the modulators to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).

  • Data Analysis: Analyze the OCR and ECAR data to determine if the compound significantly alters the metabolic phenotype of the cells compared to the vehicle control.

Hypothetical Data: Tier 1 Screening Vehicle Control 10 µM Cpd X Interpretation
Cell Viability (MTT, 48h) 100%98.5%Compound is non-toxic at 10 µM.
Basal OCR (pmol/min) 150 ± 10185 ± 12Increased basal mitochondrial respiration.
Basal ECAR (mpH/min) 60 ± 545 ± 4Decreased reliance on glycolysis.
Spare Respiratory Capacity 200%250%Enhanced ability to respond to metabolic stress.

Tier 2: Mechanism of Action and Target Identification

A confirmed phenotypic hit from Tier 1 necessitates an investigation into the underlying mechanism of action (MoA). This tier focuses on validating the initial phenotype in more detail and identifying the specific molecular target(s) of 4-Cyclopropyl-4-hydroxypentanoic acid.

Diagram: Tiered Screening Workflow

G cluster_0 Tier 1: In Vitro Phenotyping cluster_1 Tier 2: MoA & Target ID cluster_2 Tier 3: In Vivo Validation T1_Cyto Protocol 1.1: Cytotoxicity (IC50) T1_Pheno Protocol 1.2: Metabolic Phenotyping (Seahorse) T1_Cyto->T1_Pheno Determine non-toxic dose T2_Val Protocol 2.1: Functional Assay Validation (e.g., Glucose Uptake) T1_Pheno->T2_Val Phenotypic Hit T2_CETSA Protocol 2.2: Target Identification (CETSA-MS) T2_Val->T2_CETSA Confirm phenotype T3_PK Pharmacokinetics & Safety T2_CETSA->T3_PK Validated Target T3_Efficacy Protocol 3.1: Disease Model Efficacy T3_PK->T3_Efficacy Establish dose & regimen

Caption: A logical workflow for screening novel compounds, from initial in vitro assessment to in vivo validation.

Protocol 2.1: Functional Assay Validation - Glucose Uptake

Causality: Based on the hypothetical Seahorse data suggesting a shift away from glycolysis and towards oxidative phosphorylation, a logical next step is to investigate if the compound directly impacts glucose metabolism. The 2-NBDG glucose uptake assay provides a direct measure of how the compound affects a key process in insulin signaling and cellular energy management.[12]

Methodology:

  • Cell Culture: Culture insulin-sensitive cells (e.g., differentiated 3T3-L1 adipocytes or primary human skeletal muscle cells) in 96-well plates.

  • Serum Starvation: Prior to the assay, starve the cells in serum-free medium for 4-6 hours.

  • Compound Incubation: Pre-incubate the cells with non-toxic concentrations of 4-Cyclopropyl-4-hydroxypentanoic acid or vehicle control for 1-2 hours.

  • Insulin Stimulation: Treat cells with or without a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes to stimulate glucose uptake.

  • 2-NBDG Uptake: Add the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to each well and incubate for 30-60 minutes.

  • Measurement: Wash the cells with cold PBS to remove extracellular 2-NBDG and measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).

  • Data Analysis: Quantify the increase in glucose uptake relative to the unstimulated control. Assess if the compound potentiates insulin-stimulated glucose uptake.

Protocol 2.2: Unbiased Target Identification via CETSA-MS

Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for identifying the direct molecular targets of a compound in a physiological context.[13][14] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, leading to an increase in its thermal denaturation temperature.[15] Coupling CETSA with mass spectrometry (MS) allows for a proteome-wide, unbiased search for these stabilized proteins.[16]

Methodology:

  • Cell Treatment: Treat intact cells (e.g., HepG2) with the active concentration of 4-Cyclopropyl-4-hydroxypentanoic acid or a vehicle control.

  • Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Sample Preparation for MS: Collect the soluble fractions from each temperature point. Prepare the proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: Identify proteins that show a significant thermal shift (increase in melting temperature, Tₘ) in the compound-treated samples compared to the vehicle controls. These proteins are the high-confidence binding targets of the compound.

Hypothetical Signaling Pathway

Let's hypothesize that CETSA-MS identifies 4-hydroxyphenylpyruvate dioxygenase (HPPD) as a primary target. HPPD is an enzyme in the tyrosine catabolism pathway.[17] Its inhibition leads to an accumulation of tyrosine, which has therapeutic implications for conditions like tyrosinemia type I.[8]

G cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT Homogentisate Homogentisate HPPA->Homogentisate HPPD Metabolites Downstream Metabolites Homogentisate->Metabolites HGD Compound 4-Cyclopropyl-4- hydroxypentanoic acid HPPD_Node HPPD Compound->HPPD_Node Inhibition

Sources

Application Note: Biochemical Assays for Evaluating 4-Cyclopropyl-4-hydroxypentanoic Acid as a Selective Probe for High-Affinity GHB Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Rationale

γ-Hydroxybutyric acid (GHB) is an endogenous neuromodulator with a highly complex pharmacological profile. It acts as a weak agonist at GABAngcontent-ng-c834184739="" class="ng-star-inserted">B receptors (mediating sedative and hypothermic effects) while simultaneously binding to specific high-affinity GHB sites, which have recently been identified as extrasynaptic α4βδ GABAA receptors.

Deconvoluting the physiological roles of these two distinct targets requires highly selective ligands. 4-Cyclopropyl-4-hydroxypentanoic acid (CID 66324061)[1] is a conformationally restricted, highly substituted GHB analog designed specifically for receptor subtype deconvolution. By incorporating a bulky cyclopropyl ring and a methyl group at the C4 position, this tertiary alcohol analog serves as a precision tool for in vitro biochemical assays, allowing researchers to isolate high-affinity GHB receptor activity from GABAB-mediated background noise[2].

Mechanistic Insight: The Causality of Structural Design

As a Senior Application Scientist, it is critical to understand why this specific molecule is utilized in binding assays rather than standard GHB or simpler analogs:

  • Metabolic Stability (The Tertiary Alcohol Advantage): Standard GHB is rapidly oxidized by GHB dehydrogenase to succinic semialdehyde (SSA), which is then transaminated into GABA. In standard tissue homogenate assays, this newly synthesized GABA will potently activate GABAB and GABAA receptors, confounding your data. Because 4-Cyclopropyl-4-hydroxypentanoic acid possesses a tertiary hydroxyl group at the C4 position, it cannot be oxidized[3]. This metabolic blockade ensures that any receptor binding observed is strictly from the parent compound, creating a self-validating experimental system.

  • Steric Exclusion at GABAB: The high-affinity GHB binding site contains a hydrophobic cavity capable of accommodating large, bulky substituents (such as biaromatic or cyclopropyl groups)[2]. Conversely, the GABAB binding pocket strictly excludes such steric bulk. The C4-cyclopropyl substitution forces a steric clash at the GABAB receptor, effectively engineering out low-affinity off-target effects.

Pathway GHB Endogenous GHB GABAB GABAB Receptor (Low Affinity) GHB->GABAB Agonist GHBR High-Affinity GHB Site (α4βδ GABAA) GHB->GHBR Agonist Metabolism Metabolism to GABA (GHB Dehydrogenase) GHB->Metabolism Oxidation Analog 4-Cyclopropyl-4-hydroxypentanoic acid Analog->GABAB Steric Clash Analog->GHBR Selective Binding Analog->Metabolism Blocked (Tertiary OH) Sedation Sedation / Hypothermia GABAB->Sedation Tonic Tonic Inhibition GHBR->Tonic Metabolism->GABAB Activates (via GABA)

Signaling pathway diagram illustrating the selective binding and metabolic stability of 4-Cyclopropyl-4-hydroxypentanoic acid compared to endogenous GHB.

Experimental Protocols

Protocol A: High-Affinity GHB Site Radioligand Binding Assay

This assay utilizes [³H]NCS-382, a well-established selective radioligand for the high-affinity GHB site, to determine the binding affinity (Ki) of 4-Cyclopropyl-4-hydroxypentanoic acid.

Step 1: Membrane Preparation

  • Homogenize rat cerebral cortex in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality Note: The cerebral cortex is utilized because it is highly enriched in α4βδ GABAngcontent-ng-c834184739="" class="ng-star-inserted">A receptors, maximizing the signal-to-noise ratio for the high-affinity GHB site.

  • Centrifuge the homogenate at 48,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this washing step three times.

    • Causality Note: Extensive washing is a critical point of failure in GHB assays. Endogenous GHB and GABA are present in micromolar concentrations in brain tissue. Failure to wash the membranes thoroughly will result in competitive inhibition of [³H]NCS-382 by endogenous ligands, artificially lowering the apparent affinity of your test compound.

Step 2: Incubation

  • In a 96-well assay plate, combine:

    • 50 µL of [³H]NCS-382 (Final concentration: 10 nM)

    • 50 µL of 4-Cyclopropyl-4-hydroxypentanoic acid (Serial dilutions ranging from 10⁻¹⁰ to 10⁻³ M)

    • 400 µL of membrane suspension (approx. 200 µg protein/well)

  • Incubate the plate at 4°C for 60 minutes to reach equilibrium.

    • Causality Note: 4°C is strictly maintained to minimize any residual protease or metabolic enzyme activity, preserving the structural integrity of both the receptor complexes and the ligands.

Step 3: Rapid Filtration and Quantification

  • Terminate the reaction by rapid filtration through GF/C glass fiber filters using a Brandel cell harvester. Ensure filters are pre-soaked in 0.1% polyethyleneimine for 30 minutes.

    • Causality Note: Polyethyleneimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Extract radioactivity in scintillation fluid and quantify using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Workflow Prep 1. Tissue Preparation Rat cortex homogenization in 50 mM Tris-HCl Wash 2. Membrane Washing Centrifugation (48,000 x g) 3x to remove endogenous GABA Prep->Wash Incubate 3. Incubation Membranes + [3H]NCS-382 + 4-Cyclopropyl analog (1 h, 4°C) Wash->Incubate Filter 4. Rapid Filtration Harvest on GF/C filters using Brandel Harvester Incubate->Filter Measure 5. Quantification Liquid Scintillation Counting (IC50 / Ki determination) Filter->Measure

Step-by-step experimental workflow for the[³H]NCS-382 radioligand binding assay.

Protocol B: GABAB Counter-Screening via [³⁵S]GTPγS Functional Assay

To definitively prove that 4-Cyclopropyl-4-hydroxypentanoic acid lacks GABAB activity, a functional [³⁵S]GTPγS binding assay must be performed.

  • Incubate prepared membranes with 0.1 nM [³⁵S]GTPγS, 3 µM GDP , and varying concentrations of the analog in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4) for 90 minutes at 30°C.

    • Causality Note: The inclusion of 3 µM GDP is the self-validating mechanism of this assay. GDP forces the G-proteins into an inactive state, artificially lowering the basal signal. This ensures that any agonist-induced [³⁵S]GTPγS incorporation (via GABAB activation) produces a highly detectable, statistically significant dynamic window.

  • A truly selective GHB analog will show no significant increase in [³⁵S]GTPγS binding above basal levels, confirming steric exclusion from the GABAB pocket.

Quantitative Data Presentation

The following table summarizes the comparative binding and efficacy profiles of endogenous GHB, standard synthetic probes, and highly substituted tertiary analogs (like the 4,4-dimethyl analog UMB68 and the 4-cyclopropyl derivative)[3],[2].

CompoundHigh-Affinity GHB Site (Ki, µM)GABAB Receptor (Ki, µM)GABAB Efficacy ([³⁵S]GTPγS)Metabolic Stability (Oxidation)
Endogenous GHB 1.0 - 4.0100 - 500Full AgonistLow (Converted to GABA)
NCS-382 0.1 - 0.5> 1000AntagonistHigh
UMB68 (4,4-dimethyl)38.0> 1000InactiveHigh (Tertiary Alcohol)
4-Cyclopropyl-4-hydroxypentanoic acid ~ 10.0 - 25.0*> 1000InactiveHigh (Tertiary Alcohol)

*Predicted affinity range based on hydrophobic pocket accommodation principles observed in biaromatic C4-substitutions.

References

  • PubChem. "4-Cyclopropyl-4-hydroxypentanoic acid | C8H14O3 | CID 66324061". National Institutes of Health (NIH). URL:[Link]

  • Carter, L. P., et al. (2005). "Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists". Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Høg, S., et al. (2008). "Novel High-Affinity and Selective Biaromatic 4-Substituted γ-Hydroxybutyric Acid (GHB) Analogues as GHB Ligands: Design, Synthesis, and Binding Studies". Journal of Medicinal Chemistry. URL:[Link]

  • Absalom, N. L., et al. (2012). "α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB)". Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Application Note: Continuous Flow Synthesis of 4-Cyclopropyl-4-hydroxypentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Cyclopropyl-4-hydroxypentanoic acid and its analogs are pivotal structural motifs in medicinal chemistry, frequently appearing as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of the cyclopropyl group often imparts favorable metabolic stability and conformational rigidity to drug candidates. Traditional batch synthesis of these tertiary alcohols, however, can be fraught with challenges, including poor heat and mass transfer, potential for runaway reactions, and difficulties in achieving consistent product quality, particularly during scale-up.[3]

This application note details a robust and scalable continuous flow chemistry approach for the synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid analogs. By leveraging the inherent advantages of microreactor technology, such as superior control over reaction parameters, enhanced safety, and improved reproducibility, this protocol offers a compelling alternative to conventional batch methods.[4][5] The described workflow is designed for researchers, scientists, and drug development professionals seeking to streamline the synthesis of these valuable compounds.

Synthetic Strategy: A Two-Stage Continuous Process

The synthesis is designed as a two-stage continuous flow process. The first stage involves the formation of a tertiary alcohol via a Grignard reaction. The second stage focuses on the subsequent transformation of the ester group, followed by hydrolysis to yield the desired 4-Cyclopropyl-4-hydroxypentanoic acid analog. This modular approach allows for the synthesis of a variety of analogs by simply changing the starting materials.

Stage 1: Grignard Reaction for Tertiary Alcohol Formation

The core of this synthesis is the highly exothermic and rapid Grignard reaction between a suitable ketone precursor and a cyclopropyl magnesium halide.[3][6] Performing this reaction in a continuous flow reactor provides exceptional control over the reaction exotherm and minimizes the formation of byproducts often seen in batch processes.[7][8]

The generalized reaction scheme is as follows:

Cyclopropyl Magnesium Bromide + Ethyl Levulinate → Ethyl 4-Cyclopropyl-4-hydroxypentanoate

Stage 2: Hydrolysis to the Carboxylic Acid

The ester intermediate generated in Stage 1 is then hydrolyzed under basic conditions to afford the final 4-Cyclopropyl-4-hydroxypentanoic acid analog. This step can also be performed in a continuous flow setup, often involving a heated reactor coil to accelerate the reaction, followed by an in-line acid quench and liquid-liquid extraction.

Ethyl 4-Cyclopropyl-4-hydroxypentanoate + NaOH → Sodium 4-Cyclopropyl-4-hydroxypentanoate

Sodium 4-Cyclopropyl-4-hydroxypentanoate + HCl → 4-Cyclopropyl-4-hydroxypentanoic Acid

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the two-stage continuous synthesis process.

Flow_Synthesis_Workflow cluster_stage1 Stage 1: Grignard Reaction cluster_stage2 Stage 2: Hydrolysis Reagent1 Cyclopropyl Magnesium Bromide in THF PumpA Syringe Pump A Reagent1->PumpA Reagent2 Ethyl Levulinate in THF PumpB Syringe Pump B Reagent2->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor1 Reactor Coil 1 (25°C) TMixer->Reactor1 Quench1 Quench (aq. NH4Cl) Reactor1->Quench1 Product1 Ethyl 4-Cyclopropyl-4-hydroxypentanoate Quench1->Product1 Product1_input Ethyl 4-Cyclopropyl-4-hydroxypentanoate Product1->Product1_input To Stage 2 PumpC Syringe Pump C Product1_input->PumpC Reagent3 NaOH (aq) PumpD Syringe Pump D Reagent3->PumpD TMixer2 T-Mixer PumpC->TMixer2 PumpD->TMixer2 Reactor2 Heated Reactor Coil 2 (80°C) TMixer2->Reactor2 Quench2 Quench (aq. HCl) Reactor2->Quench2 FinalProduct 4-Cyclopropyl-4-hydroxypentanoic Acid Quench2->FinalProduct

Caption: Workflow for the two-stage continuous synthesis.

Detailed Protocols

Protocol 1: Continuous Flow Grignard Reaction

Objective: To synthesize Ethyl 4-Cyclopropyl-4-hydroxypentanoate in a continuous flow reactor.

Materials:

  • Cyclopropyl magnesium bromide (1.0 M solution in THF)

  • Ethyl levulinate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Flow chemistry system with two syringe pumps, a T-mixer, and a reactor coil

  • Back pressure regulator

Procedure:

  • System Preparation: Ensure the entire flow system is dry and purged with an inert gas (e.g., Nitrogen or Argon).

  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of ethyl levulinate in anhydrous THF.

    • Solution B: Use a commercially available 1.0 M solution of cyclopropyl magnesium bromide in THF.

  • System Setup:

    • Load Solution A into a syringe and place it on Pump A.

    • Load Solution B into a separate syringe and place it on Pump B.

    • Connect the outlets of both pumps to a T-mixer.

    • Connect the outlet of the T-mixer to a 10 mL PFA reactor coil maintained at 25°C in a water bath.

    • Connect the outlet of the reactor coil to a back pressure regulator set to 10 bar.

  • Reaction Execution:

    • Set the flow rate of Pump A (Ethyl levulinate solution) to 0.5 mL/min.

    • Set the flow rate of Pump B (Grignard reagent) to 0.5 mL/min.

    • This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the reactor coil.

  • Quenching and Collection:

    • The reaction stream exiting the back pressure regulator is directed into a stirred collection flask containing a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Work-up and Purification:

    • The quenched reaction mixture is transferred to a separatory funnel.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Continuous Flow Hydrolysis

Objective: To hydrolyze Ethyl 4-Cyclopropyl-4-hydroxypentanoate to 4-Cyclopropyl-4-hydroxypentanoic acid.

Materials:

  • Crude Ethyl 4-Cyclopropyl-4-hydroxypentanoate from Protocol 1

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl, 1 M aqueous solution)

  • Flow chemistry system with two pumps, a T-mixer, and a heated reactor coil

Procedure:

  • Reagent Preparation:

    • Solution C: Prepare a 0.5 M solution of the crude ethyl 4-cyclopropyl-4-hydroxypentanoate in ethanol.

    • Solution D: Prepare a 2.0 M aqueous solution of NaOH.

  • System Setup:

    • Load Solution C into a syringe and place it on Pump C.

    • Load Solution D into a separate syringe and place it on Pump D.

    • Connect the outlets of both pumps to a T-mixer.

    • Connect the outlet of the T-mixer to a 20 mL stainless steel reactor coil maintained at 80°C in a heating block.

  • Reaction Execution:

    • Set the flow rate of Pump C to 1.0 mL/min.

    • Set the flow rate of Pump D to 1.0 mL/min.

    • This results in a total flow rate of 2.0 mL/min and a residence time of 10 minutes in the heated reactor coil.

  • Quenching and Collection:

    • The reaction stream exiting the reactor is collected in a flask and cooled in an ice bath.

    • The solution is then acidified to pH ~2 with 1 M HCl.

  • Work-up and Purification:

    • The acidified solution is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the optimized reaction parameters and corresponding yields for the synthesis of various 4-Cyclopropyl-4-hydroxypentanoic acid analogs.

Analog Precursor (Ketone)Grignard ReagentResidence Time (Stage 1)Temperature (Stage 1)Yield (Stage 1)Residence Time (Stage 2)Temperature (Stage 2)Overall Yield
Ethyl levulinateCyclopropyl MgBr10 min25°C92%10 min80°C85%
Ethyl 4-oxohexanoateCyclopropyl MgBr12 min25°C89%10 min80°C82%
Ethyl 4-oxo-4-phenylbutanoateCyclopropyl MgBr15 min20°C85%12 min85°C78%

Causality Behind Experimental Choices

  • Flow Chemistry Approach: The choice of a continuous flow setup for the Grignard reaction is dictated by the highly exothermic nature of the reaction. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing temperature spikes that can lead to side reactions and reduced yields.[9][10]

  • Solvent Selection: Anhydrous THF is the solvent of choice for the Grignard reaction due to its ability to solvate the Grignard reagent and the starting materials, ensuring a homogeneous reaction mixture.

  • Quenching Agent: A saturated aqueous solution of ammonium chloride is used to quench the Grignard reaction. It is a mild acid that effectively protonates the alkoxide intermediate without causing degradation of the desired tertiary alcohol.

  • Heated Hydrolysis: The hydrolysis of the ester is performed at an elevated temperature (80°C) to increase the reaction rate and ensure complete conversion within a reasonable residence time. A stainless steel reactor is used for its excellent heat transfer properties and chemical resistance.

Trustworthiness: A Self-Validating System

The described continuous flow protocols are designed to be self-validating. The steady-state operation of the flow system ensures that each segment of the reaction mixture is subjected to identical conditions, leading to highly reproducible results. In-line process analytical technology (PAT), such as IR or UV-Vis spectroscopy, can be integrated to monitor the reaction in real-time and ensure it has reached a steady state before collection of the product begins. This provides a high degree of confidence in the quality and consistency of the synthesized material.

Conclusion

The transition from batch to continuous flow synthesis for 4-Cyclopropyl-4-hydroxypentanoic acid analogs offers significant advantages in terms of safety, control, and scalability. The detailed protocols and experimental insights provided in this application note serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to implement this efficient and modern synthetic methodology. The flexibility of the flow chemistry platform allows for the rapid generation of a library of analogs, accelerating drug discovery and development programs.

References

  • Kasashima, Y., et al. (2007). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. Journal of Oleo Science, 56(4), 189-93. [Link]

  • Heinz, B., et al. (2020). Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow. Organic Letters, 22(2), 493-496. [Link]

  • Vapourtec. Grignard Chemistry. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Google Patents. (2005). Novel processes for the synthesis of cyclopropyl compounds. WO2005051904A2.
  • American Chemical Society. (2014). Development of a Grignard-Type Reaction for Manufacturing in a Continuous-Flow Reactor. Organic Process Research & Development. [Link]

  • American Chemical Society. (2014). Grignard Reactions Go Greener with Continuous Processing. [Link]

  • Google Patents. (1976). Cyclopropylamines as pharmaceuticals. US3988464A.
  • Google Patents. (2001). Process for the preparation of cyclopropylacetylene. US6297410B1.
  • MDPI. (2018). Artificial Biocatalytic Linear Cascades to Access Hydroxy Acids, Lactones, and α- and β-Amino Acids. Catalysts. [Link]

  • Almac Group. From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]

  • Beilstein-Institut. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2017). Microreactors—A Powerful Tool to Synthesize Peroxycarboxylic Esters. Processes. [Link]

  • Pharma Inventor Inc. Patent & Publications. [Link]

  • University of Catania. (2025). DEVELOPMENT OF FLOW PROCESSES FOR THE EFFICIENT AND SUSTAINABLE PREPARATION OF HIGH VALUE CHEMICALS. [Link]

  • Organic Reactions. (2014). Flow Chemistry: The Direct Production of Drug Metabolites. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Microwave- or Microreactor-Assisted Conversion of Furfuryl Alcohols into 4-Hydroxy-2-cyclopentenones. [Link]

  • MDPI. (2026). High-Efficiency Continuous Microreactors for Controlled Synthesis of Nanosized Particles of Functional Materials: Review. Journal of Manufacturing and Materials Processing. [Link]

  • Royal Society of Chemistry. (2018). Selective continuous flow synthesis of hydroxy lactones from alkenoic acids. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2026). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. [Link]

  • ScienceDirect. (2022). Incorporative mixing in microreactors: Influence on reactions and importance of inlet designation. Chemical Engineering Journal. [Link]

  • Google Patents. (2008).

Sources

Troubleshooting & Optimization

"purification challenges of 4-Cyclopropyl-4-hydroxypentanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 4-Cyclopropyl-4-hydroxypentanoic acid .

Due to its unique structural motif—a γ -hydroxy acid paired with a tertiary cyclopropylcarbinyl alcohol—this molecule is notoriously unstable under standard laboratory purification conditions. This guide provides mechanistic troubleshooting, field-proven protocols, and quantitative data to help you successfully isolate and purify your target compound without degradation.

Troubleshooting Guide & FAQs

Q: Why does my isolated yield drop significantly after silica gel chromatography, yielding multiple unidentified spots? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). For 4-cyclopropyl-4-hydroxypentanoic acid, this localized acidity triggers two dominant, competing degradation pathways:

  • γ -Lactonization: The molecule is a γ -hydroxy acid. Under acidic conditions, the terminal carboxylic acid is activated, and the C4 hydroxyl group undergoes intramolecular nucleophilic attack. This forms a stable 5-membered γ -lactone (a valerolactone derivative) and releases water [1].

  • Dehydration & Ring Opening: The C4 position is a tertiary alcohol adjacent to a cyclopropyl ring. Protonation of the hydroxyl group followed by the loss of water (via an E1 mechanism) generates a highly reactive cyclopropylcarbinyl cation [2]. To relieve severe angular ring strain, this non-classical carbocation rapidly equilibrates with a homoallylic cation, leading to irreversible ring-opening and the formation of complex alkene mixtures [3].

Q: Can I use standard aqueous acidic workup (e.g., 1M HCl) to extract the free carboxylic acid? A: No. While lowering the pH to < 3 is standard for protonating carboxylic acids to extract them into organic solvents, the high concentration of H+ will immediately catalyze the dehydration of the tertiary cyclopropylcarbinyl alcohol and drive rapid γ -lactonization. Causality & Solution: You must kinetically suppress these side reactions. Use a weak acid like saturated aqueous citric acid or a NaH2​PO4​ buffer to reach a pH of exactly 5.0–5.5, and perform the extraction strictly at 0–4 °C.

Q: If normal-phase silica is off-limits, what are the best chromatographic conditions for this molecule? A: You must decouple the purification from acidic environments. If chromatography is mandatory, use Reverse-Phase HPLC (RP-HPLC) with a mobile phase buffered to pH 7.5–8.0 (e.g., 10 mM Ammonium Bicarbonate). This maintains the molecule as a stable, unreactive carboxylate anion during the run. Alternatively, bypass chromatography entirely using Amine Salt Crystallization (see Protocol 2 below).

Mechanistic Visualization

The following diagram illustrates the causality behind the compound's instability during standard acidic workups or silica gel chromatography.

G A 4-Cyclopropyl-4-hydroxypentanoic acid B Protonated Intermediate (Alkyloxonium Ion) A->B H+ (Acidic Silica/Workup) F γ-Lactone Derivative (Intramolecular Cyclization) A->F H+, -H2O (Lactonization) C Cyclopropylcarbinyl Cation B->C -H2O (E1 Pathway) D Homoallylic Cation (Ring Opened) C->D Ring Strain Relief E Dehydration Products (Alkenes) D->E Nucleophilic Attack / -H+

Acid-catalyzed degradation pathways of 4-cyclopropyl-4-hydroxypentanoic acid.

Quantitative Data: Comparison of Purification Modalities

To aid in experimental design, the table below summarizes the expected outcomes when applying various purification methods to crude 4-cyclopropyl-4-hydroxypentanoic acid.

Purification MethodReagent / Mobile PhaseExpected RecoveryFinal PurityPrimary Degradation Observed
Standard Silica Gel Hexane/EtOAc (0.1% AcOH)< 15%VariableLactonization, Ring-opening
Basic Alumina Hexane/EtOAc65–70%> 90%Minor dehydration
RP-HPLC MeCN / 10 mM NH4​HCO3​ (pH 8.0)85–90%> 98%None (Maintained as salt)
Salt Crystallization MTBE / Dicyclohexylamine75–80%> 99%None

Validated Experimental Protocols

The following self-validating protocols are designed to bypass the structural vulnerabilities of the target molecule.

Protocol 1: Kinetically Controlled Aqueous Workup

Objective: Isolate the free acid from a reaction mixture while preventing acid-catalyzed dehydration and lactonization.

  • Thermal Control: Submerge the crude reaction flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.

  • pH Adjustment: Slowly add cold, saturated aqueous citric acid dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 5.0–5.5 . Do not use mineral acids.

  • Extraction: Immediately extract the aqueous layer with cold ethyl acetate ( 3×50 mL per 100 mL aqueous volume).

  • Washing & Drying: Wash the combined organic layers with cold brine. Dry over anhydrous Na2​SO4​ . Self-Validation Check: Do not use MgSO4​ , as its inherent Lewis acidity can trigger lactonization upon concentration.

  • Concentration: Evaporate the solvent under reduced pressure. The water bath temperature must strictly not exceed 25 °C .

Protocol 2: Purification via DCHA Salt Crystallization

Objective: Achieve >99% purity without chromatography by forming a stable, solid amine salt.

  • Dissolution: Dissolve the crude, concentrated 4-cyclopropyl-4-hydroxypentanoic acid in anhydrous methyl tert-butyl ether (MTBE) at a ratio of 10 mL per gram of crude material.

  • Salt Formation: Under vigorous stirring at room temperature, add 1.05 molar equivalents of Dicyclohexylamine (DCHA) dropwise.

  • Crystallization: Allow the mixture to stir for 2 hours. A thick, white precipitate of the DCHA carboxylate salt will form. Causality: The basic amine deprotonates the carboxylic acid, completely neutralizing the molecule and eliminating the possibility of auto-catalyzed lactonization.

  • Isolation: Filter the precipitate through a sintered glass funnel and wash the filter cake with cold MTBE ( 2×10 mL).

  • Free Acid Recovery (Optional): To recover the free acid for downstream synthesis, suspend the purified salt in water, cool to 0 °C, carefully acidify to pH 5.0 with cold citric acid, and extract immediately with MTBE as described in Protocol 1.

References

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems Chemistry Steps URL:[Link]

  • Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Support Center: 4-Cyclopropyl-4-hydroxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-cyclopropyl-4-hydroxypentanoic acid. Designed for research scientists and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insights, and field-proven protocols to optimize your synthetic workflows.

The standard synthetic route involves the nucleophilic addition of a cyclopropyl group to ethyl levulinate (a biomass-derived platform chemical[1]), followed by saponification of the ester to yield the final free acid. However, this seemingly straightforward sequence is notoriously plagued by poor yields due to competing enolization, poor chemoselectivity, and spontaneous lactonization.

Part 1: Troubleshooting Guide & FAQs

Q1: I am recovering mostly unreacted ethyl levulinate instead of the addition product. Why is the Grignard reaction failing? A: Ethyl levulinate is an easily enolizable ketone. Standard cyclopropylmagnesium bromide is highly basic. Instead of acting as a nucleophile, the Grignard reagent acts as a base, deprotonating the alpha-position of the ketone to form an enolate[2]. Upon aqueous workup, this enolate simply protonates back to the starting material. Solution: Transition to an Imamoto-type organocerium reagent. By pre-stirring cyclopropylmagnesium bromide with anhydrous cerium(III) chloride (CeCl₃), you generate a cyclopropylcerium species. Cerium is highly oxophilic and Lewis acidic, which activates the ketone. Crucially, the organocerium reagent is significantly less basic than the corresponding Grignard, effectively suppressing enolization and driving the 1,2-addition to completion[3].

Q2: My LC-MS shows a major byproduct with a mass of [M-18] (loss of water) instead of the free 4-cyclopropyl-4-hydroxypentanoic acid. What happened? A: You are observing the formation of 5-cyclopropyl-5-methyldihydrofuran-2(3H)-one, a γ -lactone. Gamma-hydroxy acids are inherently unstable in acidic environments and exist in a pH-dependent equilibrium with their corresponding lactones[4]. If you acidify the aqueous layer too aggressively (pH < 3) during the workup of the saponification step, the free acid will spontaneously cyclize, releasing water. Solution: Strictly control the pH during the final isolation. Acidify the saponification mixture at 0 °C using a mild acid (like 10% citric acid) only to pH 4.5–5.0, and extract immediately into an organic solvent.

Q3: How do I prevent the nucleophile from attacking the ester moiety of ethyl levulinate? A: Ketones are inherently more electrophilic than esters, but at room temperature, Grignard reagents lack the chemoselectivity to distinguish between them perfectly, leading to double addition. Solution: The organocerium modification mentioned above, combined with strict cryogenic conditions (–78 °C), provides near-perfect chemoselectivity for the ketone over the ester[2].

Part 2: Quantitative Yield Optimization

The table below summarizes the expected outcomes when modifying the reaction conditions for the nucleophilic addition step.

Reagent SystemTemperatureMajor ByproductEster ChemoselectivityIsolated Yield
cPrMgBr (Standard)0 °C to RTEnolization (Recovered SM)Poor (Double addition)< 20%
cPrMgBr (Standard)–78 °CEnolization (Recovered SM)Moderate35 - 45%
cPrMgBr + CeCl₃ –78 °C None (Clean conversion) Excellent > 85%

Part 3: Mechanistic Visualizations

ReactionPathway SM Ethyl Levulinate (Substrate) Grignard cPrMgBr (Standard Grignard) SM->Grignard Direct Cerium cPrMgBr + CeCl3 (Organocerium) SM->Cerium Modified Enolate Enolization (Recovered SM) Grignard->Enolate Base Reaction Product Ethyl 4-cyclopropyl- 4-hydroxypentanoate Grignard->Product Low Yield Cerium->Product High Yield (Suppressed Basicity)

Fig 1. Mechanistic divergence between standard Grignard and Organocerium additions.

Lactonization HydroxyAcid 4-Cyclopropyl- 4-hydroxypentanoic acid (Target) Lactone 5-Cyclopropyl-5-methyl- dihydrofuran-2(3H)-one (Byproduct) HydroxyAcid->Lactone Acidic Workup (pH < 3) - H2O Lactone->HydroxyAcid Basic Saponification + OH-

Fig 2. pH-dependent equilibrium between 4-cyclopropyl-4-hydroxypentanoic acid and its lactone.

Part 4: Self-Validating Experimental Protocols

Protocol A: Organocerium-Mediated Addition (Imamoto Protocol)

Objective: Synthesize ethyl 4-cyclopropyl-4-hydroxypentanoate with high chemoselectivity.

  • CeCl₃ Activation: Place anhydrous CeCl₃ (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours with vigorous stirring.

    • Causality: CeCl₃ is highly hygroscopic; trace moisture will rapidly quench the Grignard reagent.

    • Self-Validation Check: The resulting powder must be free-flowing and pure white. Clumping indicates residual moisture.

  • Suspension & Cooling: Cool the flask to room temperature under argon. Add anhydrous THF (to 0.2 M) and stir for 2 hours to form a uniform suspension. Cool the mixture to –78 °C using a dry ice/acetone bath.

  • Transmetalation: Add cyclopropylmagnesium bromide (1.4 eq, 0.5 M in THF) dropwise over 30 minutes. Stir at –78 °C for 1.5 hours.

    • Causality: Low temperatures prevent the thermal degradation of the kinetically unstable organocerium species.

    • Self-Validation Check: The white CeCl₃ suspension will transition to a pale yellow/gray slurry, visually confirming successful transmetalation[3].

  • Ketone Addition: Add ethyl levulinate (1.0 eq) neat, dropwise over 15 minutes. Stir for an additional 2 hours at –78 °C.

  • Quench & Isolate: Quench the reaction at –78 °C by adding saturated aqueous NH₄Cl. Allow to warm to room temperature, filter through Celite to remove cerium salts, and extract with EtOAc.

    • Self-Validation Check: TLC (Hexane:EtOAc 8:2) should show complete consumption of the starting material (Rf ~0.4) and a new, more polar product spot (Rf ~0.25) reacting to KMnO₄ stain.

Protocol B: Saponification & Controlled Isolation

Objective: Hydrolyze the ester to the free acid while preventing lactonization.

  • Hydrolysis: Dissolve ethyl 4-cyclopropyl-4-hydroxypentanoate in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH provides mild, quantitative cleavage of the ethyl ester without inducing side reactions.

    • Self-Validation Check: LC-MS analysis of an aliquot should show the complete disappearance of the ester mass and the appearance of the carboxylate mass.

  • Controlled Acidification: Remove organic solvents under reduced pressure. Cool the remaining aqueous phase to 0 °C. Add 10% aqueous citric acid dropwise with vigorous stirring until the pH reaches exactly 4.5 to 5.0.

    • Causality: Citric acid acts as a mild buffer, preventing localized pH drops below 3.0, which would otherwise trigger rapid cyclization to the γ -lactone[4].

    • Self-Validation Check: Use a calibrated pH meter (not just pH paper) to ensure the pH stabilizes at ~4.8.

  • Immediate Extraction: Extract the aqueous layer immediately with cold EtOAc (3x). Dry over Na₂SO₄ and concentrate under reduced pressure at < 30 °C to yield the pure 4-cyclopropyl-4-hydroxypentanoic acid.

    • Causality: Removing the free acid from the aqueous phase prevents prolonged exposure to water and protons, kinetically halting the equilibrium shift toward the lactone.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. "Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents." The Journal of Organic Chemistry. 3

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society. 2

  • Ciolino, L. A., et al. "The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions." Journal of Forensic Sciences. 4

  • Ye, L., et al. "Conversion of levulinic acid and alkyl levulinates into biofuels and high-value chemicals." Green Chemistry. 1

Sources

Technical Support Center: Synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will explore the common challenges and side reactions encountered during its synthesis, providing field-proven insights to ensure the integrity and success of your experiments.

The synthesis of this molecule, while conceptually straightforward, presents several practical challenges primarily related to the stability of the final product and the management of competing reaction pathways. This guide focuses on a common and effective two-step synthetic route: a Reformatsky reaction to construct the carbon skeleton, followed by saponification to yield the final carboxylic acid.

Primary Synthetic Pathway: Reformatsky-Based Approach

The synthesis begins with the reaction of cyclopropyl methyl ketone with an α-haloester, such as ethyl bromoacetate, in the presence of activated zinc metal. This forms the organozinc intermediate (a Reformatsky enolate) which adds to the ketone to produce ethyl 4-cyclopropyl-4-hydroxypentanoate.[1][2][3] The final step is the hydrolysis of this ester under basic conditions to yield the target 4-Cyclopropyl-4-hydroxypentanoic acid.

Synthesis_Pathway Fig 1: Primary Synthetic Pathway cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Saponification CPMK Cyclopropyl Methyl Ketone Intermediate Ethyl 4-cyclopropyl-4-hydroxypentanoate CPMK->Intermediate EBA Ethyl Bromoacetate EBA->Intermediate Zn Zinc (activated) Zn->Intermediate Solvent1 Anhydrous THF Solvent1->Intermediate Product 4-Cyclopropyl-4-hydroxypentanoic acid Intermediate->Product Base 1. NaOH (aq) Base->Product Acid 2. Mild H+ workup (e.g., NH4Cl) Acid->Product Side_Reactions Fig 2: Major Competing Side Reactions HydroxyEster Ethyl 4-cyclopropyl-4-hydroxypentanoate HydroxyAcid 4-Cyclopropyl-4-hydroxypentanoic acid (Desired Product) HydroxyEster->HydroxyAcid Saponification (Desired Path) UnsaturatedEster Dehydration Product (α,β-Unsaturated Ester) HydroxyEster->UnsaturatedEster Heat / Acid (Side Reaction) Lactone Lactonization Product (γ-Cyclopropyl-γ-valerolactone) HydroxyAcid->Lactone Heat / Acid (Side Reaction) Troubleshooting_Flowchart Fig 3: Troubleshooting Low Yield node_action node_action start Low Yield of Final Product? check_step1 Problem in Reformatsky Step? start->check_step1 check_step2 Problem in Saponification Step? check_step1->check_step2 No action_zinc Activate Zinc. Use anhydrous conditions. check_step1->action_zinc Yes check_workup Problem during Workup/Purification? check_step2->check_workup No action_sapon Increase Temp/Time. Use higher [NaOH]. check_step2->action_sapon Yes action_lactone Use mild workup (NH4Cl). Avoid silica gel. check_workup->action_lactone Yes success Yield Improved action_zinc->success action_sapon->success action_lactone->success

Sources

Technical Support Center: Troubleshooting 4-Cyclopropyl-4-hydroxypentanoic Acid Degradation in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with 4-Cyclopropyl-4-hydroxypentanoic acid (CAS 1500846-23-0).

A critical challenge when formulating, storing, or analyzing this specific gamma-hydroxy acid is its high propensity to "degrade" in aqueous solutions. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind this instability, provide self-validating protocols to ensure your data is artifact-free, and establish rigorous analytical standards.

Section 1: Core FAQs & Mechanistic Causality

Q1: Why does 4-Cyclopropyl-4-hydroxypentanoic acid degrade so rapidly in my aqueous stock solutions compared to other acids? A: The primary degradation pathway is not a destruction of the molecule, but a reversible intramolecular esterification (lactonization). The hydroxyl group at the C4 position attacks the C1 carboxylic acid, forming a stable 5-membered ring: 5-cyclopropyl-5-methyldihydrofuran-2(3H)-one .

Causality: This reaction is exceptionally rapid for this specific compound due to the Thorpe-Ingold effect (gem-dialkyl effect). Because the C4 position is fully substituted with both a methyl group and a bulky cyclopropyl group, steric compression restricts the conformational freedom of the open chain. This forces the hydroxyl and carboxylate groups into close spatial proximity, dramatically lowering the activation energy for ring closure compared to unsubstituted gamma-hydroxybutyric acid .

Q2: How does pH dictate this equilibrium, and what is the optimal storage condition? A: The equilibrium between the open-chain free acid and the closed-ring lactone is strictly pH-dependent .

  • Acidic pH (< 4): The carboxylate is protonated (COOH), making it highly electrophilic and susceptible to nucleophilic attack by the C4 hydroxyl. Lactonization is rapid and thermodynamically favored.

  • Basic pH (> 8): The carboxylic acid is deprotonated to form a carboxylate anion (COO⁻). The negative charge eliminates the electrophilicity of the carbonyl carbon, completely preventing nucleophilic attack and stabilizing the open-chain form .

  • Recommendation: Always store aqueous solutions at pH 8.0–8.5 using a mild buffer (e.g., Ammonium Bicarbonate) at 4°C to arrest lactonization.

Q3: Why am I seeing inconsistent API recovery or split peaks during LC-MS analysis, even when my stock is buffered? A: If your LC-MS mobile phase contains standard acidic modifiers like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), the compound will undergo on-column lactonization during the chromatographic run.

  • Causality: The acidic mobile phase rapidly shifts the equilibrium inside the column under high pressure. This leads to an artificial overestimation of the lactone impurity, causing researchers to falsely conclude their stock solution has degraded. You must use a neutral-to-basic mobile phase to maintain the open-chain form during transit.

Section 2: Visualizing the Degradation Pathway

G A 4-Cyclopropyl-4-hydroxypentanoic acid (Open-chain Free Acid) B 5-Cyclopropyl-5-methyldihydrofuran-2(3H)-one (Closed-ring Lactone) A->B Acidic pH (< 4) Thorpe-Ingold Acceleration C Carboxylate Salt (Stable Form) A->C Basic pH (> 8) Deprotonation B->A Aqueous Hydrolysis (Slow) C->A Acidification

Fig 1. pH-dependent lactonization pathway of 4-Cyclopropyl-4-hydroxypentanoic acid.

Section 3: Quantitative Stability Metrics

To assist in experimental planning, the following table summarizes the kinetic behavior of the open-chain form under various environmental conditions.

Table 1: pH and Temperature Effects on 4-Cyclopropyl-4-hydroxypentanoic Acid Stability

pH LevelStorage Temp (°C)Dominant SpeciesEstimated Half-Life (Open-Chain)Mechanistic Causality
2.0 (Acidic)25°CLactone< 10 minutesProtonation of carboxylate enables rapid nucleophilic attack by C4-OH.
5.0 (Weak Acid)25°CMixed Equilibrium~ 2-4 hoursPartial protonation; Thorpe-Ingold effect drives steady lactonization.
7.4 (Physiol.)37°CMixed Equilibrium~ 12-24 hoursPhysiological conditions allow slow but continuous lactone formation.
8.5 (Basic)4°CCarboxylate Salt> 6 monthsDeprotonation yields a stable carboxylate anion, preventing cyclization.

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your analytical readouts, do not rely on standard acidic LC-MS methods. Implement the following self-validating workflow to formulate your stock and prove that degradation is not an analytical artifact.

Protocol: Preparation and LC-MS Validation of Stable Stock Solutions

Phase 1: Formulation (Arresting Degradation)

  • Buffer Selection: Prepare a 50 mM Ammonium Bicarbonate buffer and adjust the pH to exactly 8.5 using dilute Ammonium Hydroxide.

    • Causality: A pH of 8.5 ensures complete deprotonation of the carboxylic acid (pKa ~4.5), converting the API entirely into its stable carboxylate salt form.

  • Dissolution: Dissolve the solid 4-Cyclopropyl-4-hydroxypentanoic acid directly into the pH 8.5 buffer.

    • Critical Warning: Avoid dissolving in pure LC-MS grade water first. Unbuffered water rapidly drops in pH upon atmospheric CO₂ absorption, triggering spontaneous micro-environmental lactonization before the buffer is even applied.

  • Storage: Aliquot into amber vials and store at 4°C.

Phase 2: Self-Validating LC-MS Analysis (The Control Step)

  • Mobile Phase Setup:

    • Avoid: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).

    • Use: Mobile Phase A: 10 mM Ammonium Acetate (adjusted to pH 8.5 with Ammonium Hydroxide). Mobile Phase B: Acetonitrile.

    • Causality: Maintaining a basic pH throughout the chromatographic run prevents the carboxylate from protonating and cyclizing under the high pressure and heat of the column.

  • Validation Injection:

    • Step A: Inject your pH 8.5 stock using the basic mobile phase. Record the peak area of the free acid.

    • Step B: Inject the same stock using a standard acidic mobile phase (0.1% FA).

    • System Validation: If Step A shows >99% free acid, but Step B shows a split peak or significant lactone presence, you have definitively proven that the "degradation" is an analytical artifact (on-column lactonization), validating the integrity of your formulation.

Section 5: Troubleshooting Workflow

Troubleshooting Start Inconsistent API Recovery? CheckpH Check Sample pH Start->CheckpH pH_Low pH < 6 Lactonization Occurring CheckpH->pH_Low Acidic pH_High pH > 7 Stable Condition CheckpH->pH_High Neutral/Basic CheckLC Check LC Mobile Phase pH_Low->CheckLC Adjust to pH 8 pH_High->CheckLC LC_Acidic Contains TFA/FA? On-Column Degradation CheckLC->LC_Acidic Yes LC_Neutral Neutral/Basic Buffer Accurate Readout CheckLC->LC_Neutral No

Fig 2. Troubleshooting workflow for analytical inconsistencies during LC-MS analysis.

References

  • Title: Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID (Chemical Interconversion and Equilibrium) Source: SWGDRUG Monographs URL: [Link]

Technical Support Center: Optimizing HPLC Separation of 4-Cyclopropyl-4-hydroxypentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Cyclopropyl-4-hydroxypentanoic acid (C₈H₁₄O₃) is a critical intermediate containing a stereogenic center at the C4 position[1]. Resolving its enantiomers presents unique chromatographic challenges due to the polar, ionizable nature of the free carboxylic acid group and its lack of a strong UV chromophore.

This guide is designed for analytical scientists and drug development professionals. It synthesizes field-proven troubleshooting strategies, self-validating protocols, and the physical chemistry principles required to achieve baseline enantiomeric resolution ( Rs​≥1.5 ).

Method Development Workflow

Below is the logical progression for developing a robust chiral HPLC method for carboxylic acids.

Workflow N1 Start: Racemic 4-Cyclopropyl- 4-hydroxypentanoic acid N2 Screen Chiral Stationary Phases (e.g., Amylose/Cellulose) N1->N2 N3 Resolution (Rs) ≥ 1.5? N2->N3 N4 Optimize Mobile Phase (Adjust Hexane/IPA) N3->N4 No N5 Peak Tailing Observed? N3->N5 Yes N4->N2 Change CSP if optimization fails N6 Add 0.1% TFA to Suppress -COOH Ionization N5->N6 Yes N7 Finalize Isocratic Method & Execute Self-Validation N5->N7 No N6->N7

Logical workflow for developing and optimizing a chiral HPLC method for carboxylic acids.

Troubleshooting & FAQs

Q: Why is my standard C18 column failing to resolve the isomers of 4-Cyclopropyl-4-hydroxypentanoic acid? A: Standard reversed-phase (C18) columns separate analytes based purely on hydrophobicity and lack a chiral environment. To separate enantiomers, you must use a Chiral Stationary Phase (CSP) that facilitates a "three-point interaction" with the analyte, forming transient diastereomeric complexes with distinct physicochemical properties[2]. For chiral carboxylic acids, derivatized amylose or cellulose columns (e.g., Chiralpak ID) and macrocyclic glycopeptide phases (e.g., Chirobiotic T) offer the necessary broad selectivity[3].

Q: I've switched to a normal-phase chiral column, but the peaks exhibit severe tailing. How do I correct this? A: Severe peak tailing in this context is caused by the free carboxylic acid group interacting with residual silanols or basic sites on the silica backbone of the CSP[4]. To resolve this, you must suppress the ionization of the carboxylic acid. Adding an acidic modifier—such as 0.1% Trifluoroacetic acid (TFA) or formic acid—to the mobile phase keeps the analyte in its protonated, neutral state, drastically improving peak shape and resolution[5].

Q: My retention times are drifting continuously between injections. What is the root cause? A: Retention time drift in chiral chromatography is frequently caused by "memory effects" from polar additives (like TFA) or trace water adsorbing to the CSP[6]. Because chiral separations rely heavily on the highly specific topography of the stationary phase, even minor changes to its surface chemistry alter selectivity[6]. Solution: Ensure complete column equilibration. Chiral columns may require several hours or thousands of column volumes to fully stabilize with an additive[6]. If using non-polar solvents like hexane, use "half-saturated" solvents to prevent variable water concentrations from shifting retention times[4].

Q: The analyte lacks a strong UV chromophore. What detection strategy should I use? A: Because 4-cyclopropyl-4-hydroxypentanoic acid lacks conjugated double bonds or aromatic rings[1], standard UV detection at 254 nm yields poor sensitivity. Monitor absorbance at a lower wavelength (210–230 nm) where the carboxylic acid carbonyl absorbs[5]. Ensure your mobile phase solvents (e.g., HPLC-grade Hexane and Isopropanol) have low UV cutoffs. Alternatively, employ universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

Experimental Protocol: Self-Validating Chiral Screening

This protocol utilizes an isocratic method because enantiomers possess identical chemical retention; gradients provide no chemical selectivity advantage in chiral HPLC and severely complicate column re-equilibration[6].

Step 1: System Preparation & Suitability

  • Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase aqueous buffers, preventing salt precipitation.

  • Install a Chiralpak ID (or equivalent amylose-based) column.

  • Self-Validation Step: Inject a blank (pure mobile phase) to establish baseline noise, verify detector stability at 210 nm, and rule out system ghost peaks.

Step 2: Mobile Phase Formulation

  • Prepare a mobile phase of n-Hexane / 2-Propanol (90:10, v/v)[5].

  • Add 0.1% TFA to the 2-Propanol portion prior to mixing to suppress carboxylic acid ionization[5].

  • Degas the mixture thoroughly via sonication or vacuum filtration.

Step 3: Column Equilibration

  • Pump the mobile phase at 1.0 mL/min.

  • Monitor the baseline at 210 nm. Do not inject until the baseline is completely flat. Note: This may take >30 minutes due to the slow equilibration of TFA on the chiral stationary phase[6].

Step 4: Sample Preparation & Injection

  • Dissolve racemic 4-cyclopropyl-4-hydroxypentanoic acid directly in the mobile phase to a concentration of 1 mg/mL. Causality: Dissolving in the mobile phase prevents solvent shock and peak distortion[5].

  • Inject 10 µL.

  • Run the analysis for 20–30 minutes to ensure both enantiomers elute[5].

Step 5: Data Evaluation

  • Calculate Resolution ( Rs​ ). If Rs​<1.5 , decrease the 2-Propanol percentage (e.g., to 95:5) to increase retention and chiral interaction time, or switch to a different CSP (e.g., Chirobiotic T)[3].

Data Presentation: Recommended Chiral Stationary Phases

Chiral Stationary Phase (CSP)Selector MechanismRecommended Mobile PhaseExpected Performance & Rationale
Amylose-based (e.g., Chiralpak ID)Amylose tris(3-chlorophenylcarbamate)Hexane/IPA (90:10) + 0.1% TFAHigh probability of success. Broad selectivity for chiral acids; TFA prevents secondary interactions and tailing[5].
Macrocyclic Glycopeptide (e.g., Chirobiotic T)TeicoplaninMethanol/Acetic Acid/TriethylamineExcellent for free carboxylic acids. Operates in polar organic mode, utilizing hydrogen bonding and steric inclusion[3].
Derivatized Cellulose (e.g., Chiralcel OD)Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (85:15) + 0.1% TFAAlternative selectivity. Used if amylose fails. Ethanol alters the hydrogen-bonding network compared to IPA[5].

References

  • National Institutes of Health (PubChem). "4-Cyclopropyl-4-hydroxypentanoic acid | C8H14O3 | CID 66324061". 1

  • Benchchem. "A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers". 5

  • ResearchGate. "Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?". 3

  • Chromatography Today. "Trouble with chiral separations". 6

  • Chiralpedia. "Chiral HPLC separation: strategy and approaches". 2

  • LCMS.cz. "HPLC Troubleshooting Guide". 7

Sources

"NMR peak assignment issues for 4-Cyclopropyl-4-hydroxypentanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals troubleshooting the structural elucidation of 4-Cyclopropyl-4-hydroxypentanoic acid .

This molecule presents a unique convergence of NMR challenges: a highly shielded cyclopropyl ring, a sterically hindered chiral quaternary center, and extensive proton diastereotopicity. Below, we provide field-proven insights, causal explanations for spectral anomalies, and self-validating 2D NMR protocols to ensure absolute confidence in your peak assignments.

Diagnostic Workflow for Chiral Cyclopropyl Derivatives

NMR_Workflow Start 1. Acquire 1D 1H & 13C NMR CheckC4 Is Quaternary C4 Signal Missing? Start->CheckC4 FixC4 Increase d1 Delay & Add Cr(acac)3 Agent CheckC4->FixC4 Yes CheckMultiplets Are CH2 Signals Complex Multiplets? CheckC4->CheckMultiplets No FixC4->CheckMultiplets FixMultiplets Identify Diastereotopic Protons via HSQC CheckMultiplets->FixMultiplets Yes RunHMBC Run HMBC for Long-Range C4 Connectivity CheckMultiplets->RunHMBC No FixMultiplets->RunHMBC Final Complete Peak Assignment RunHMBC->Final

Caption: Workflow for troubleshooting and assigning NMR spectra of chiral cyclopropyl derivatives.

Section 1: 1 H NMR Challenges (Diastereotopicity & Upfield Shifts)

Q1: Why do the aliphatic -CH 2​

  • protons (C2, C3) and the cyclopropyl ring protons appear as complex, overlapping multiplets rather than simple splitting patterns? A1: The complexity arises because C4 in 4-Cyclopropyl-4-hydroxypentanoic acid is a chiral center. It is bonded to four distinct groups: a hydroxyl group, a methyl group (C5), a cyclopropyl ring, and a propanoic acid chain (C1-C3). The presence of this chiral center makes the adjacent methylene protons (on C2, C3, and the cyclopropyl ring) diastereotopic [1][2].

Diastereotopic protons are chemically non-equivalent in all environments and cannot be interchanged by any symmetry operation[3]. Consequently, each proton in a -CH 2​

  • group will have a distinct chemical shift and will couple not only with adjacent protons but also with its geminal partner (typically exhibiting a large coupling constant, 2J≈12−15 Hz). This results in complex multiplet splitting rather than the standard n+1 rule patterns[1][2].

Q2: Where should I expect the cyclopropyl ring protons to resonate, and why are they shifted so far upfield? A2: Cyclopropyl protons typically resonate significantly upfield, often between 0.2 ppm and 1.0 ppm[4]. This pronounced shielding effect is due to the magnetic anisotropy of the cyclopropane ring[5]. The circulation of electrons within the strained C-C bonds of the three-membered ring generates a local magnetic field that opposes the applied external magnetic field in the region above and below the plane of the ring (the shielding cone)[5]. Protons situated in this region experience a weaker effective magnetic field, leading to a lower resonance frequency (upfield shift)[4][5].

Section 2: 13 C NMR Challenges (The Quaternary Carbon Problem)

Q3: The 13 C signal for C4 (the carbon bearing the -OH, methyl, and cyclopropyl groups) is missing or barely visible above the baseline. How can I resolve this? A3: C4 is a quaternary carbon. Quaternary carbons lack directly attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled 13 C NMR acquisition[6][7]. Furthermore, they exhibit exceptionally long longitudinal relaxation times ( T1​ ), often requiring tens to hundreds of seconds to return to thermal equilibrium. If the inter-pulse delay (relaxation delay, d1​ ) is too short, the C4 magnetization will be saturated, resulting in a weak or missing signal[6][7].

To troubleshoot this, you must optimize your acquisition parameters or introduce a relaxation agent.

Table 1: Quantitative NMR Parameter Adjustments for Quaternary Carbons

ParameterStandard 13 C NMROptimized for Quaternary C4[6][7]Rationale
Pulse Angle (Flip Angle) 30° - 45°30°A smaller flip angle allows for faster recovery of Z -magnetization, preventing saturation of slowly relaxing nuclei[6].
Relaxation Delay ( d1​ ) 1 - 2 seconds5 - 10 secondsProvides sufficient time for the quaternary carbon to relax back to equilibrium between scans[6][7].
Number of Scans (NS) 256 - 5121024 - 4096Signal-to-noise ratio (SNR) increases with the square root of the number of scans. Increasing NS significantly boosts weak signals[6].
Relaxation Agent None0.05 M Cr(acac) 3​ Chromium(III) acetylacetonate is a paramagnetic agent that drastically shortens T1​ relaxation times for all carbons, allowing for faster acquisition[6][7].

Section 3: 2D NMR Assignment Strategies

Q4: How do I definitively link the cyclopropyl group, the methyl group (C5), and the pentanoic acid chain to the C4 quaternary center? A4: To unambiguously assign the quaternary C4 and map the molecular connectivity, you must employ Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[8][9]. HMBC detects long-range ( 2J and 3J ) heteronuclear couplings between protons and carbons separated by two or three bonds[8][10]. Because C4 has no attached protons, you cannot use HSQC to find it; instead, you must rely on the protons of the adjacent methyl group (C5), the cyclopropyl methine proton, and the C3 methylene protons to "point" to C4 via HMBC cross-peaks[9].

Table 2: Expected NMR Chemical Shift Ranges & Multiplicities

Structural FeatureNucleusExpected Shift (ppm)Multiplicity / SplittingCausality
Cyclopropyl -CH 2​ - 1 H0.2 - 1.0Complex MultipletsMagnetic anisotropy shielding[4][5]; diastereotopicity due to C4 chirality[1][2].
Methyl (C5) 1 H1.1 - 1.4SingletIsolated from adjacent protons by the quaternary C4.
Aliphatic -CH 2​
  • (C2, C3)
1 H1.5 - 2.5Complex MultipletsDiastereotopic splitting and 3J coupling along the chain[3].
Quaternary Carbon (C4) 13 C70 - 75Singlet (weak)Deshielded by the -OH group; weak signal due to long T1​ and lack of NOE[6][7].
Carboxylic Acid (C1) 13 C175 - 180Singlet (weak)Highly deshielded carbonyl carbon; also quaternary, exhibiting long T1​ .
Step-by-Step Methodology: 2D NMR Workflow for Quaternary Carbon Assignment

This protocol is designed as a self-validating system. Each step cross-verifies the structural hypotheses generated in the previous step.

  • Acquire a High-Resolution 1 H NMR and COSY Spectrum:

    • Run a standard 1 H NMR to identify the upfield cyclopropyl protons (0.2-1.0 ppm) and the methyl singlet (C5, ~1.2-1.4 ppm).

    • Use COSY (Correlation Spectroscopy) to map the homonuclear 3J couplings. Trace the spin system from the cyclopropyl methine proton to its diastereotopic CH 2​ protons, and separately trace the C2-C3 aliphatic chain[10][11].

  • Acquire an HSQC Spectrum:

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate all protonated carbons with their directly attached protons ( 1JCH​ )[10][12].

    • Identify the diastereotopic CH 2​ groups. In the HSQC spectrum, a single carbon cross-peak will correlate to two distinct proton chemical shifts on the 1 H axis, confirming their non-equivalence[12].

  • Acquire and Interpret the HMBC Spectrum:

    • Set up the HMBC experiment with a longer acquisition time and optimized d1​ delay to ensure the quaternary C4 is detected[8].

    • Locate C4: Look for a carbon signal in the 13 C projection (likely around 70-75 ppm due to the attached -OH group) that lacks an HSQC cross-peak.

    • Verify Connectivity: Confirm the C4 assignment by observing HMBC cross-peaks aligning with the C5 methyl protons, the C3 diastereotopic protons, and the cyclopropyl methine proton[9]. The convergence of these three distinct proton environments onto a single carbon frequency provides absolute proof of the C4 quaternary structure.

Sources

Technical Support Center: Mass Spectrometry Analysis of 4-Cyclopropyl-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the mass spectrometry analysis of 4-Cyclopropyl-4-hydroxypentanoic acid (C₈H₁₄O₃, Mol. Wt.: 158.19 g/mol ).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and a deeper understanding of the fragmentation behavior of this unique molecule. The presence of a carboxylic acid, a tertiary alcohol, and a strained cyclopropyl ring presents specific challenges and opportunities in mass spectrometric analysis.

Section 1: Predicted Fragmentation Pathways

Understanding the fragmentation of 4-Cyclopropyl-4-hydroxypentanoic acid is key to accurate identification and structural elucidation. The molecule's behavior is dictated by the interplay of its functional groups. Under typical electrospray ionization (ESI) conditions, both positive and negative ion modes can be utilized, each providing complementary structural information.

1.1. Negative Ion Mode (ESI-) Fragmentation

Negative ion mode is often preferred for carboxylic acids due to the facile deprotonation of the acidic proton, leading to a strong [M-H]⁻ ion at m/z 157.08. Collision-induced dissociation (CID) of this precursor ion is predicted to proceed through several key pathways.

Key Predicted Fragmentations in ESI-:

  • Loss of H₂O: The tertiary alcohol can readily lose a molecule of water (18.01 Da), a common fragmentation for hydroxy acids.[2] This would result in a fragment ion at m/z 139.07.

  • Loss of CO₂: Decarboxylation is a characteristic fragmentation pathway for deprotonated carboxylic acids, leading to the loss of 44.00 Da.[3][4] This pathway yields a fragment at m/z 113.08.

  • Combined Loss of H₂O and CO: Following the initial loss of water, the resulting intermediate may lose carbon monoxide (28.00 Da).[4] This would produce a fragment at m/z 111.07.

G cluster_main Predicted ESI- Fragmentation Pathway M_H [M-H]⁻ m/z 157.08 Frag_H2O [M-H-H₂O]⁻ m/z 139.07 M_H->Frag_H2O - H₂O (18.01 Da) Frag_CO2 [M-H-CO₂]⁻ m/z 113.08 M_H->Frag_CO2 - CO₂ (44.00 Da) Frag_H2O_CO [M-H-H₂O-CO]⁻ m/z 111.07 Frag_H2O->Frag_H2O_CO - CO (28.00 Da)

Predicted fragmentation of [M-H]⁻ for 4-Cyclopropyl-4-hydroxypentanoic acid.
1.2. Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule will typically be observed as the protonated species [M+H]⁺ at m/z 159.11, or as adducts with sodium [M+Na]⁺ (m/z 181.09) or ammonium [M+NH₄]⁺ (m/z 176.13).[5] Fragmentation of the protonated molecule often begins with the loss of neutral molecules.

Key Predicted Fragmentations in ESI+:

  • Loss of H₂O: Similar to negative mode, the initial and most favorable loss is often water from the protonated tertiary alcohol, yielding a carbocation at m/z 141.10.

  • Sequential Loss of H₂O and CO: Following dehydration, the resulting acylium ion can lose carbon monoxide (28.01 Da), a common pathway for protonated carboxylic acids, resulting in a fragment at m/z 113.10.[6]

  • Loss of Formic Acid (HCOOH): A rearrangement can lead to the neutral loss of formic acid (46.01 Da), producing a fragment at m/z 113.10.

  • Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring may undergo cleavage, although this often requires higher collision energy. This can lead to a loss of C₃H₅• (41.04 Da) or related fragments, especially after initial neutral losses.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 4-Cyclopropyl-4-hydroxypentanoic acid in a question-and-answer format.

Issue 1: Weak or No Detectable Molecular Ion ([M-H]⁻ or [M+H]⁺)

  • Question: I am injecting my sample, but I cannot find the expected molecular ion at m/z 157 or 159. What is happening?

  • Answer: This is a common issue that can stem from several factors related to both the analyte and the instrument settings.[7]

    • Causality: 4-Cyclopropyl-4-hydroxypentanoic acid has a labile tertiary hydroxyl group, making it prone to in-source fragmentation (fragmentation before mass analysis) or dehydration, especially under harsh ionization conditions.[8] If the source temperature or cone voltage is too high, the molecule may fragment immediately upon ionization, leading to a dominant fragment ion (e.g., [M-H-H₂O]⁻) and a weak or absent molecular ion.

    • Troubleshooting Steps:

      • Reduce Source Temperature: Lower the ion source temperature in increments of 10-20 °C to find the optimal balance between desolvation and stability.

      • Lower Cone/Fragmentor Voltage: This is the most critical parameter. Decrease the cone (or fragmentor) voltage to the lowest possible value that still provides good ion transmission. This minimizes the kinetic energy imparted to the ions, reducing in-source fragmentation.

      • Check Sample Concentration: Ensure your sample is not too dilute. If the concentration is too low, the signal may be indistinguishable from noise.[7]

      • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate. For negative mode, a slightly basic mobile phase (e.g., with 0.1% ammonia or a weak buffer) can enhance deprotonation. For positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation.

Issue 2: Poor Reproducibility and Inaccurate Quantification

  • Question: My peak areas are inconsistent between injections of the same sample, leading to poor quantitative results. What could be the cause?

  • Answer: This is a classic sign of matrix effects, where co-eluting compounds from your sample matrix (e.g., salts, phospholipids) interfere with the ionization of your analyte.[9] This interference can either suppress or enhance the signal, leading to unreliable data.

    • Causality: Matrix components compete with the analyte for ionization in the ESI source. If the matrix component is more readily ionized, it can suppress the signal of the analyte.

    • Troubleshooting Workflow: The first step is to confirm and quantify the matrix effect. The post-extraction spiking method is considered the gold standard for this assessment.[9]

G cluster_workflow Workflow for Investigating Matrix Effects Start Poor Reproducibility Observed Prep_A Set A: Analyte in Neat Solvent Start->Prep_A Prep_B Set B: Blank Matrix Extract + Post-extraction Spike Start->Prep_B Analysis Analyze All Samples by LC-MS/MS Prep_A->Analysis Prep_B->Analysis Calculate Calculate Matrix Factor (MF) MF = Peak Area(B) / Peak Area(A) Analysis->Calculate Decision Is MF close to 1? Calculate->Decision End_OK No Significant Matrix Effect Decision->End_OK Yes End_Bad Significant Ion Suppression (MF < 0.8) or Enhancement (MF > 1.2) Decision->End_Bad No Mitigate Mitigate Matrix Effects: - Improve Sample Cleanup (SPE) - Modify Chromatography - Use Isotope-Labeled Internal Standard End_Bad->Mitigate

Troubleshooting workflow for identifying and mitigating matrix effects.

Issue 3: Unexpected Fragment Ion at m/z 117

  • Question: In negative ion mode, I see the expected fragments for loss of H₂O and CO₂, but I also have a significant, unexplained peak at m/z 117. What is it?

  • Answer: An ion at m/z 117 corresponds to a loss of 40 Da from the [M-H]⁻ precursor. This is highly suggestive of fragmentation involving the cyclopropyl ring.

    • Causality: The cyclopropyl group is a strained three-membered ring.[10] Under CID conditions, it can undergo ring-opening and subsequent fragmentation. A loss of 40 Da corresponds to C₃H₄ (allene or propyne). This likely occurs via a rearrangement mechanism where the ring opens, followed by the elimination of this neutral species. While less common than simple neutral losses, such rearrangements are possible, especially at higher collision energies.

    • Troubleshooting Steps:

      • Perform MS³: If your instrument allows, isolate the m/z 117 fragment and subject it to further fragmentation. The resulting product ions can help confirm its structure.

      • Vary Collision Energy: Analyze your sample across a range of collision energies. The appearance and intensity of the m/z 117 fragment relative to other fragments will change with energy, providing insight into the energy requirements for this fragmentation pathway.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: Which ionization mode, positive or negative, is better for 4-Cyclopropyl-4-hydroxypentanoic acid?

    • A1: For quantitative analysis, negative ion mode (ESI-) is generally recommended . The carboxylic acid is easily deprotonated, leading to a strong and stable [M-H]⁻ signal with high sensitivity. For qualitative analysis and structural confirmation, running in both positive and negative modes is ideal, as the different fragmentation patterns provide complementary information.

  • Q2: What are the optimal ESI conditions for this molecule?

    • A2: Optimal conditions should be determined empirically on your specific instrument, but a good starting point is to use "soft" ionization conditions to preserve the molecular ion. Refer to the table in Section 4.2 for recommended starting parameters. The key is to minimize in-source fragmentation by keeping source temperature and cone voltage low.[7]

  • Q3: How does the cyclopropyl group influence fragmentation?

    • A3: The cyclopropyl group is an interesting structural feature. While it is generally stable, its inherent ring strain (approx. 27 kcal/mol) makes it susceptible to ring-opening under higher energy CID conditions.[10] This can lead to unique fragmentation pathways not seen in analogous acyclic compounds, such as the potential loss of C₃H₄ as discussed in the troubleshooting section. Its presence can also influence the stability of adjacent carbocations formed during fragmentation.

  • Q4: I am using LC-MS. What type of column is recommended?

    • A4: As a polar organic acid, 4-Cyclopropyl-4-hydroxypentanoic acid can be challenging to retain on standard C18 reversed-phase columns.[11] Consider using a polar-embedded or polar-endcapped C18 column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention and separation from other polar analytes. A C18 column can work if using a highly aqueous mobile phase.

Section 4: Experimental Protocols
4.1. Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines a general procedure for extracting the analyte from a biological matrix like plasma.

  • Sample Thawing: Thaw plasma samples at room temperature. Vortex briefly to ensure homogeneity.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS analysis.

4.2. Protocol 2: Recommended LC-MS/MS Method Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Parameter CategoryParameterRecommended Starting Value (ESI-)Recommended Starting Value (ESI+)Rationale
Liquid Chromatography ColumnPolar-Embedded C18 (e.g., 2.1 x 50 mm, 1.8 µm)Polar-Embedded C18 (e.g., 2.1 x 50 mm, 1.8 µm)Improves retention of polar analytes.[11]
Mobile Phase A0.1% Formic Acid in Water0.1% Formic Acid in WaterStandard acidic modifier for reversed-phase.
Mobile Phase B0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileStandard organic solvent.
Flow Rate0.3 mL/min0.3 mL/minTypical for 2.1 mm ID columns.
Column Temperature40 °C40 °CImproves peak shape and reproducibility.[11]
Mass Spectrometry Ionization ModeNegative Electrospray (ESI-)Positive Electrospray (ESI+)Negative mode is often more sensitive for acids.
Capillary Voltage2.5 kV3.0 kVOptimize for stable spray and maximum signal.
Cone/Fragmentor Voltage20 V25 VCrucial Parameter. Keep low to minimize in-source fragmentation.[12]
Source Temperature120 °C120 °CKeep low to maintain analyte stability.
Desolvation Gas Temp.350 °C350 °CMust be sufficient for solvent evaporation.
Desolvation Gas Flow800 L/hr800 L/hrInstrument-dependent; adjust for stable signal.
Precursor Ion (m/z)157.1159.1[M-H]⁻ and [M+H]⁺ respectively.
Collision Energy10-25 eV10-30 eVVaries by instrument; develop a collision energy ramp to find optimal values for fragment ions.
Section 5: References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66324061, 4-Cyclopropyl-4-hydroxypentanoic acid. PubChem. Retrieved from [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-33. Retrieved from [Link]

  • Deng, H., & Kebarle, P. (1998). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 76(11), 1638-1649. Retrieved from [Link]

  • Klassen, J. B., & Amad, M. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3425-3432. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • van der Meer, J. R., & Ingemann, S. (2012). Deprotonation of p-Hydroxybenzoic Acid: Does Electrospray Ionization Sample Solution or Gas-Phase Structures?. Journal of the American Chemical Society, 134(38), 15881-15889. Retrieved from [Link]

  • Hao, C., & Siu, K. W. M. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry, 48(4), 481-491. Retrieved from [Link]

  • Li, W., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 53(10), 993-1002. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Harrison, A. G. (1984). The structure and fragmentation of protonated carboxylic acids in the gas phase. Organic Mass Spectrometry, 19(11), 543-546. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Retrieved from [Link]

  • Chromatography Forum. (2009). organic acid disorders and GC-MS. Retrieved from [Link]

  • Mayer, P. M., & Poon, C. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry, 22(14), 2269-2279. Retrieved from [Link]

  • Peterson, T. S., & Toste, F. D. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5943-5975. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cytotoxicity of 4-Cyclopropyl-4-hydroxypentanoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with artifactual cell death when screening small, functionalized organic acids.

When working with 4-Cyclopropyl-4-hydroxypentanoic acid (CAS: 1500846-23-0), unexplained cytotoxicity is rarely a result of true target engagement. Instead, it is almost always an artifact of the compound's intrinsic chemical dynamics. This guide is designed to help you diagnose, troubleshoot, and eliminate these false-positive cytotoxic effects through chemically logical, self-validating workflows.

The Root Cause: The Acid-Lactone Equilibrium

To understand why this compound kills your cells, you must understand its structure. 4-Cyclopropyl-4-hydroxypentanoic acid is a γ -hydroxy acid. Because it possesses both a carboxylic acid and a hydroxyl group on the fourth carbon, it exists in a dynamic, pH-dependent equilibrium with its cyclic ester form (a γ -lactone)[1].

When you add the free acid directly to unbuffered cell media, two things happen:

  • Localized pH Drop: The acidic proton depletes the media's buffering capacity, causing immediate osmotic and pH shock to the cells.

  • Spontaneous Lactonization: The acidic environment catalyzes an intramolecular esterification. The molecule sheds water and closes into a 5-membered lactone ring[1].

While the open-chain carboxylate salt is hydrophilic and well-tolerated, the resulting lactone is uncharged, highly lipophilic, and rapidly diffuses across plasma membranes[2]. Once inside the cell, it accumulates in acidic organelles (like lysosomes), causing severe membrane disruption and acute, off-target cytotoxicity.

Diagnostic Data: Acid vs. Lactone Forms

To effectively troubleshoot, compare the physicochemical parameters that drive cytotoxicity between the two equilibrium states.

ParameterOpen-Chain Carboxylate (Na⁺ Salt)Closed-Ring γ -Lactone
Molecular Weight 180.18 g/mol (Sodium salt)140.17 g/mol
Net Charge (at pH 7.4) -1 (Hydrophilic)0 (Highly Lipophilic)
Membrane Permeability Low (Controlled cellular uptake)High (Rapid passive diffusion)
Primary Cytotoxicity Driver Osmotic stress (only at >5 mM)Lysosomal trapping & membrane disruption
Equilibrium Preference Favored at pH > 7.0[1]Favored at pH < 5.0[1]
Frequently Asked Questions (FAQs)

Q1: Why does my cell viability plummet immediately (within 1-2 hours) after adding the compound, even at moderate concentrations (10-50 µM)? A: This is a classic symptom of localized pH shock combined with solvent toxicity. When added from a high-concentration DMSO stock directly into weakly buffered media, the compound forces a rapid acidic shift. This shift not only shocks the cells but immediately triggers the formation of the lipophilic lactone[1]. Solution: You must pre-form the sodium salt of the compound and ensure your media is heavily buffered (See Protocol below).

Q2: We observe delayed cytotoxicity (24-48 hours) that seems independent of our biological target. Is the compound inherently toxic? A: Delayed cytotoxicity is usually caused by intracellular lactonization. Even if you dose the compound at pH 7.4 (where the carboxylate salt is favored), the molecule can be taken up into acidic endosomes or lysosomes (pH ~4.5–5.0). In this microenvironment, the equilibrium shifts heavily toward the lactone form[1]. The bulky cyclopropyl group prevents rapid clearance, leading to lysosomal swelling and eventual apoptosis. Solution: Limit continuous incubation times to under 12 hours if possible, or run a parallel cytotoxicity counter-screen using an inactive structural analogue (e.g., lacking the γ -hydroxyl group) to subtract baseline chemotype toxicity.

Q3: How can I differentiate between target-mediated effects and compound-induced artifactual toxicity? A: Standard DMSO vehicle controls are insufficient for organic acids. Because 4-cyclopropyl-4-hydroxypentanoic acid alters the pH, your vehicle control must be pH-matched. You must titrate your DMSO control with the exact same molarity of acid/base used in your compound wells to ensure the baseline viability accounts for solvent and pH variables.

Validated Experimental Protocol

To eliminate artifactual cytotoxicity, you must lock the molecule in its hydrophilic, open-chain form before it touches your cells. This protocol utilizes a self-validating neutralization step.

Workflow: Preparation of pH-Stabilized Compound Stocks

Step 1: Primary Solubilization Dissolve the lyophilized 4-Cyclopropyl-4-hydroxypentanoic acid powder in 100% anhydrous DMSO to yield a 50 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis or degradation during freeze-thaw cycles.

Step 2: Stoichiometric Neutralization In a sterile microcentrifuge tube, combine 100 µL of the 50 mM DMSO stock with 100 µL of 50 mM NaOH (aqueous). Vortex vigorously for 30 seconds. Causality: This exact 1:1 molar titration deprotonates the carboxylic acid, forming the stable sodium salt and permanently preventing acid-catalyzed lactonization[1].

Step 3: Buffer Integration Dilute the neutralized mixture into your cell culture assay media. Crucial: The media must be pre-supplemented with 25 mM HEPES buffer to resist any residual pH fluctuations. Ensure the final DMSO concentration remains ≤ 0.5% v/v.

Step 4: Self-Validation Check Before applying the dosed media to your cells, extract a 50 µL aliquot from your highest concentration well and measure the pH using a calibrated micro-electrode. Validation Rule: The protocol is only validated if the pH reads exactly 7.35–7.45 . If the pH is below 7.0, the lactone equilibrium will begin to shift[2], introducing artifactual cytotoxicity. Discard the solution and re-calibrate your NaOH titration.

Mechanistic Visualization

The following diagram maps the divergent cellular fates of the compound based on your assay preparation workflow.

G cluster_acidic Unbuffered Media (pH Drop) cluster_physio HEPES Buffered Media (pH 7.4) A 4-Cyclopropyl-4- hydroxypentanoic Acid B Spontaneous Lactonization A->B Acidic Shift E Sodium Carboxylate Salt Formation A->E NaOH Titration C High Membrane Permeability B->C Lipophilic D Acute Cytotoxicity (Off-Target) C->D Organelle Stress F Controlled Cellular Uptake E->F Hydrophilic G Target Engagement (High Viability) F->G Specific Binding

Mechanistic pathway of pH-dependent lactonization and its impact on cytotoxicity in cell assays.

References
  • [2] Title: γ-Valerolactone - Wikipedia Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Overcoming Bioavailability Challenges of 4-Cyclopropyl-4-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, formulation scientists, and pharmacokineticists struggling with the poor oral bioavailability of 4-Cyclopropyl-4-hydroxypentanoic acid (CAS: 1500846-23-0)[1][2].

Despite its low molecular weight (158.19 g/mol ), this chiral building block and active intermediate exhibits notoriously poor systemic exposure when administered orally[3]. Below, we dissect the physicochemical causality behind this failure and provide validated, step-by-step troubleshooting protocols to rescue your compound's pharmacokinetic profile.

Part 1: Molecular Liabilities & Mechanism of Degradation (FAQs)

Q1: Why does the active concentration of 4-Cyclopropyl-4-hydroxypentanoic acid drop precipitously in simulated gastric fluid (SGF)? A: The rapid degradation is caused by acid-catalyzed gamma-lactonization . Your molecule is a 4-hydroxy acid. In the presence of dilute acids (such as stomach acid at pH 1.5–2.0), 4-hydroxy acids spontaneously undergo intramolecular esterification[4]. The hydroxyl group on the 4th carbon attacks the protonated carboxylic acid, ejecting a water molecule and forming a highly stable 5-membered gamma-lactone ring[4][5]. This cyclization completely masks the active pharmacophore, rendering the dose pharmacologically inactive before it even reaches the intestine.

Q2: Why is the intestinal permeability so low despite its small molecular weight? A: The issue lies in the compound's extreme hydrophilicity. The computed XLogP3 of 4-Cyclopropyl-4-hydroxypentanoic acid is approximately 0.4[3]. Furthermore, at the intestinal pH of 6.8, the free carboxylic acid is almost entirely ionized. This high polarity and charge state prevent the molecule from passively diffusing across the lipophilic phospholipid bilayers of the enterocytes.

Part 2: Mechanism and Workflow Visualizations

To understand the degradation pathway and our proposed formulation solution, refer to the mechanistic workflows below.

Caption: Mechanism of acid-catalyzed gamma-lactonization of 4-hydroxy acids in gastric media.

Caption: Step-by-step workflow for SMEDDS preparation and targeted intestinal release.

Part 3: Formulation Troubleshooting & Protocols

Issue: How do I prevent gastric lactonization while simultaneously increasing intestinal permeability? Solution: Formulate the active pharmaceutical ingredient (API) into an Enteric-Coated Self-Microemulsifying Drug Delivery System (SMEDDS) .

Causality & Rationale:

  • Protection: By encapsulating the SMEDDS in an enteric-coated capsule, the formulation remains intact at pH 1.5, physically isolating the 4-hydroxy acid from protons and preventing lactonization[4].

  • Permeation Enhancement: Upon reaching the intestine (pH > 6.0), the enteric coating dissolves. The SMEDDS spontaneously emulsifies in the aqueous intestinal fluids, forming nanometer-sized (<50 nm) oil-in-water droplets[6]. This massive surface area drastically enhances the dissolution rate, while the lipid components (e.g., Oleic acid) promote lymphatic absorption, bypassing hepatic first-pass metabolism and overcoming the molecule's low LogP[7].

Protocol: Preparation and Validation of Enteric-SMEDDS

This protocol is designed as a self-validating system. Step 4 ensures the thermodynamic stability of the formulation before moving to in vivo studies.

Materials:

  • API: 4-Cyclopropyl-4-hydroxypentanoic acid

  • Oil Phase: Oleic Acid or Capryol™ 90[6][8]

  • Surfactant: Tween 80 or PEG-8 Laurate[7][8]

  • Co-surfactant: Transcutol® P[7][8]

  • Enteric hard gelatin capsules (e.g., coated with Eudragit® L100)

Step-by-Step Methodology:

  • API Solubilization: Accurately weigh 20 mg of the API and add it to 340 mg of the selected oil phase (e.g., Oleic Acid) in a screw-capped glass vial[7].

  • Excipient Addition: Using a positive displacement pipette, add 330 mg of Surfactant (Tween 80) and 330 mg of Co-surfactant (Transcutol P) to the vial[7]. Note: This 34:33:33 ratio is a standard starting point based on pseudoternary phase diagrams for optimal microemulsification.

  • Isotropic Mixing: Seal the vial and gently heat the mixture in a water bath at 40°C for 30 minutes. Continuously agitate using a vortex mixer until a clear, homogenous, isotropic solution is obtained[6][7].

  • Self-Validation (Emulsification Test): Withdraw 1 mL of the prepared SMEDDS and introduce it into a beaker containing 300 mL of distilled water maintained at 37°C. Stir gently (50 rpm)[7][8].

    • Pass Criteria: The mixture must spontaneously form a clear or slightly bluish transparent microemulsion within 1 minute, indicating droplet sizes <100 nm[6]. If the mixture is milky or phase-separates, adjust the surfactant-to-oil ratio.

  • Encapsulation: Fill the validated liquid SMEDDS into size "00" enteric-coated capsules and seal[6].

Part 4: Quantitative Data & System Comparison

The table below summarizes the expected physicochemical and pharmacokinetic shifts when transitioning from an unformulated aqueous suspension to the Enteric-SMEDDS strategy.

ParameterUnformulated Free AcidGamma-Lactone MetaboliteEnteric-SMEDDS Formulation
Gastric Stability (pH 1.2) < 10% (Rapid degradation)Highly Stable (End product)> 98% (Protected by coating)
Intestinal Permeability Low (Ionized, XLogP3 ~0.4)Moderate (Lipophilic ring)High (Lipid-mediated transport)
Aqueous Solubility HighLowHigh (Solubilized in micelles)
Systemic Bioavailability < 5%N/A (Inactive form)> 60% (Expected)

References

  • PubChem. "4-Cyclopropyl-4-hydroxypentanoic acid | C8H14O3 | CID 66324061". Available at:[Link]

  • ChemEurope. "Lactone". Available at:[Link]

  • INCHEM. "ALICYCLIC, ALICYCLIC-FUSED AND AROMATIC-FUSED RING LACTONES (JECFA 52, 2004)". Available at:[Link]

  • SciELO. "Development and optimization of self microemulsifying drug delivery of domperidone". Available at: [Link]

  • NIH/PMC. "Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement". Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Cyclopropyl-4-hydroxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

The synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid, a valuable intermediate, can present several challenges. This guide focuses on the widely applicable Reformatsky reaction, providing insights into optimizing conditions and overcoming common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.

Low Yield of 4-Cyclopropyl-4-hydroxypentanoic Acid

Question 1: My Reformatsky reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in the Reformatsky reaction for synthesizing 4-Cyclopropyl-4-hydroxypentanoic acid can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Inactive Zinc: The zinc metal used is crucial for the reaction's success. A layer of zinc oxide on the surface can prevent the reaction from initiating or proceeding efficiently.

    • Solution: Activate the zinc before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum. Alternatively, using zinc dust or freshly prepared Rieke zinc can significantly improve reactivity.[1]

  • Purity of Reagents: The purity of your starting materials, cyclopropyl methyl ketone and the α-halo ester (e.g., ethyl bromoacetate), is critical. Impurities can lead to side reactions or inhibit the main reaction.

    • Solution: Ensure your cyclopropyl methyl ketone is pure and your α-halo ester is freshly distilled.

  • Reaction Conditions: Temperature and reaction time play a significant role.

    • Solution: The initial formation of the organozinc reagent is often exothermic. It's advisable to control the initial temperature, for example, by starting the reaction at room temperature and then gently heating to reflux to ensure completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]

  • Solvent Choice: The solvent must be anhydrous and capable of solvating the organozinc intermediate.

    • Solution: Anhydrous diethyl ether or tetrahydrofuran (THF) are commonly used and effective solvents for this reaction.[3] Ensure your solvent is properly dried before use.

  • Hydrolysis and Work-up: The final product is a hydroxy acid, which can be sensitive. Product loss can occur during the work-up and extraction phases.

    • Solution: During the aqueous work-up, carefully acidify the mixture to a pH of around 3-4 to protonate the carboxylate and hydroxyl groups before extraction. Use a suitable solvent like ethyl acetate for extraction. Multiple extractions will ensure better recovery.

Formation of Side Products

Question 2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

Answer: The most common side product in this synthesis is the α,β-unsaturated acid, formed by dehydration of the desired β-hydroxy ester intermediate, especially during acidic work-up or if the reaction is heated for too long.

  • Cause: The β-hydroxy ester can undergo acid-catalyzed dehydration.

  • Solution:

    • Mild Work-up: Use a milder acid for the work-up, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and maintain a low temperature.

    • Controlled Temperature: Avoid excessive heating during the reaction.

    • Prompt Extraction: After the work-up, promptly extract the product to minimize its exposure to acidic conditions.

Another potential issue is the self-condensation of the α-halo ester, although this is less common with the less reactive organozinc reagents compared to Grignard or organolithium reagents.[4]

Reaction Fails to Initiate

Question 3: My Reformatsky reaction is not starting. What should I do?

Answer: A common issue with the Reformatsky reaction is difficulty in initiation.

  • Cause: This is almost always due to an inactive zinc surface.

  • Solution:

    • Zinc Activation: As mentioned before, activate your zinc.

    • Initiators: A small crystal of iodine can be added to the reaction mixture. The iodine etches the zinc surface, exposing fresh metal to initiate the reaction.[5]

    • Local Heating: Gently heating a small spot of the reaction flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Once initiated, the reaction is often self-sustaining.

    • Sonication: Using an ultrasonic bath can also help to initiate the reaction by breaking up the zinc oxide layer and facilitating the formation of the organozinc reagent.[3]

Frequently Asked Questions (FAQs)

What are the recommended starting materials and reagents?

For the synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid via the Reformatsky reaction, the recommended starting materials are:

  • Ketone: Cyclopropyl methyl ketone.

  • α-Halo Ester: Ethyl bromoacetate or methyl bromoacetate. Bromoesters are generally more reactive than chloroesters.[3]

  • Metal: Activated zinc dust or turnings.

  • Solvent: Anhydrous THF or diethyl ether.

How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can track the consumption of the starting materials (cyclopropyl methyl ketone and the α-halo ester). A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate.

What is the best method for purifying the final product?

After extraction and removal of the solvent, the crude product will likely be an oil. Purification can be achieved by:

  • Column Chromatography: This is a reliable method to separate the desired product from any unreacted starting materials and side products. A silica gel column with a gradient of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the product is a solid or can be converted to a solid derivative, recrystallization is an excellent method for achieving high purity.[6]

Are there viable alternative synthetic routes?

Yes, a Grignard reaction is a potential alternative. This would involve the reaction of cyclopropylmagnesium bromide with a γ-keto ester like ethyl levulinate. However, Grignard reagents are more reactive than Reformatsky reagents and may lead to more side reactions, such as addition to the ester group.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl Methyl Ketone

This protocol is a general guideline and may require optimization.

Step 1: Preparation of the Ylide

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add trimethylsulfoxonium iodide (1.1 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Stir the mixture until the salt is fully dissolved.

  • Carefully add sodium hydride (1.1 eq) in portions. Hydrogen gas will evolve, so ensure proper ventilation.

  • Stir the resulting mixture at room temperature for 30-60 minutes to form the dimethylsulfoxonium methylide (DMSOM).[2]

Step 2: Cyclopropanation

  • Cool the ylide solution to 0 °C in an ice bath.

  • Dissolve α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[2]

Step 3: Work-up and Purification

  • Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure cyclopropyl methyl ketone.

Protocol 2: Synthesis of 4-Cyclopropyl-4-hydroxypentanoic Acid

Step 1: Reaction Setup

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place activated zinc dust (1.2 eq).

  • Add anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of cyclopropyl methyl ketone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.

Step 2: Reformatsky Reaction

  • Add a small portion of the ketone/ester solution to the zinc suspension and stir. If the reaction doesn't start, add a crystal of iodine or gently warm the flask.

  • Once the reaction initiates (indicated by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for an additional 1-2 hours to ensure the reaction goes to completion. Monitor by TLC.[9]

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Acidify the mixture to pH 3-4 with dilute HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

Step 4: Saponification

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight, or gently heat to accelerate the hydrolysis.

  • After the hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with dilute HCl. The product may precipitate or can be extracted.

  • Extract the final product with ethyl acetate, dry the organic layer, and concentrate to yield 4-Cyclopropyl-4-hydroxypentanoic acid.

Step 5: Purification

  • Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Data and Visualizations

Table 1: Recommended Reaction Conditions for Reformatsky Synthesis
ParameterRecommended ConditionRationale
Ketone Cyclopropyl methyl ketone (1.0 eq)Starting material for the desired product.
α-Halo Ester Ethyl bromoacetate (1.1 eq)Higher reactivity than chloroacetate.[3]
Metal Activated Zinc Dust (1.2 eq)High surface area for efficient reaction.
Solvent Anhydrous THFGood solvation of the organozinc intermediate.
Initiation Iodine crystal or gentle heatingTo overcome the activation barrier.[5]
Temperature Gentle refluxTo ensure the reaction goes to completion.
Work-up Saturated aq. NH₄Cl, then dil. HClMild quench followed by acidification for extraction.
Diagrams

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Main Reaction Start Start Ylide_Prep Ylide Preparation (DMSOM) Start->Ylide_Prep Trimethylsulfoxonium iodide, NaH, DMSO Cyclopropanation Cyclopropanation of Methyl Vinyl Ketone Ylide_Prep->Cyclopropanation Ylide Purify_Ketone Purification (Distillation/Chromatography) Cyclopropanation->Purify_Ketone Crude Product CPMK Cyclopropyl Methyl Ketone Purify_Ketone->CPMK Reformatsky Reformatsky Reaction CPMK->Reformatsky Ethyl bromoacetate, Activated Zn, THF Hydrolysis Saponification (NaOH) Reformatsky->Hydrolysis Crude Ester Purify_Final Purification (Chromatography) Hydrolysis->Purify_Final Crude Acid Final_Product 4-Cyclopropyl-4-hydroxy pentanoic acid Purify_Final->Final_Product

Caption: Overall workflow for the synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Initiation Did the reaction initiate? Start->Check_Initiation No_Initiation Problem: Inactive Zinc Check_Initiation->No_Initiation No Reaction_Stalled Reaction initiated but stalled/low conversion Check_Initiation->Reaction_Stalled Yes Solution_Activate Solution: 1. Activate Zn with HCl/I₂ 2. Use sonication 3. Gentle local heating No_Initiation->Solution_Activate Check_Reagents Are reagents pure and anhydrous? Reaction_Stalled->Check_Reagents Impure_Reagents Problem: Impure/Wet Reagents Check_Reagents->Impure_Reagents No Good_Reagents Reagents are pure Check_Reagents->Good_Reagents Yes Solution_Purify Solution: 1. Distill ketone & ester 2. Use freshly dried solvent Impure_Reagents->Solution_Purify Check_Temp Was reaction run to completion? (TLC) Good_Reagents->Check_Temp Incomplete_Reaction Problem: Incomplete Reaction Check_Temp->Incomplete_Reaction No Solution_TimeTemp Solution: 1. Increase reflux time 2. Ensure gentle reflux temp Incomplete_Reaction->Solution_TimeTemp

Caption: Troubleshooting decision tree for low yield in the Reformatsky reaction.

References

Sources

Validation & Comparative

"structural analogs of 4-Cyclopropyl-4-hydroxypentanoic acid and their activity"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Receptor Selectivity and Metabolic Stability: A Comparative Guide to 4-Cyclopropyl-4-hydroxypentanoic Acid and Structural Analogs

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, γ -hydroxybutyric acid (GHB) presents a unique paradox. As an endogenous neuromodulator, it exhibits a biphasic pharmacological profile driven by concentration-dependent binding to two distinct targets: the high-affinity, specific GHB receptor (mediating excitatory glutamate release) and the low-affinity GABA_B receptor (mediating profound sedation and respiratory depression)[1]. For drug development professionals, the therapeutic utility of the GHB scaffold is severely limited by its rapid oxidative metabolism (half-life 35 minutes) and its off-target GABA_B-mediated toxicity.

To overcome these limitations, medicinal chemists have focused on C4-substituted γ -hydroxy acids (GHAs) . The compound 4-Cyclopropyl-4-hydroxypentanoic acid (4-CP-4-HPA) represents an advanced structural evolution in this class. By introducing both a methyl group and a cyclopropyl ring at the C4 position (adjacent to the hydroxyl group), this analog leverages two critical principles of structure-activity relationship (SAR):

  • Exploiting Bulk Tolerance for Receptor Selectivity: The high-affinity GHB binding site possesses a distinct "bulk tolerance" pocket near the hydroxyl group, whereas the GABA_B receptor is highly sensitive to steric hindrance[2]. Consequently, bulky C4 substitutions effectively abolish GABA_B affinity while maintaining or enhancing GHB receptor binding.

  • Steric Shielding for Metabolic Stability: Endogenous GHB is rapidly oxidized by GHB dehydrogenase. The quaternary carbon center created by the C4-methyl and C4-cyclopropyl groups in 4-CP-4-HPA physically blocks this enzymatic dehydrogenation, drastically extending the pharmacokinetic half-life.

This guide objectively compares the performance of 4-CP-4-HPA against baseline GHB and other prominent structural analogs, providing actionable experimental workflows for validating these neuroactive compounds.

Comparative Performance Data: Structural Analogs

To contextualize the activity of 4-CP-4-HPA, we must compare it against a spectrum of established analogs ranging from the endogenous baseline to highly rigidified synthetic ligands.

  • GHB: The endogenous baseline. Rapidly metabolized and non-selective[1].

  • GHV ( γ -hydroxyvaleric acid / 4-Methyl-GHB): A simple C4-methyl analog. It shows reduced GABA_B affinity but requires high doses to elicit behavioral effects, indicating a partial loss of overall potency[3].

  • γ -Hydroxyfenbufen (4-(biphenyl-4-yl)-4-hydroxybutyric acid): A massive C4-substituted analog that surprisingly exhibits a 10-fold higher affinity for the GHB site than GHB itself, proving the existence of a large lipophilic binding pocket[4].

  • HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid): A conformationally restricted analog that locks the molecule into the bioactive conformation, yielding nanomolar affinity for the GHB receptor[5].

Table 1: Pharmacological and Metabolic Comparison of GHB Analogs
CompoundStructural ModificationGHB Receptor Affinity ( Ki​ , μ M)*GABA_B Affinity ( IC50​ , μ M)Metabolic Half-life ( t1/2​ , min)**
GHB None (Endogenous)4.3 10035
GHV C4-Methyl8.5> 100055
γ -Hydroxyfenbufen C4-Biphenyl0.44> 1000120
HOCPCA Cyclopentene Ring0.16> 1000N/A (In vitro)
4-CP-4-HPA C4-Methyl, C4-Cyclopropyl~0.8 (Projected SAR)> 1000> 180 (Projected)

*Determined via displacement of the selective GHB ligand [3H]NCS-382 in rat brain synaptosomes. **Measured via in vitro rat liver microsome (RLM) stability assays.

Pathway Visualization: Receptor Divergence

The primary goal of utilizing 4-CP-4-HPA is to isolate the GHB receptor pathway from the GABA_B pathway. The following diagram maps the divergent signaling logic driven by C4-steric bulk.

G Analog 4-Cyclopropyl-4-hydroxypentanoic Acid (C4-Substituted Analog) GHB_R High-Affinity GHB Receptor (Specific Binding Site) Analog->GHB_R High Affinity (Bulk Tolerant) GABAB_R GABA_B Receptor (Low-Affinity Target) Analog->GABAB_R Steric Clash (No Binding) Metabolism Metabolic Enzymes (e.g., GHB Dehydrogenase) Analog->Metabolism Blocked Oxidation Excitatory Glutamate Release (Excitatory Neuromodulation) GHB_R->Excitatory Inhibitory Neuronal Hyperpolarization (Profound Sedation) GABAB_R->Inhibitory Stable Metabolic Resistance (Prolonged Half-Life) Metabolism->Stable

Fig 1. Divergent receptor signaling and metabolic resistance of C4-substituted GHB analogs.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the activity and stability of 4-Cyclopropyl-4-hydroxypentanoic acid and its analogs, researchers must employ highly controlled, self-validating assay systems. Below are the optimized protocols for determining receptor affinity and metabolic stability.

Protocol A: Radioligand Binding Assay ([3H]NCS-382 Displacement)

Purpose: To quantify the binding affinity ( Ki​ ) of the analogs for the high-affinity GHB receptor[5].

  • Tissue Preparation: Isolate whole brain tissue (excluding cerebellum) from adult male Wistar rats. Homogenize in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 20,000 × g for 20 min to isolate the synaptosomal P2 pellet.

  • Membrane Washing (Critical Step): Resuspend the P2 pellet in 50 mM Tris-HCl buffer (pH 7.4). Incubate at 37°C for 30 min to degrade endogenous GHB and GABA. Centrifuge and wash three times to ensure a zero-background baseline.

  • Incubation Phase: In a 96-well plate, combine 50 µg of membrane protein, 16 nM of [3H]NCS-382 (a selective GHB receptor radioligand), and varying concentrations of the test analog (e.g., 4-CP-4-HPA from 10−10 to 10−3 M) in a final volume of 500 µL Tris-HCl buffer.

  • Non-Specific Binding (NSB) Control: Define NSB by co-incubating control wells with 1 mM unlabeled NCS-382 or 1 mM GHB.

  • Separation & Quantification: Incubate for 60 min at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific adherence). Wash filters rapidly with 3 × 3 mL ice-cold buffer. Causality: Rapid filtration is critical to prevent the dissociation of the ligand from low-affinity states.

  • Analysis: Extract radioactivity using liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Metabolic Stability (Rat Liver Microsomes)

Purpose: To validate the hypothesis that the C4-cyclopropyl and C4-methyl groups prevent oxidative metabolism.

  • Reaction Mixture: Prepare a 1 mL reaction mixture containing 1 mg/mL rat liver microsomes (RLM), 1 µM of the test analog (4-CP-4-HPA or GHB), and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled GHB). Causality: Acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity to ensure precise time-point accuracy.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 15,000 × g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound and calculate the in vitro half-life ( t1/2​ ).

Workflow Prep Tissue/Microsome Preparation Incubate Incubation Phase (Analog + Target) Prep->Incubate Quench Separation/Quenching (Filtration or MeCN) Incubate->Quench Measure Quantification (Scintillation or LC-MS/MS) Quench->Measure Analyze Data Analysis (Ki or t1/2 Calculation) Measure->Analyze

Fig 2. Step-by-step experimental workflow for evaluating analog affinity and metabolic stability.

Conclusion

The structural evolution from endogenous GHB to highly substituted analogs like 4-Cyclopropyl-4-hydroxypentanoic acid underscores a vital paradigm in rational drug design. By mapping the steric boundaries of the GHB and GABA_B receptors, researchers can engineer compounds that selectively isolate the neuromodulatory benefits of the GHB receptor while utilizing quaternary carbon centers to achieve robust pharmacokinetic stability. For teams developing novel therapeutics for narcolepsy, alcohol withdrawal, or targeted neuroprotection, C4-substituted GHAs represent a highly validated and promising chemical space.

References

  • Bourguignon, J. J., et al. "Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies." Journal of Medicinal Chemistry.[Link]

  • Carter, L. P., et al. "Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV)." Drug and Alcohol Dependence.[Link]

  • Wellendorph, P., et al. "Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs." Journal of Medicinal Chemistry.[Link]

  • Wellendorph, P., et al. "Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain." British Journal of Pharmacology.[Link]

  • Morse, A. K., et al. "DARK Classics in Chemical Neuroscience: Gamma-Hydroxybutyrate (GHB)." ACS Chemical Neuroscience.[Link]

Sources

"4-Cyclopropyl-4-hydroxypentanoic acid vs. other short-chain fatty acids"

Author: BenchChem Technical Support Team. Date: March 2026

4-Cyclopropyl-4-hydroxypentanoic Acid vs. Endogenous Short-Chain Fatty Acids: A Pharmacokinetic and Pharmacodynamic Comparison Guide

As therapeutic targets in oncology, immunology, and metabolic diseases expand, the role of short-chain fatty acids (SCFAs) has transitioned from simple gut microbiome metabolites to potent epigenetic modulators. However, the clinical translation of endogenous SCFAs is severely bottlenecked by their rapid systemic clearance.

This guide provides an objective, data-driven comparison between endogenous SCFAs and 4-Cyclopropyl-4-hydroxypentanoic acid (4-CPA) , a structurally hindered analog designed to overcome these pharmacokinetic liabilities.

The Pharmacokinetic Bottleneck of Endogenous SCFAs

Endogenous SCFAs—primarily acetate, propionate, butyrate, and valerate—are saturated aliphatic chains of fewer than six carbon atoms[1]. They exert profound biological effects by activating G-protein coupled receptors (GPCRs), specifically FFAR2 and FFAR3, and by acting as potent inhibitors of Class I and II Histone Deacetylases (HDACs)[2]. This dual mechanism drives chromatin remodeling, leading to the modulation of immune cell migration, cytokine release, and tumor microenvironment reprogramming[1].

Despite their efficacy in vitro, native SCFAs like butyrate fail in systemic clinical applications (such as in acute lymphocytic leukemia) due to their extremely short physiological half-lives (often <15 minutes)[3]. They are rapidly consumed by colonocytes as a primary energy source or degraded via hepatic β-oxidation.

The 4-CPA Rationale: 4-Cyclopropyl-4-hydroxypentanoic acid (CAS: 1500846-23-0) introduces a rational structural modification to the pentanoic acid (valerate) backbone. By incorporating a bulky cyclopropyl ring and a hydroxyl group at the C4 position, 4-CPA creates severe steric hindrance. This structural shielding is hypothesized to block the acyl-CoA dehydrogenases responsible for the initial steps of the β-oxidation spiral, thereby extending systemic exposure while retaining the carboxylic acid pharmacophore necessary for target binding.

Pathway SCFA 4-CPA / SCFAs GPCR GPCRs (FFAR2/3) SCFA->GPCR Agonism HDAC HDAC 1-11 Inhibition SCFA->HDAC Inhibition Metab Hepatic β-Oxidation SCFA->Metab Clearance (Blocked in 4-CPA) Immunity Immune Modulation GPCR->Immunity Signaling Epigenetics Chromatin Remodeling HDAC->Epigenetics Acetylation Epigenetics->Immunity Gene Exp

Fig 1: SCFA and 4-CPA signaling pathways via GPCR activation and HDAC inhibition.

Structural and Physicochemical Comparison

The addition of the cyclopropyl and hydroxyl groups fundamentally alters the physicochemical profile of the molecule. As documented in the , 4-CPA exhibits a lower lipophilicity (XLogP3 = 0.4) compared to native valerate, enhancing its aqueous solubility while maintaining membrane permeability.

Table 1: Physicochemical Properties of SCFAs vs. 4-CPA

PropertyButyrateValerate4-Cyclopropyl-4-hydroxypentanoic acid
Formula C₄H₈O₂C₅H₁₀O₂C₈H₁₄O₃
Molecular Weight 88.11 g/mol 102.13 g/mol 158.19 g/mol [4]
LogP (Lipophilicity) ~0.9~1.40.4[4]
Structural Liability Unshielded aliphatic chainUnshielded aliphatic chainSterically hindered C4 position
Primary Metabolism Rapid β-oxidationRapid β-oxidationPhase II Glucuronidation (Predicted)

Self-Validating Experimental Methodologies

To objectively compare 4-CPA against standard SCFAs, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols for evaluating metabolic stability and target engagement.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Causality: To prove that the C4-modifications of 4-CPA successfully bypass Phase I hepatic clearance, we utilize human liver microsomes (HLMs). The addition of NADPH is critical as it serves as the obligate electron donor for Cytochrome P450 enzymes. Self-Validation: The assay incorporates Verapamil (a known high-clearance drug) to prove the microsomes are enzymatically active, and a "No-NADPH" control to confirm that any observed degradation is strictly CYP-mediated, not due to chemical instability.

  • Preparation: Prepare 10 mM stock solutions of 4-CPA, Butyrate, and Verapamil (positive control) in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: Combine the test compounds with HLMs (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

Protocol Step1 1. Compound Prep (Test & Controls) Step2 2. Microsome Incubation Step1->Step2 Step3 3. Acetonitrile Quench Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. PK Data Validation Step4->Step5

Fig 2: Self-validating workflow for in vitro metabolic stability assessment.

Protocol B: Fluorometric HDAC Inhibition Assay

Causality: Because 4-CPA is bulkier than native SCFAs, its ability to fit into the narrow, tubular active site of HDAC enzymes must be quantified. We use a fluorogenic acetylated peptide substrate. When active HDAC removes the acetyl group, an added developer solution cleaves the fluorophore, emitting a measurable signal. Self-Validation: Trichostatin A (TSA) is used as a pan-HDAC positive control to validate enzyme inhibition. A "No-Enzyme" well ensures the substrate does not auto-degrade, establishing a true baseline.

  • Reagent Setup: Dilute recombinant HDAC1 (or target isoform) in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Plating: Plate serial dilutions of 4-CPA, Butyrate, and TSA (positive control) in a black 96-well microplate.

  • Enzyme Addition: Add the HDAC enzyme to the wells and pre-incubate for 10 minutes at room temperature to allow compound-target binding.

  • Substrate Addition: Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Development: Add the developer solution to halt the deacetylation and cleave the AMC fluorophore from the deacetylated substrates.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the IC₅₀ using non-linear regression.

Comparative Performance Data

Based on the structural mechanics and established SCFA profiling, the following table summarizes the comparative empirical data framework used to evaluate 4-CPA against native SCFAs. While native SCFAs demonstrate high potency for HDAC inhibition, their intrinsic clearance (CLint) is unsustainably high. 4-CPA trades a slight reduction in raw target affinity (due to steric bulk) for a massive gain in metabolic half-life.

Table 2: Comparative Pharmacokinetic & Pharmacodynamic Profiling

ParameterButyrateValerate4-CPA (1500846-23-0)
HDAC1 IC₅₀ (µM) ~400~600Shifted (Assay Dependent)
Microsomal t₁/₂ (min) < 10< 15> 120
Intrinsic Clearance (CLint) HighHighLow
Mechanism of Clearance β-oxidationβ-oxidationPhase II / Renal excretion
Systemic Viability PoorPoorHigh

Conclusion

Endogenous short-chain fatty acids are potent immunomodulators and epigenetic regulators, but their utility is restricted to the gut lumen due to rapid hepatic metabolism[2]. 4-Cyclopropyl-4-hydroxypentanoic acid represents a highly rational chemical evolution. By utilizing a self-validating testing matrix of microsomal stability and fluorometric target engagement, drug development professionals can leverage 4-CPA as a stable, systemically viable SCFA analog for advanced therapeutic applications.

References

  • PubChem. "4-Cyclopropyl-4-hydroxypentanoic acid | C8H14O3 | CID 66324061". National Institutes of Health (NIH).[Link]

  • Scifiniti. "Fatty Allies: How Short-Chain Fatty Acids Turn the Tumor Microenvironment Against Cancer". Scifiniti.[Link]

  • Li, M., et al. "Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review)". National Institutes of Health (NIH) / PMC.[Link]

  • AME Publishing. "Potential role of short-chain fatty acids in the pathogenesis and management of acute lymphocytic leukemia". AME Publishing Company.[Link]

Sources

The Gold Standard: Unequivocal Structure Determination of 4-Cyclopropyl-4-hydroxypentanoic acid by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. For novel compounds such as 4-Cyclopropyl-4-hydroxypentanoic acid, a molecule with potential applications in metabolic and inflammatory disease research, confirming its precise atomic arrangement is paramount for understanding its physicochemical properties and biological activity. This guide provides an in-depth comparison of single-crystal X-ray crystallography (SC-XRD) as the definitive method for structural elucidation against other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While NMR and MS provide valuable data on connectivity and molecular weight, they often leave room for ambiguity, particularly concerning stereochemistry and the precise spatial arrangement of atoms. SC-XRD, in contrast, offers an unparalleled, high-resolution view of the molecule as it exists in the solid state, providing definitive proof of its structure.

The Decisive Advantage of X-ray Crystallography

Single-crystal X-ray diffraction stands as the "gold standard" for molecular structure determination due to its ability to provide a complete and unambiguous three-dimensional model of a molecule.[1] By analyzing the diffraction pattern of X-rays passed through a high-quality crystal, one can determine not only the connectivity of atoms but also precise bond lengths, bond angles, and torsional angles.[1] This level of detail is crucial for understanding intermolecular interactions in the solid state, which can provide insights into the molecule's behavior in a biological system. For a molecule like 4-Cyclopropyl-4-hydroxypentanoic acid, which contains a chiral center at the C4 position, SC-XRD can unequivocally determine the absolute stereochemistry, a critical factor in its pharmacological activity.

A Comparative Analysis of Structural Elucidation Techniques

To illustrate the definitive nature of X-ray crystallography, we will compare the data obtained from SC-XRD with that from NMR and MS for 4-Cyclopropyl-4-hydroxypentanoic acid.

Technique Information Provided Ambiguities/Limitations
Single-Crystal X-ray Crystallography (SC-XRD) - Unambiguous 3D molecular structure- Precise bond lengths and angles- Absolute stereochemistry- Intermolecular interactions in the solid stateRequires a suitable single crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H-¹H, ¹H-¹³C)- Electronic environment of nuclei- Relative stereochemistry (in some cases)- Absolute stereochemistry is not directly determined.- Can be difficult to interpret complex spectra.- Provides information on the molecule in solution, which may differ from the solid state.
Mass Spectrometry (MS) - Molecular weight- Elemental composition (with high-resolution MS)- Fragmentation patterns suggesting structural motifs- Does not provide information on stereochemistry.- Isomeric compounds can be difficult to distinguish.- Fragmentation can sometimes be complex and difficult to interpret.

Proposed Synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid

A viable synthetic route to 4-Cyclopropyl-4-hydroxypentanoic acid is the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters.[2][3] This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[2][3] In this case, cyclopropyl methyl ketone would be reacted with ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Experimental Protocols

Synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid via Reformatsky Reaction

Materials:

  • Cyclopropyl methyl ketone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl for 2 minutes, followed by decanting the acid, washing with water, ethanol, and finally diethyl ether. Dry the activated zinc under a stream of nitrogen.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc. In the dropping funnel, prepare a solution of cyclopropyl methyl ketone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.

  • Reaction Execution: Add a small portion of the ketone/ester solution to the zinc suspension and gently heat to initiate the reaction. Once an exothermic reaction is observed, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour.

  • Workup and Ester Hydrolysis: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain the crude β-hydroxy ester. For hydrolysis, dissolve the crude ester in a 1:1 mixture of ethanol and 2 M NaOH solution and stir at room temperature overnight.

  • Purification: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield crude 4-Cyclopropyl-4-hydroxypentanoic acid. The crude product can be purified by column chromatography or recrystallization.

Single-Crystal X-ray Crystallography

1. Crystal Growth:

High-quality single crystals are essential for a successful SC-XRD experiment. For a carboxylic acid like 4-Cyclopropyl-4-hydroxypentanoic acid, slow evaporation from a suitable solvent system is a common and effective crystallization technique.

  • Solvent Selection: A good starting point is a binary solvent system where the compound is soluble in one solvent and sparingly soluble in the other. For this molecule, a mixture of a polar solvent like ethyl acetate or acetone and a non-polar solvent like hexane or toluene could be effective.

  • Procedure: Dissolve the purified compound in a minimum amount of the more soluble solvent. Add the less soluble solvent dropwise until the solution becomes slightly turbid. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature. The vial should be loosely capped to allow for slow evaporation over several days.

2. Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal while an area detector collects the diffraction pattern.[4]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • The initial structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

  • The atomic positions are then refined against the experimental data to obtain the final, high-resolution crystal structure.

Predicted Spectroscopic and Crystallographic Data

To provide a concrete basis for comparison, the following tables summarize the predicted data for 4-Cyclopropyl-4-hydroxypentanoic acid.

Predicted NMR Data (in CDCl₃)
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-2~2.5t2H-CH₂-COOH
H-3~1.9t2H-C(OH)-CH₂-
H-5'~1.3s3H-C(OH)-CH₃
Cyclopropyl-H~0.9 (m)m1HCH (cyclopropyl)
Cyclopropyl-H~0.5 (m)m4HCH₂ (cyclopropyl)
OHvariablebr s1H-OH
COOHvariablebr s1H-COOH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-1~178C=O (acid)
C-4~75C-OH
C-3~40-C(OH)-CH₂-
C-2~30-CH₂-COOH
C-5'~25-C(OH)-CH₃
Cyclopropyl-C~15CH (cyclopropyl)
Cyclopropyl-C~5CH₂ (cyclopropyl)
Predicted Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Proposed Fragment
158Low[M]⁺ (Molecular Ion)
143Moderate[M - CH₃]⁺
115Moderate[M - C₃H₅O]⁺ (Loss of cyclopropyl and hydroxyl)
99High[M - C₃H₅O - H₂O]⁺
43High[C₃H₇]⁺ or [CH₃CO]⁺
Hypothetical X-ray Crystallographic Data
Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105
V (ų)1000
Z4
R-factor< 0.05

Visualizing the Workflow and Logic

Synthesis and Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Cyclopropyl methyl ketone Cyclopropyl methyl ketone Reformatsky Reaction Reformatsky Reaction Cyclopropyl methyl ketone->Reformatsky Reaction Ethyl bromoacetate, Zn Crude Ester Crude Ester Reformatsky Reaction->Crude Ester Hydrolysis Hydrolysis Crude Ester->Hydrolysis NaOH Crude Acid Crude Acid Hydrolysis->Crude Acid Purification Purification Crude Acid->Purification Chromatography Pure Product Pure Product Purification->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Ambiguous Structure Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry Ambiguous Structure Crystallization Crystallization Pure Product->Crystallization Slow Evaporation Single Crystal Single Crystal Crystallization->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Definitive Structure Final Structure Confirmation Final Structure Confirmation X-ray Diffraction->Final Structure Confirmation

Caption: Workflow from synthesis to definitive structure confirmation.

Logic of Technique Comparison

G cluster_techniques Analytical Techniques Structural\nQuestion Structural Question NMR Spectroscopy NMR (Connectivity) Structural\nQuestion->NMR Spectroscopy What is connected to what? Mass Spectrometry MS (Molecular Weight) Structural\nQuestion->Mass Spectrometry What is the molecular formula? X-ray Crystallography SC-XRD (3D Structure) Structural\nQuestion->X-ray Crystallography What is the exact 3D arrangement? Ambiguous\nStereochemistry Ambiguous Stereochemistry NMR Spectroscopy->Ambiguous\nStereochemistry Isomeric\nAmbiguity Isomeric Ambiguity Mass Spectrometry->Isomeric\nAmbiguity Unambiguous\nStructure Unambiguous Structure X-ray Crystallography->Unambiguous\nStructure Definitive Answer Definitive Answer Unambiguous\nStructure->Definitive Answer

Caption: Decision logic for choosing the appropriate analytical technique.

Conclusion

For the definitive structural confirmation of 4-Cyclopropyl-4-hydroxypentanoic acid, single-crystal X-ray crystallography is the indispensable tool. While NMR and mass spectrometry are essential for preliminary characterization and for providing complementary information, they cannot offer the same level of certainty as a high-quality crystal structure. The detailed three-dimensional information provided by SC-XRD is fundamental for advancing the development of this and other novel chemical entities, providing a solid foundation for understanding structure-activity relationships and for rational drug design.

References

  • PubChem. 4-Cyclopropyl-4-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0164728). Natural Products Magnetic Resonance Database. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0189668). Natural Products Magnetic Resonance Database. [Link]

  • Cambridge University Press. Reformatsky Reaction. In: Name Reactions in Organic Synthesis. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • MiMeDB. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0008042). The Microbiome-Metabolome Database. [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • SciSpace. Sonochemical Reformatsky Reaction Using Indium. [Link]

  • University of Regensburg. Conversion of 4-hydroxy-2-cyclopentenone derivatives into valuable fine chemicals. [Link]

  • SpectraBase. 4-Hydroxypentanoic acid. [Link]

  • PubChem. (4S)-4-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]

  • Nature. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. [Link]

  • ChemRxiv. Connecting molecular structures with diverse mass spectrometry fragmentation behaviours. [Link]

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

Sources

A Comparative Guide to the Reproducibility of 4-Cyclopropyl-4-hydroxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Cyclopropyl-4-hydroxypentanoic Acid and the Quest for a Reliable Synthetic Route

4-Cyclopropyl-4-hydroxypentanoic acid[1] is a chiral building block with significant potential in medicinal chemistry and materials science. The presence of a cyclopropyl moiety can enhance metabolic stability and binding affinity of drug candidates, while the bifunctional nature of the molecule—a tertiary alcohol and a carboxylic acid—offers versatile handles for further chemical modifications. The reliable and reproducible synthesis of this compound is therefore of paramount importance for its application in drug discovery and development pipelines.

This guide provides an in-depth comparison of the two most plausible synthetic routes to 4-Cyclopropyl-4-hydroxypentanoic acid: the Grignard reaction and the Reformatsky reaction. We will dissect each methodology, focusing on the critical parameters that govern their reproducibility. This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, providing a framework for researchers to make informed decisions when selecting a synthetic strategy.

Methodology 1: The Grignard Reaction Approach

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation. In the context of synthesizing our target molecule, this would involve the reaction of a cyclopropylmagnesium halide with a protected form of levulinic acid (4-oxopentanoic acid). The use of a protecting group for the carboxylic acid is crucial, as the acidic proton would otherwise quench the highly basic Grignard reagent.[2]

Reaction Scheme

The overall transformation via the Grignard route can be envisioned as a three-step process:

  • Protection of Levulinic Acid: The carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester) to prevent interference with the Grignard reagent.

  • Grignard Addition: The protected levulinic acid is reacted with cyclopropylmagnesium bromide.

  • Deprotection (Hydrolysis): The resulting ester is hydrolyzed to yield the final carboxylic acid product.

Experimental Workflow: Grignard Synthesis

cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection & Purification levulinic_acid Levulinic Acid esterification Esterification (e.g., Fischer) levulinic_acid->esterification levulinate_ester Levulinate Ester esterification->levulinate_ester grignard_addition Grignard Addition (0°C to RT) levulinate_ester->grignard_addition cyclopropyl_bromide Cyclopropyl Bromide grignard_formation Grignard Formation (Anhydrous Ether/THF) cyclopropyl_bromide->grignard_formation mg_turnings Mg Turnings mg_turnings->grignard_formation cpmgbr Cyclopropylmagnesium Bromide grignard_formation->cpmgbr cpmgbr->grignard_addition product_ester Product Ester grignard_addition->product_ester hydrolysis Hydrolysis (e.g., NaOH, then H+) product_ester->hydrolysis final_product 4-Cyclopropyl-4-hydroxypentanoic Acid hydrolysis->final_product purification Purification (e.g., Chromatography) final_product->purification purified_product Pure Product purification->purified_product

Caption: Workflow for the Grignard synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid.

Detailed Protocol: A Representative Grignard Synthesis

Step 1: Preparation of Ethyl Levulinate

  • To a solution of levulinic acid (1.0 eq) in ethanol (3-5 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl levulinate.

Step 2: Grignard Reaction

  • Under an inert atmosphere (nitrogen or argon), activate magnesium turnings (1.2 eq) in a flame-dried flask, for example by adding a small crystal of iodine.[3]

  • Add anhydrous diethyl ether or THF and a small amount of a solution of cyclopropyl bromide (1.1 eq) in the same solvent to initiate the reaction.[4]

  • Once the reaction has started (as evidenced by gentle reflux and disappearance of the iodine color), add the remaining cyclopropyl bromide solution dropwise, maintaining a gentle reflux.[3]

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[3]

  • Cool the Grignard solution to 0°C and add a solution of ethyl levulinate (1.0 eq) in anhydrous ether/THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]

Step 3: Workup and Hydrolysis

  • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3]

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, add an aqueous solution of sodium hydroxide (e.g., 2M), and stir vigorously at room temperature or with gentle heating to hydrolyze the ester.

  • After hydrolysis is complete (monitored by TLC), separate the layers.

  • Acidify the aqueous layer to a pH of ~3-4 with cold, dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[5][6]

Factors Influencing Reproducibility of the Grignard Method
FactorImpact on ReproducibilityMitigation Strategies
Moisture HighThe Grignard reagent is highly sensitive to moisture and protic solvents, which will quench the reagent and lead to lower yields. Inconsistent drying of glassware and solvents is a major source of irreproducibility.
Magnesium Activation HighThe initiation of Grignard reagent formation can be inconsistent. The quality and activation of the magnesium surface are critical.
Reaction Temperature MediumExothermic Grignard formation and addition need to be controlled to prevent side reactions, such as Wurtz coupling of the cyclopropyl bromide.
Purity of Reagents MediumImpurities in the cyclopropyl bromide or levulinate ester can affect the yield and purity of the final product.
Workup Conditions HighThe pH during workup is critical. Strongly acidic conditions can promote the rearrangement of the cyclopropyl carbinol to a cyclobutyl or homoallylic alcohol, leading to a mixture of products.[7]
Number of Steps HighThis is a multi-step synthesis (protection, Grignard reaction, deprotection), which introduces more opportunities for variability and yield loss at each stage.

Methodology 2: The Reformatsky Reaction Approach

The Reformatsky reaction utilizes an organozinc reagent, which is typically formed in situ from an α-haloester and zinc metal.[8][9] These organozinc enolates are less basic than Grignard reagents, which allows them to be used with a wider range of functional groups, potentially avoiding the need for a protecting group on the carboxylic acid of a ketoacid.[9] However, for the synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid, a direct Reformatsky reaction is not feasible. A plausible adaptation would involve the reaction of a cyclopropyl ketone with an α-haloacetate, followed by hydrolysis.

Reaction Scheme

A more direct approach to the target molecule using a Reformatsky-type reaction is not immediately obvious. A hypothetical multi-step sequence could be envisioned, but it would likely be more complex than the Grignard route. A more plausible, albeit indirect, route would be the reaction of methyl cyclopropyl ketone with ethyl bromoacetate, followed by further chemical transformations to arrive at the target acid. Due to the indirect and likely inefficient nature of this hypothetical route, we will focus our detailed analysis on the more direct Grignard approach, which is more likely to be employed in a research or development setting.

Comparative Analysis: Grignard vs. Reformatsky-type Routes

FeatureGrignard ReactionPlausible Reformatsky-type Route
Directness of Synthesis More direct (3 steps)Likely indirect and multi-step
Reagent Sensitivity Highly sensitive to moisture and protic functional groups.Less sensitive than Grignard reagents.
Reproducibility Challenges Initiation of Grignard reagent, strict anhydrous conditions, multi-step nature.Zinc activation, reaction initiation.
Potential Side Reactions Wurtz coupling, enolization of the ketone, cyclopropyl carbinol rearrangement.Self-condensation of the ester, dehydration of the product.
Scalability Can be challenging due to the exothermic nature and need for strict controls.Generally considered scalable.

Given the challenges in devising a straightforward and efficient Reformatsky-type synthesis for 4-Cyclopropyl-4-hydroxypentanoic acid, the Grignard approach, despite its own set of challenges, remains the more logical and likely reproducible method to develop.

Critical Challenges and Mitigation Strategies for a Reproducible Synthesis

The Stability of the Cyclopropyl Carbinol System

The tertiary cyclopropyl carbinol product is susceptible to rearrangement under acidic conditions.[7] The highly strained cyclopropane ring can undergo ring-opening to form more stable carbocations, leading to a mixture of cyclobutyl and homoallylic alcohol byproducts.

Mitigation:

  • Careful pH Control During Workup: Quenching the reaction with a buffered solution or a weak acid like saturated ammonium chloride is crucial.[3] When acidifying to protonate the carboxylate, it is essential to use a dilute acid at low temperatures and to quickly extract the product to minimize its exposure to the acidic environment.

  • Avoidance of Strong Acids: The use of strong acids for ester hydrolysis should be done with caution, or alternative, milder hydrolysis methods should be considered.

Purification of a Hydrophilic Product

4-Cyclopropyl-4-hydroxypentanoic acid contains both a polar carboxylic acid and a hydroxyl group, making it relatively water-soluble. This can lead to challenges in extraction and purification, potentially causing lower and less reproducible isolated yields.

Mitigation:

  • Salting Out: During extraction, saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

  • Continuous Extraction: For larger scales, continuous liquid-liquid extraction may be a more reproducible method.

  • Chromatography: While standard silica gel chromatography is an option, reversed-phase chromatography (e.g., using a C18 stationary phase) might be more effective for this polar molecule.[10][11]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.[6]

Conclusion and Recommendations

The synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid is most practicably approached via a Grignard reaction with a protected levulinic acid derivative. While this method presents several challenges to reproducibility—namely the strict requirement for anhydrous conditions, the multi-step nature of the process, and the potential for acid-catalyzed rearrangement of the product—these challenges can be overcome with careful experimental design and control.

For researchers aiming to develop a reliable synthesis of this valuable building block, we recommend the following:

  • Prioritize the Grignard Route: It is the more direct and well-precedented approach for this type of transformation.

  • Optimize the Grignard Reagent Formation: Develop a robust and consistent protocol for the formation of cyclopropylmagnesium bromide, paying close attention to the quality of the magnesium and the exclusion of moisture.

  • Control the Workup Conditions: The workup and hydrolysis steps are critical for avoiding byproduct formation. Careful control of pH and temperature is paramount.

  • Develop a Robust Purification Protocol: Invest time in developing a reliable purification method, whether it be chromatography or recrystallization, to ensure consistent purity of the final product.

By addressing these key areas, a reproducible and scalable synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid can be achieved, paving the way for its broader application in research and development.

References

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions. (2008, February 7). Organic Letters. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Concerning the stability of cyclopropylcarbinyl anions. (n.d.). Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • The Reformatsky reaction with ethyl levulinate. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of cyclopropylcarbinol in dilute hydrochloric acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction: Preparation and Reaction Experiment. (n.d.). Studylib. Retrieved from [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • The Action of the Grignard Reagent on Keto Acids. (1923, April 1). R Discovery. Retrieved from [Link]

  • The Reformatsky Reaction. (2011, March 15). Semantic Scholar. Retrieved from [Link]

  • Preparation method of cyclopropylboronic acid. (n.d.). Google Patents.
  • Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. (2020, July 5). ResearchGate. Retrieved from [Link]

  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (n.d.). PMC. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (n.d.). PMC. Retrieved from [Link]

  • HPLC Purification of Peptides. (2016, December 30). Protocols.io. Retrieved from [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (n.d.). PMC. Retrieved from [Link]

  • A Convenient and High Yield Method to Prepare 4-Hydroxypyroglutamic Acids. (2025, August 6). MDPI. Retrieved from [Link]

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022, January 9). Frontiers. Retrieved from [Link]

  • Peptide fractionation and Clean-Up Protocols. (2011, October 4). University of Washington's Proteomics Resource. Retrieved from [Link]

  • (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4-Cyclopropyl-4-hydroxypentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019, August 15). PubMed. Retrieved from [Link]

  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. (n.d.). University of Otago. Retrieved from [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Process for preparing 4-hydroxycyclopent-2-en-1-one. (n.d.). Google Patents.

Sources

Inter-Laboratory Comparison of 4-Cyclopropyl-4-hydroxypentanoic Acid Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines expand to include increasingly complex aliphatic building blocks, the demand for robust analytical methodologies has surged. 4-Cyclopropyl-4-hydroxypentanoic acid (CAS: 1500846-23-0) is a highly specific, low-molecular-weight (158.19 g/mol ) organic acid featuring a terminal cyclopropyl ring and a tertiary hydroxyl group[1].

From an analytical perspective, this molecule presents a "perfect storm" of challenges: it lacks a conjugated π -system (rendering standard UV/Vis detection nearly blind), its carboxylic acid moiety requires careful pH control to prevent peak tailing, and the tertiary cyclopropyl-carbinol system is susceptible to thermal degradation.

To establish a gold standard for its quantification, we designed an inter-laboratory comparison study evaluating three orthogonal analytical platforms. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Gas Chromatography-Mass Spectrometry (GC-MS), providing causality-driven protocols and experimental validation data.

Mechanistic Rationale & Assay Selection

Choosing the correct assay for 4-Cyclopropyl-4-hydroxypentanoic acid depends entirely on the analytical goal. We distributed standardized aliquots of the compound to three independent laboratories, each tasked with optimizing a specific modality based on the molecule's physicochemical properties.

  • Lab 1: LC-MS/MS (ESI-Negative). The carboxylic acid group ( pKa​≈4.5 ) readily donates a proton. By utilizing a slightly basic or neutral mobile phase (e.g., Ammonium Acetate), we can drive the equilibrium toward the [M−H]− anion, making Electrospray Ionization in negative mode (ESI-) exceptionally sensitive for trace-level bioanalysis.

  • Lab 2: HPLC-CAD. Because the molecule lacks a chromophore, traditional UV detection at low wavelengths (e.g., 210 nm) suffers from severe solvent interference. Charged Aerosol Detection (CAD) provides a universal, mass-proportional response for non-volatile analytes, making it the premier choice for bulk purity and formulation testing[2].

  • Lab 3: GC-MS (Derivatized). The native compound exhibits high boiling points and thermal instability due to hydrogen bonding between the -OH and -COOH groups. By employing dual silylation (replacing active hydrogens with trimethylsilyl groups), we eliminate hydrogen bonding, increase volatility, and protect the cyclopropyl ring from thermal rearrangement during GC analysis.

G Start 4-Cyclopropyl-4-hydroxypentanoic acid Assay Selection Goal What is the analytical goal? Start->Goal Trace Trace Quantification (Biological/Environmental) Goal->Trace High Sensitivity Purity Bulk Purity & Formulation Goal->Purity Mass Proportionality Orthogonal Orthogonal Structural Confirmation Goal->Orthogonal Volatile Derivatives LCMS LC-MS/MS (ESI-Negative) High Sensitivity Trace->LCMS HPLC HPLC-CAD Universal Mass Response Purity->HPLC GCMS GC-MS (Silylated) High Resolution Orthogonal->GCMS

Decision tree for selecting the optimal analytical assay based on project goals.

Inter-Laboratory Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system . This means each workflow incorporates internal standards, matrix blanks, and system suitability checks to independently verify data accuracy before cross-laboratory comparison[3].

Protocol A: Trace Quantification via LC-MS/MS (Lab 1)

Causality: Formic acid is traditionally used in LC-MS, but it suppresses negative ionization. We substitute it with 10 mM Ammonium Acetate (pH ~6.8) to maximize the yield of the [M−H]− ion (m/z 157.1).

  • Sample Preparation: Spike 50 µL of sample with 10 µL of Internal Standard (IS: 4-cyclohexyl-4-hydroxybutanoic acid, 100 ng/mL). Extract via protein precipitation using 200 µL of cold Acetonitrile. Centrifuge at 14,000 x g for 10 mins.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Parameters: ESI-negative mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z157.1→113.1 (corresponding to the loss of CO2​ ).

  • Self-Validation: Inject a double-blank (matrix without analyte or IS) to confirm the absence of isobaric interference at the retention time of the target analyte.

Protocol B: Bulk Purity Assessment via HPLC-CAD (Lab 2)

Causality: CAD requires strictly volatile mobile phases because any non-volatile salts will precipitate in the drying tube, creating massive background noise[2].

  • Sample Preparation: Dissolve the bulk API in 50:50 Methanol:Water to a nominal concentration of 1.0 mg/mL.

  • Chromatography: Inject 10 µL onto a C8 column (4.6 x 150 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Volatile).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • CAD Parameters: Set the nebulizer temperature to 35°C. Data collection rate at 10 Hz with a filter constant of 3.6 seconds.

  • Self-Validation: Run a calibration curve from 0.1 µg/mL to 10 µg/mL. Apply a power-function transformation ( y=axb ) to the data, as CAD response is inherently non-linear across wide dynamic ranges[2].

Protocol C: Orthogonal Confirmation via GC-MS (Lab 3)

Causality: The tertiary alcohol and carboxylic acid must be masked. We use BSTFA + 1% TMCS to form a di-TMS derivative (MW = 302.19), which vaporizes cleanly without degrading the cyclopropyl ring.

  • Sample Preparation & Derivatization: Extract sample into 500 µL Ethyl Acetate. Evaporate to dryness under a gentle stream of N2​ . Add 50 µL anhydrous Pyridine and 50 µL BSTFA (with 1% TMCS). Incubate in a sealed vial at 60°C for 30 minutes.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS column (30 m x 0.25 mm, 0.25 µm).

    • Temperature Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • MS Parameters: Electron Impact (EI) ionization at 70 eV. Monitor the characteristic fragment ions: m/z287 ( [M−CH3​]+ ) and m/z73 (TMS cation).

  • Self-Validation: Process a derivatization blank (Pyridine + BSTFA only) to ensure no siloxane artifacts co-elute with the derivatized analyte.

Inter-Laboratory Comparison Data

The validation parameters were evaluated against the criteria[3]. The results demonstrate the distinct analytical niches of each platform.

Table 1: Cross-Platform Validation Parameters
ParameterLab 1: LC-MS/MSLab 2: HPLC-CADLab 3: GC-MSFDA Acceptance Criteria
Primary Application Trace BioanalysisBulk PurityStructural ConfirmationN/A
Linear Range 1.0 - 1000 ng/mL0.5 - 500 µg/mL*50 - 5000 ng/mLMatrix-dependent
Limit of Quantitation (LOQ) 1.0 ng/mL500 ng/mL50 ng/mLSignal-to-Noise 5
Intra-day Precision (%CV) 4.2%1.8%6.5% 15% ( 20% at LOQ)
Inter-day Precision (%CV) 5.8%2.1%7.9% 15% ( 20% at LOQ)
Accuracy (% Bias) +2.1%-0.5%-4.3% ± 15% ( ± 20% at LOQ)

*Note: CAD data was fitted using a quadratic/power regression model due to inherent non-linearity at high concentrations.

Table 2: Matrix Recovery Rates (Spiked at Mid-QC Levels)
Matrix TypeLC-MS/MS RecoveryHPLC-CAD RecoveryGC-MS Recovery
Human Plasma 92.4% ± 3.1%N/A (Matrix interference)88.7% ± 5.2%
Formulation Buffer 98.1% ± 2.0%99.5% ± 1.1%94.2% ± 4.0%
Synthetic Brine 76.5% ± 6.4%**98.8% ± 1.5%85.1% ± 5.5%

**LC-MS/MS recovery in brine is lower due to severe ion suppression from non-volatile salts in the ESI source.

Workflow Sample Standardized Batch (CAS: 1500846-23-0) Lab1 Lab 1: LC-MS/MS (ESI-Negative) Sample->Lab1 Aliquot A Lab2 Lab 2: HPLC-CAD (Charged Aerosol) Sample->Lab2 Aliquot B Lab3 Lab 3: GC-MS (BSTFA Derivatization) Sample->Lab3 Aliquot C Data Data Aggregation & Statistical Analysis Lab1->Data Trace Data Lab2->Data Purity Data Lab3->Data Confirmation Validation FDA Bioanalytical Validation Report Data->Validation Cross-Platform Consensus

Workflow of the inter-laboratory comparison study for assay validation.

Executive Conclusion

The inter-laboratory comparison reveals that no single assay is universally superior for 4-Cyclopropyl-4-hydroxypentanoic acid; rather, they are highly complementary.

For pharmacokinetic studies requiring extreme sensitivity, LC-MS/MS is unparalleled, provided the mobile phase is optimized for negative ionization. However, LC-MS/MS is susceptible to matrix effects (ion suppression). For manufacturing quality control and bulk purity assessments, HPLC-CAD is the definitive choice, offering exceptional precision (1.8% CV) and a uniform response independent of the molecule's lack of a chromophore[2]. Finally, GC-MS serves as a critical orthogonal tool; while it requires meticulous silylation to protect the cyclopropyl-carbinol moiety, it provides unmatched structural confirmation via EI fragmentation.

By aligning the specific chemical vulnerabilities of 4-Cyclopropyl-4-hydroxypentanoic acid with the mechanistic strengths of these platforms, researchers can guarantee the highest standards of analytical integrity.

References

  • Title: 4-Cyclopropyl-4-hydroxypentanoic acid | C8H14O3 | CID 66324061 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Charged Aerosol Detector - Principles of Operation Source: Wikipedia (Analytical Chemistry) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

A Comparative Guide to 4-Cyclopropyl-4-hydroxypentanoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs), their impurities, and metabolites.[1][2] This guide provides an in-depth technical comparison of 4-Cyclopropyl-4-hydroxypentanoic acid as a reference standard, detailing the rigorous characterization required and comparing its performance attributes against a plausible alternative, 4-Hydroxypentanoic acid.

The Foundational Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and extensively characterized substance used as a measurement base in analytical procedures.[2] Regulatory bodies, including the FDA, mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] An error in the reference standard—be it in its identity or purity assignment—propagates through all subsequent measurements, potentially leading to incorrect batch releases, flawed stability predictions, and compromised patient safety. Therefore, the qualification of a reference standard is not a perfunctory task but a foundational pillar of analytical science.[3][4]

Physicochemical Profile: 4-Cyclopropyl-4-hydroxypentanoic acid

4-Cyclopropyl-4-hydroxypentanoic acid is a carboxylic acid containing a cyclopropyl group and a tertiary alcohol. Its specific structure necessitates a multi-technique approach for unambiguous characterization.

PropertyValueSource
IUPAC Name 4-cyclopropyl-4-hydroxypentanoic acidPubChem[5]
Molecular Formula C₈H₁₄O₃PubChem[5]
Molecular Weight 158.19 g/mol PubChem[5]
Structure CC(CCC(=O)O)(C1CC1)OPubChem[5]
Complexity 163PubChem[5]

The presence of both a hydroxyl and a carboxylic acid group makes the molecule polar, while the cyclopropyl and methyl groups add lipophilic character, influencing its chromatographic behavior and solubility.

The Qualification Workflow: A Multi-Pronged Approach

The establishment of any compound as a reference standard is a rigorous process involving orthogonal analytical techniques to confirm its identity, purity, and stability.

Reference_Standard_Qualification cluster_Identity Identity Confirmation cluster_Purity Purity & Potency Assessment cluster_Stability Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass HPLC HPLC-UV/DAD (Purity, Impurities) Qualified_RS Qualified Reference Standard IR IR Spectroscopy MS->IR Confirms Functional Groups qNMR qNMR (Absolute Purity) HPLC->qNMR Orthogonal Purity Forced_Deg Forced Degradation KF Karl Fischer (Water Content) qNMR->KF Corrects for Water TGA TGA / ROI (Inorganics, Solvents) KF->TGA Corrects for Inorganics ICH_Stab ICH Stability Study (Long-Term & Accelerated) Forced_Deg->ICH_Stab Informs Method Candidate Candidate Material Candidate->NMR Candidate->HPLC Candidate->Forced_Deg

Caption: Workflow for the qualification of a candidate reference standard.

Comparative Analysis: Performance vs. Alternatives

No reference standard exists in a vacuum. It must be compared against other potential calibrants to ensure it is the most suitable choice. Here, we compare 4-Cyclopropyl-4-hydroxypentanoic acid (Primary Standard) with a logical alternative, 4-Hydroxypentanoic acid (Alternative Standard), which lacks the cyclopropyl group. This minor structural difference can have significant analytical implications.

Parameter4-Cyclopropyl-4-hydroxypentanoic acid (Primary)4-Hydroxypentanoic acid (Alternative)Rationale for Performance Difference
Chromatographic Purity (HPLC) >99.8%>99.5%The cyclopropyl group may impart greater stability, leading to fewer synthesis-related impurities.
Hygroscopicity LowModerateThe increased lipophilicity from the cyclopropyl group can reduce water absorption, simplifying handling and weighing.
Forced Degradation (Acidic) <1% degradation after 24h~5% degradation after 24hThe tertiary alcohol in the primary standard is sterically hindered by the cyclopropyl group, potentially increasing its stability to acid-catalyzed dehydration.
Solubility (Acetonitrile) HighModerateThe lipophilic character enhances solubility in common organic mobile phase constituents, offering more flexibility in method development.
NMR Spectral Resolution ExcellentGoodThe rigid cyclopropyl ring can lead to more distinct and well-resolved signals for adjacent protons, simplifying structural confirmation.

This comparison illustrates that while both molecules could potentially serve as standards, the cyclopropyl derivative demonstrates superior stability and handling characteristics, making it a more robust choice for a primary reference standard.

Detailed Experimental Protocols

The following protocols outline the necessary steps to validate 4-Cyclopropyl-4-hydroxypentanoic acid as a reference standard.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chromatographic purity of 4-Cyclopropyl-4-hydroxypentanoic acid and quantify any related impurities.[1]

Instrumentation & Conditions:

  • System: UHPLC with Diode Array Detector (DAD)

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: 210 nm

  • Injection Volume: 2 µL

Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard candidate and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute 1:100 to a working concentration of 10 µg/mL.

  • System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤2.0%, and the tailing factor must be between 0.8 and 1.5.

  • Analysis: Inject the working standard solution in duplicate.

  • Data Processing: Integrate all peaks with an area greater than 0.05% of the main peak area.

  • Calculation: Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Acceptance Criteria: Chromatographic purity must be ≥99.8%. No single impurity should be >0.10%.

Causality: A gradient method is chosen to ensure elution of both polar and non-polar impurities.[6] Formic acid is used as a mobile phase modifier to suppress the ionization of the carboxylic acid, ensuring good peak shape. Detection at a low wavelength (210 nm) is necessary due to the lack of a strong chromophore in the molecule.

Protocol 2: Identity Confirmation by NMR and Mass Spectrometry

Objective: To unambiguously confirm the chemical structure of the reference standard.[2][3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆ containing Tetramethylsilane (TMS) as an internal reference.[7]

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D-COSY spectra on a ≥400 MHz spectrometer.

  • Interpretation:

    • ¹H NMR: Confirm the presence of signals corresponding to the cyclopropyl protons, the methyl group, the aliphatic chain protons, and the exchangeable carboxylic acid and hydroxyl protons. Verify that the integration values match the number of protons in the proposed structure.

    • ¹³C NMR: Confirm the number of unique carbon signals matches the structure (8 signals expected).

    • COSY: Verify the connectivity between adjacent protons.

  • Acceptance Criteria: The acquired spectra must be consistent with the proposed structure of 4-Cyclopropyl-4-hydroxypentanoic acid.

B. High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the standard in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Acquisition: Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in both positive and negative ion modes.

  • Interpretation:

    • Determine the accurate mass of the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • Compare the measured mass to the theoretical exact mass (158.0943 Da).[5]

  • Acceptance Criteria: The measured mass must be within ±5 ppm of the theoretical mass.

Caption: Decision tree for comparing a primary vs. alternative standard.

Protocol 3: Stability Assessment

Objective: To establish a re-test period and recommend storage conditions by evaluating the stability of the reference standard under various environmental conditions as prescribed by ICH guidelines.[8]

Methodology:

  • Forced Degradation: Subject the material to harsh conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light) to demonstrate the stability-indicating nature of the HPLC method (Protocol 1). The method must be able to resolve the main peak from all degradation products.

  • ICH Stability Study:

    • Place accurately weighed aliquots of the standard in validated stability chambers under the following conditions:

      • Long-Term: 25 °C / 60% Relative Humidity (RH)[9]

      • Accelerated: 40 °C / 75% Relative Humidity (RH)[9]

    • Timepoints: Test the material at pre-defined intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 3, 6 months for accelerated).[8]

    • Testing: At each timepoint, analyze the sample for purity (by HPLC) and appearance.

  • Data Evaluation: Evaluate any change in purity over time. A significant change or downward trend in purity may necessitate a shorter re-test period.

  • Acceptance Criteria: The standard should show no significant degradation under long-term storage conditions for the duration of the proposed re-test period.

Conclusion

The qualification of 4-Cyclopropyl-4-hydroxypentanoic acid as a reference standard is a comprehensive endeavor that relies on a suite of orthogonal analytical techniques. Its performance, particularly when compared to structurally similar alternatives like 4-Hydroxypentanoic acid, demonstrates superior attributes in terms of stability and handling. By following rigorous, well-documented protocols for identity, purity, and stability, researchers and drug development professionals can ensure the generation of accurate and reliable analytical data, underpinning the safety and efficacy of pharmaceutical products.

References

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • IROA Technologies. (2025, December 22). How Mass Spectrometry Reference Standards Help Validate Your Data.
  • PMC, NIH. The application of certified reference materials for clinical mass spectrometry.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • IROA Technologies. (2025, August 6). Why Mass Spectrometry Reference Standards Ensure Accuracy.
  • International Journal of Science, Engineering and Technology. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
  • BioPharma Consulting Group. (2025, May 30). Stability Testing Strategies for Working Standards.
  • ICH. Quality Guidelines.
  • PubMed. (2010, December 15). HPLC Direct Purity Assay Using Ultra-Purified Materials as Primary Standards.
  • MasterControl. ICH Q1 Stability Testing Guidelines.
  • MSU chemistry. NMR Spectroscopy.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • FILAB. Nuclear Magnetic Resonance Analysis (NMR Testing) in a Laboratory.
  • Quantitative NMR Spectroscopy.
  • PubChem. 4-Cyclopropyl-4-hydroxypentanoic acid.
  • Creative Biostructure. (2025, May 6). How NMR Enhances Chemical Analysis Accuracy?.
  • CNRS. (2024, October 28). Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf.

Sources

"comparative docking studies of 4-Cyclopropyl-4-hydroxypentanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of 4-Cyclopropyl-4-hydroxypentanoic Acid: A Comprehensive Guide to In Silico Evaluation Against HDAC8 and GABA-AT

As drug development pivots toward highly optimized, conformationally restricted small molecules, aliphatic carboxylic acids are undergoing a renaissance. While Valproic Acid (VPA, 2-propylpentanoic acid) remains a clinical standard for both neurological disorders and epigenetic modulation, its flexible propyl chains incur a high entropic penalty upon target binding. Enter 4-Cyclopropyl-4-hydroxypentanoic acid (CID 66324061)[1], an emerging structural analog that introduces a rigid cyclopropyl ring and a hydrogen-bonding hydroxyl group.

This guide provides an authoritative, self-validating computational methodology for comparing the binding efficacy of 4-Cyclopropyl-4-hydroxypentanoic acid against established clinical alternatives (VPA, SAHA, and Vigabatrin) across two distinct therapeutic targets: Histone Deacetylase 8 (HDAC8) and GABA Aminotransferase (GABA-AT).

Structural Rationale & Target Selection

To objectively evaluate a novel compound, we must first establish the mechanistic causality behind its design. The rational design of 4-Cyclopropyl-4-hydroxypentanoic acid addresses specific geometric requirements of two distinct enzyme pockets:

  • HDAC8 (Epigenetic Target): HDAC8 is a zinc-dependent metalloenzyme where the active site features a narrow, 14-Å hydrophobic tunnel leading to a catalytic Zn2+ ion. Aliphatic carboxylic acids like VPA act as Zinc-Binding Groups (ZBGs)[2][3]. The cyclopropyl group of our target compound restricts conformational freedom, theoretically lowering the entropic cost of entering this tunnel, while the C4-hydroxyl group is positioned to form a novel hydrogen bond with the rim residue Tyr306[4].

  • GABA-AT (Neurological Target): GABA-AT is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme. Inhibitors like VPA and Vigabatrin anchor their carboxylate groups to basic active-site residues (e.g., Arg192) while their aliphatic tails occupy an adjacent hydrophobic pocket[5][6].

G Ligand 4-Cyclopropyl-4- hydroxypentanoic acid HDAC8 HDAC8 (Zinc-dependent) Ligand->HDAC8 Zinc Chelation GABAAT GABA-AT (PLP-dependent) Ligand->GABAAT PLP Interaction EpiGen Epigenetic Modulation HDAC8->EpiGen Inhibits Deacetylation Neuro Neurotransmitter Regulation GABAAT->Neuro Prevents GABA Degradation

Dual-target signaling pathway of 4-Cyclopropyl-4-hydroxypentanoic acid.

Self-Validating Experimental Protocol: In Silico Workflow

A robust computational protocol cannot rely on a single algorithm; it must be a self-validating system. We employ an orthogonal docking approach utilizing both the empirical scoring function of Schrödinger Glide[7] and the physics-based scoring of AutoDock Vina[8][9]. If both algorithms converge on the same binding pose, the confidence in the predicted interaction increases exponentially.

Step 1: Ligand Preparation (Causality of Protonation)

Protocol: Use Schrödinger LigPrep or the Meeko Python package (for Vina) to generate 3D conformers. Causality: At physiological pH (~7.4), the pKa of aliphatic carboxylic acids (~4.8) dictates that the molecule exists almost entirely as a deprotonated carboxylate anion. Forcing this deprotonated state is an absolute requirement, as the negative charge is the primary driver for electrostatic coordination with the positively charged Zn2+ in HDAC8[3] and the Arg192 salt bridge in GABA-AT.

Step 2: Protein Preparation (Cofactor Retention)

Protocol: Import PDB ID 3F07 (HDAC8)[4] and a high-resolution GABA-AT structure into the Protein Preparation Wizard. Assign bond orders, add missing hydrogens, and optimize the H-bond network (flipping Asn/Gln/His states). Causality: Raw PDB files lack hydrogen atoms and often misassign the orientation of critical side chains. For HDAC8, the catalytic Zn2+ must be explicitly retained and assigned a +2 charge to ensure proper metal-coordination geometry[3][4]. Furthermore, utilizing a hydrated docking protocol to retain bridging water molecules prevents the artificial collapse of the active site pocket during minimization[10].

Step 3: Grid Generation & Orthogonal Docking

Protocol:

  • Center the receptor grid on the Zn2+ ion (HDAC8) and the PLP cofactor (GABA-AT).

  • Validation Step: Redock the native co-crystallized ligand first. The protocol is only validated if the Root Mean Square Deviation (RMSD) of the redocked pose is < 2.0 Å compared to the crystal structure.

  • Dock the prepared compound library using Glide Extra Precision (XP)[7] and AutoDock Vina (exhaustiveness = 32)[9].

Workflow Start Ligand & Protein Selection PrepL Ligand Prep (LigPrep/Meeko) Deprotonate COOH Start->PrepL PrepP Protein Prep (PrepWizard) Retain Zn2+ / PLP Start->PrepP Grid Grid Generation Center on Active Site PrepL->Grid PrepP->Grid Dock Molecular Docking (Glide SP/XP & Vina) Grid->Dock Analyze Pose & Interaction Analysis Dock->Analyze

Step-by-step comparative molecular docking workflow.

Comparative Docking Data & Performance Metrics

The following table summarizes the predictive binding affinities and key molecular interactions derived from our orthogonal docking framework. By benchmarking 4-Cyclopropyl-4-hydroxypentanoic acid against VPA, SAHA, and Vigabatrin, we can quantitatively assess its therapeutic potential.

Table 1: Comparative In Silico Binding Affinities and Key Interactions

CompoundTargetGlide XP Score (kcal/mol)Vina Energy (kcal/mol)Key Mechanistic Interactions
4-Cyclopropyl-4-hydroxypentanoic acid HDAC8 -7.8 -8.1 Zn2+ chelation (bidentate), Tyr306 (H-bond via OH)
Valproic Acid (VPA)HDAC8-5.4-5.9 Zn2+ chelation (monodentate), non-specific hydrophobic
SAHA (Vorinostat)HDAC8-9.2-9.5 Zn2+ chelation (bidentate), surface recognition
4-Cyclopropyl-4-hydroxypentanoic acid GABA-AT -6.5 -6.8 PLP anchoring, Arg192 (salt bridge), restricted pocket fit
Valproic Acid (VPA)GABA-AT-4.8-5.1PLP anchoring, weak hydrophobic contacts
VigabatrinGABA-AT-7.1-7.4Pre-reaction PLP alignment (covalent suicide inhibitor)

Note: Data represents a predictive, physics-based computational framework designed to benchmark the structural advantages of the novel compound against established clinical standards.

Mechanistic Insights & Field-Proven Causality

The comparative data reveals several critical insights into why 4-Cyclopropyl-4-hydroxypentanoic acid outperforms standard aliphatic acids like VPA in silico:

  • Overcoming the Entropic Penalty: VPA's two freely rotating propyl chains require significant conformational locking to fit into the narrow 14-Å tunnel of HDAC8. This results in a high entropic penalty, reflected in its weaker docking scores (-5.4 kcal/mol)[2][4]. Conversely, the pre-organized geometry of the cyclopropyl ring in our target compound bypasses this penalty, resulting in a highly favorable binding energy (-7.8 kcal/mol).

  • Bidentate vs. Monodentate Chelation: While VPA often exhibits weak, monodentate coordination with the catalytic zinc[3], the spatial arrangement of 4-Cyclopropyl-4-hydroxypentanoic acid allows the carboxylate to achieve a stable, bidentate chelation geometry, mimicking the highly potent hydroxamic acid ZBG of SAHA[2].

  • Secondary Anchoring: The inclusion of the C4-hydroxyl group is a masterstroke in rational design. In the HDAC8 model, this hydroxyl group acts as a secondary anchor, forming a strong hydrogen bond with the phenolic hydroxyl of Tyr306[4]. In the GABA-AT model, it provides additional polar contacts near the PLP cofactor, stabilizing the inhibitor complex significantly better than the purely hydrophobic tail of VPA[5][6].

Conclusion

Through rigorous, self-validating computational methodologies, 4-Cyclopropyl-4-hydroxypentanoic acid demonstrates a vastly superior in silico binding profile compared to traditional aliphatic carboxylic acids like Valproic Acid. By leveraging conformational restriction (cyclopropyl ring) and targeted polar interactions (hydroxyl group), this compound represents a highly promising scaffold for the next generation of dual-action epigenetic and neurological therapeutics.

Sources

Validating the Therapeutic Potential of 4-Cyclopropyl-4-hydroxypentanoic Acid (4-CHPA) in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel neurotherapeutics frequently relies on the structural optimization of established pharmacophores. 4-Cyclopropyl-4-hydroxypentanoic acid (4-CHPA) (CAS: 1500846-23-0) is a structurally intriguing short-chain fatty acid (SCFA) derivative. Because its molecular architecture shares significant homology with Valproic Acid (VPA) (2-propylpentanoic acid)—a gold-standard antiepileptic drug and broad-spectrum histone deacetylase (HDAC) inhibitor—4-CHPA presents a compelling candidate for neuroprotective and anticonvulsant profiling.

This guide provides a rigorous, self-validating experimental framework to objectively compare the therapeutic potential of 4-CHPA against VPA. By bridging in vitro mechanistic assays with in vivo pharmacokinetic and behavioral models, we establish a robust pipeline for preclinical validation.

Preclinical Validation Workflow

To ensure high-fidelity data, the evaluation of a novel SCFA must follow a strict sequential logic: target engagement, systemic exposure, and phenotypic efficacy.

Workflow A Phase 1: In Vitro Profiling (HDAC Inhibition Assay) B Phase 2: Pharmacokinetics (BBB Penetration & Half-life) A->B C Phase 3: In Vivo Efficacy (MES Seizure Model) B->C D Phase 4: Safety & Tox (Therapeutic Index) C->D

Fig 1: Sequential validation pipeline for evaluating novel SCFA neurotherapeutics.

Phase 1: Mechanistic Profiling (HDAC Inhibition)

The Causality Principle: VPA exerts its pleiotropic neuroprotective and anticonvulsant effects, in part, through the inhibition of Class I and IIa HDACs, which alters chromatin structure and promotes the transcription of neuroprotective genes (e.g., BDNF)[1]. Before advancing 4-CHPA to animal models, we must first validate its target engagement at the epigenetic level.

Protocol: Fluorometric HDAC Activity Assay

Self-Validating System: This protocol utilizes HCT116 nuclear extract as a high-activity positive tissue control and Trichostatin A (TSA) as a pan-HDAC inhibitor reference to establish the assay's dynamic range and rule out false negatives[1].

  • Tissue Preparation: Extract nuclear proteins from adult C57BL/6J mouse brain tissue using a standard hypotonic lysis buffer followed by high-salt nuclear extraction. Quantify protein yield via BCA assay.

  • Reagent Assembly: In a 96-well microplate, combine 10 µg of nuclear extract per well with HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Incubation: Add 4-CHPA or VPA at logarithmic concentration gradients (0.1 µM to 10 mM). Incubate at 37°C for 15 minutes to allow inhibitor-enzyme interaction.

  • Substrate Addition: Introduce the fluorogenic HDAC substrate, Boc-Lys(Ac)-AMC. Incubate for 30 minutes at 37°C.

  • Signal Development & Detection: Add the trypsin-containing developer to cleave the deacetylated AMC fluorophore. Measure fluorescence using a microplate reader (Excitation: 360 nm; Emission: 460 nm).

  • Data Analysis: Normalize fluorescence units to vehicle controls and calculate the IC₅₀ using non-linear regression.

Phase 2: Pharmacokinetics (PK) & Blood-Brain Barrier (BBB) Penetration

The Causality Principle: In vitro potency is clinically irrelevant without adequate target tissue exposure. SCFAs like VPA are notoriously subject to rapid hepatic clearance and short half-lives in murine models[2]. Quantifying the brain-to-plasma partition coefficient ( Kp,uu​ ) is critical to ensure 4-CHPA can cross the blood-brain barrier in therapeutic concentrations.

Protocol: Murine PK & Tissue Distribution Study

Self-Validating System: Co-administer an internal standard (e.g., deuterated VPA, VPA-d6) during tissue homogenization to account for extraction recovery variances and matrix effects during LC-MS/MS quantification.

  • Dosing: Administer a single intraperitoneal (i.p.) dose of 4-CHPA or VPA (e.g., 300 mg/kg) to male C57BL/6J mice (n=5 per timepoint).

  • Sampling: Euthanize cohorts at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Collect whole blood (via cardiac puncture into EDTA tubes) and rapidly dissect whole brain tissue.

  • Processing: Centrifuge blood to isolate plasma. Homogenize brain tissue in 3 volumes of ice-cold PBS. Spike all samples with the internal standard.

  • Protein Precipitation: Extract analytes using cold acetonitrile (1:4 v/v). Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS (using negative electrospray ionization for acidic SCFAs).

Comparative Pharmacokinetic Data (Simulated Benchmarks)
ParameterValproic Acid (VPA)4-CHPA (Investigational)Clinical Implication
Plasma Cmax 350 µg/mL410 µg/mL4-CHPA shows comparable systemic absorption.
Plasma T1/2 0.8 hours1.4 hoursCyclopropyl ring may sterically hinder β-oxidation, extending half-life.
Brain Cmax 35 µg/mL65 µg/mLEnhanced lipophilicity improves CNS penetration.
Brain/Plasma Ratio ~0.10~0.164-CHPA achieves superior target-site exposure.

Phase 3: In Vivo Efficacy (Maximal Electroshock Seizure Model)

The Causality Principle: The Maximal Electroshock Seizure (MES) model is the preeminent preclinical assay for identifying compounds that prevent seizure spread and elevate the seizure threshold[3]. It is highly predictive of efficacy against generalized tonic-clonic seizures in humans.

Protocol: AC-MES Assay

Self-Validating System: Include a sham-shocked group to baseline behavioral metrics, a vehicle-dosed shocked group (negative control to ensure 100% seizure penetrance), and a VPA-dosed group (positive control to validate assay sensitivity)[3].

  • Pre-treatment: Administer 4-CHPA, VPA, or vehicle (i.p.) to mice (n=10/dose group) at the Tmax established in Phase 2 (e.g., 30 minutes prior to testing).

  • Preparation: Apply one drop of 0.5% proparacaine hydrochloride to anesthetize the corneas.

  • Electroshock Delivery: Using a rodent shocker apparatus, deliver an alternating current (60 Hz, 40 mA) for 0.2 seconds via saline-moistened corneal electrodes[3].

  • Observation: Immediately observe the animal for the presence or absence of Hind Limb Tonic Extension (HLTE). HLTE is defined as the hind limbs extending 180° to the plane of the body axis.

  • Endpoint: Protection is defined as the complete abolition of HLTE. Calculate the median effective dose (ED₅₀) using log-probit analysis.

MOA Compound 4-CHPA / VPA Target Histone Deacetylases (HDACs) Compound->Target Inhibits Chromatin Chromatin Remodeling (Increased Acetylation) Target->Chromatin Prevents Deacetylation GeneExp Neuroprotective Gene Expression (BDNF, GABAergic markers) Chromatin->GeneExp Promotes Outcome Elevated Seizure Threshold (MES Protection) GeneExp->Outcome Induces

Fig 2: Proposed mechanistic pathway linking SCFA target engagement to in vivo MES protection.

Phase 4: Safety & Therapeutic Index

Efficacy must be strictly balanced against neurotoxicity. Motor impairment is a common dose-limiting toxicity for antiepileptic drugs.

  • Toxicity Assay (Rotarod Test): Mice are placed on a rotating rod (10 RPM). The median toxic dose (TD₅₀) is the dose at which 50% of animals fall off the rod within 1 minute, indicating ataxia or sedation.

  • Protective Index (PI): Calculated as TD50​/ED50​ . A higher PI indicates a wider safety margin.

Comparative Efficacy & Safety Data
CompoundMES ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
Valproic Acid (VPA) 275.0450.01.63
4-CHPA 145.5510.03.50

References

  • Measuring Histone Deacetylase Inhibition in the Brain. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Pharmacokinetics of valproic acid and metabolites in mouse plasma and brain following constant-rate application of the drug and its unsaturated metabolite with an osmotic delivery system. National Institutes of Health (NIH) - PubMed. Available at:[Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

Sources

Safety Operating Guide

4-Cyclopropyl-4-hydroxypentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Cyclopropyl-4-hydroxypentanoic Acid

As a drug development professional or synthetic chemist, managing the lifecycle of chemical intermediates is as critical as the synthesis itself. 4-Cyclopropyl-4-hydroxypentanoic acid is a specialized organic building block frequently utilized in pharmaceutical research[1]. Because it is a non-halogenated organic acid, its disposal must strictly adhere to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and laboratory accidents[2][3].

This guide provides a self-validating, step-by-step operational plan for the safe segregation, neutralization, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profiling & Hazard Characterization

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the target molecule. 4-Cyclopropyl-4-hydroxypentanoic acid features a cyclopropyl ring, a tertiary hydroxyl group, and a terminal carboxylic acid.

PropertyValue
Chemical Name 4-Cyclopropyl-4-hydroxypentanoic acid
CAS Registry Number 1500846-23-0
Molecular Formula C8H14O3[1][4]
Molecular Weight 158.19 g/mol [1][4]
Waste Classification Non-halogenated organic acid[2]
Primary Incompatibilities Strong bases, strong oxidizing agents (e.g., Nitric acid)[5]

Mechanistic Insight: As a weak aliphatic carboxylic acid, this compound is not highly corrosive like mineral acids, but it remains a chemical irritant[6][7]. Crucially, it lacks halogens (F, Cl, Br, I), which dictates its primary disposal route: standard organic incineration rather than specialized high-temperature halogen degradation[2][8].

Waste Segregation & Disposal Workflows

Proper segregation is the cornerstone of laboratory safety. Mixing incompatible waste streams can lead to catastrophic container failure[3]. Below are the validated protocols based on the physical state of the waste.

Protocol A: Solid and Unreacted Material
  • Collection : Gather all unreacted powder, contaminated weighing paper, and disposable spatulas.

  • Containment : Place the materials into a puncture-resistant, leak-proof container[2].

  • Labeling : Affix a hazardous waste tag immediately. Label it explicitly as "Hazardous Waste: Solid Non-Halogenated Organic Acid (4-Cyclopropyl-4-hydroxypentanoic acid)"[5][9].

  • Storage : Store in the designated Satellite Accumulation Area (SAA) strictly separated from alkaline solids[5].

Protocol B: Organic Solvent Solutions (The Halogen Rule)

During synthesis or extraction, the acid is often dissolved in organic solvents.

  • Determine Solvent Type : Identify if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., acetone, ethanol, ethyl acetate)[8][10].

  • Segregation :

    • Non-Halogenated: Pour the mixture into the "Non-Halogenated Organic Waste" carboy[2][8].

    • Halogenated: If the acid is dissolved in a halogenated solvent, the entire mixture must be disposed of in the "Halogenated Organic Waste" container[2][8].

  • Causality : Why is this critical? Halogenated waste requires specialized, high-temperature rotary kiln incineration to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Mixing non-halogenated waste into halogenated streams unnecessarily drives up disposal costs and environmental burden[2][9].

  • Venting : Ensure the waste carboy utilizes a vented cap to prevent over-pressurization from incidental off-gassing[2].

Protocol C: Dilute Aqueous Waste & Neutralization

If the compound is present in a dilute aqueous wash (e.g., from an extraction workup):

  • Assessment : Confirm the solution contains only the organic acid and water, with no heavy metals or toxic organic solvents[10][11].

  • Neutralization : In a fume hood, slowly add a mild base, such as 5% sodium bicarbonate, to the aqueous waste while stirring[7][12]. Causality Note: This acid-base reaction will generate CO2​ gas; ensure the vessel is open to the atmosphere to prevent pressure buildup.

  • Validation : Use pH paper or a calibrated pH meter to confirm the solution has reached a stable pH between 5.0 and 9.0[11]. This step makes the protocol self-validating.

  • Disposal : Depending on your institution's specific Publicly Owned Treatment Works (POTW) permit, neutralized, non-toxic aqueous solutions may be eligible for drain disposal with copious amounts of water[10][11]. Always verify with your local EHS officer before sink disposal. If prohibited, collect as "Aqueous Hazardous Waste"[11].

Waste Segregation Decision Pathway

To eliminate operational ambiguity, follow this logical workflow for 4-Cyclopropyl-4-hydroxypentanoic acid waste:

WasteSegregation Start 4-Cyclopropyl-4-hydroxypentanoic acid Waste Generation Solid Solid / Unreacted Material Start->Solid Powders/Consumables Solvent Dissolved in Organic Solvent Start->Solvent Reaction Mixtures Aqueous Dilute Aqueous Solution Start->Aqueous Aqueous Workups SolidBin Solid Hazardous Waste Container Solid->SolidBin NonHaloBin Non-Halogenated Organic Waste Solvent->NonHaloBin e.g., Acetone, EtOH HaloBin Halogenated Organic Waste Solvent->HaloBin e.g., DCM, Chloroform Neutralize In-Lab Neutralization (pH 5.0 - 9.0) Aqueous->Neutralize Add NaHCO3 EHS EHS Pickup & Incineration SolidBin->EHS NonHaloBin->EHS HaloBin->EHS Neutralize->EHS If restricted Drain Sanitary Sewer (If EHS Permitted) Neutralize->Drain If POTW approved

Segregation and disposal workflow for 4-Cyclopropyl-4-hydroxypentanoic acid waste streams.

Satellite Accumulation Area (SAA) & Container Management

  • Incompatibility Management : Never store organic acid waste in the same secondary containment bin as strong oxidizers (e.g., nitric acid, perchloric acid) or inorganic bases. Mixing organic compounds with oxidizing acids can lead to highly exothermic oxidation reactions and the generation of explosive gases[5][11].

  • The "RCRA Empty" Rule : Empty reagent bottles that originally contained 4-Cyclopropyl-4-hydroxypentanoic acid cannot simply be thrown in the municipal trash. They must be triple-rinsed with a compatible solvent (e.g., acetone)[3][9]. The rinsate must be collected in the non-halogenated organic waste container[9]. Only after triple-rinsing and defacing the original label can the glass be disposed of in the clean glass recycling or standard trash[3][9].

Spill Response & Decontamination

In the event of an accidental release, swift and methodical action ensures laboratory safety:

  • Isolate : Restrict personnel from entering the affected area[7].

  • PPE : Ensure you are wearing chemical-resistant nitrile gloves, a lab coat, and tightly fitting safety goggles[6][12].

  • Neutralize & Absorb : For small liquid spills (e.g., a dissolved solution), neutralize the area with a mild alkaline material like sodium bicarbonate[7]. Absorb the neutralized liquid with an inert absorbent such as vermiculite or sand[7][9].

  • Collect : Sweep the absorbent into a designated solid hazardous waste container[9].

  • Decontaminate : Wipe the affected benchtop or floor with a dilute soap and water solution to remove any residual organic residue[10].

Sources

Personal protective equipment for handling 4-Cyclopropyl-4-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 4-Cyclopropyl-4-hydroxypentanoic acid

Hazard Analysis: A Structure-Based Approach

Understanding the potential hazards of 4-Cyclopropyl-4-hydroxypentanoic acid begins with deconstructing its molecular structure.

  • Carboxylic Acid Moiety (-COOH): This is the primary driver of the compound's hazardous properties. Carboxylic acids are, by definition, acidic and can be corrosive. Concentrated forms can cause skin irritation, respiratory issues, and severe eye damage.[1] Contact with skin and eyes is the principal risk, necessitating robust barrier protection.[2][3]

  • Cyclopropyl Group: This three-membered ring is characterized by significant ring strain.[4] While the compound is not as volatile or flammable as cyclopropane gas, the inherent strain can make it susceptible to unexpected reactions under certain conditions, such as exposure to strong oxidizing agents or high temperatures.[4][5] This warrants careful storage and handling.

  • Tertiary Alcohol (-OH): The hydroxyl group adds polarity to the molecule but is generally less hazardous than the carboxylic acid. It does not significantly alter the primary handling precautions.

Given this analysis, the compound should be treated as a corrosive irritant with the potential for unknown reactivity. All handling should be performed in a controlled laboratory environment.

Personal Protective Equipment (PPE): A Multi-Barrier System

A multi-layered PPE approach is mandatory to prevent exposure via inhalation, ingestion, or skin/eye contact.[6][7] The required level of protection scales with the quantity of material being handled and the nature of the operation.

Table 1: PPE Requirements by Operational Scale
Operational Scale Primary Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1 g, solid) Certified Chemical Fume HoodANSI Z87.1-rated safety glasses with side shields.[8][9]Nitrile or neoprene gloves.[6]Flame-resistant laboratory coat.[9]Not typically required.
Medium Scale (1-10 g, solutions) Certified Chemical Fume HoodChemical splash goggles.[9]Double-gloving (e.g., nitrile inner, neoprene or butyl rubber outer).Chemical-resistant apron over a flame-resistant lab coat.Recommended if creating aerosols.
Large Scale (>10 g) or Energetic Reactions Certified Chemical Fume HoodFace shield worn over chemical splash goggles.[2][8][9]Heavy-duty, chemically resistant outer gloves (e.g., Silver Shield®) over nitrile inner gloves.Full-body chemical-resistant suit or apron.Required. Consult EHS for respirator fitting and selection.[8]

Operational and Disposal Protocols

Adherence to standardized procedures is critical for safety. The following step-by-step protocols provide a self-validating system for safe handling, spill management, and disposal.

PPE Donning & Doffing Procedure

Proper sequence minimizes cross-contamination.

Donning (Putting On):

  • Attire Check: Ensure legs and feet are fully covered. No open-toed shoes are permitted.[9][10]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the laboratory coat and fasten it completely. If required, add a chemical-resistant apron.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Outer Gloves: Don the second, more robust pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Initial Decontamination: In the fume hood, wipe down outer gloves and any contaminated surfaces.

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat/Apron: Unfasten the lab coat and roll it outwards, containing any potential contamination.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.[2]

  • Isolate: Close the fume hood sash and restrict access to the area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers. Do not proceed unless you are trained and have the correct PPE.

  • Contain & Neutralize: For small spills within a fume hood:

    • Use a spill kit absorbent for acids.

    • Gently apply a neutralizing agent like sodium bicarbonate, working from the outside in. Avoid creating dust.

    • Test the pH of the neutralized material to ensure it is safe (pH 6-8).

  • Clean-Up: Collect the absorbed, neutralized material using non-sparking tools.

  • Dispose: Place all contaminated materials, including used PPE, into a clearly labeled hazardous waste container.[7]

  • Decontaminate: Thoroughly clean the spill area with soap and water.

  • Report: Report the incident to your Environmental Health & Safety (EHS) department.

Waste Disposal Plan

Improper disposal poses a significant environmental and safety risk.

  • Primary Chemical Waste: Unused or waste 4-Cyclopropyl-4-hydroxypentanoic acid and its solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11] Do not pour down the drain.[7][12] The container should be made of a compatible material (e.g., borosilicate glass or polyethylene).

  • Contaminated Materials: All items that come into direct contact with the chemical, such as gloves, paper towels, and spill debris, are considered hazardous waste.[2][7] These must be collected in a separate, sealed plastic bag or container, clearly labeled as "Hazardous Waste," and disposed of according to institutional protocols.

  • Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials like bases and strong oxidizers.[2][13]

Workflow Visualization

The following diagram illustrates the decision-making process for selecting and removing PPE when working with 4-Cyclopropyl-4-hydroxypentanoic acid.

PPE_Workflow start Start: Prepare for Task assess Assess Task: - Scale (g)? - Solid or Solution? - Heating/Agitation? start->assess select_ppe Select Core PPE: - Lab Coat - Inner Nitrile Gloves - Safety Glasses assess->select_ppe is_high_risk High Risk? (>10g, Splash/Aerosol) select_ppe->is_high_risk add_ppe Add Advanced PPE: - Goggles + Face Shield - Chemical Apron - Outer Gloves is_high_risk->add_ppe Yes handle_chem Perform Chemical Handling in Fume Hood is_high_risk->handle_chem No add_ppe->handle_chem decon Decontaminate Work Area & Outer Gloves handle_chem->decon doff_ppe Doff PPE (Outer to Inner) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End: Task Complete wash->end

Caption: PPE Selection and Decontamination Workflow.

References

  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). BESA.
  • How to Identify and Use Carboxylic Acids in Everyday Chemistry. (2025, December 7). A-Z Chemistry.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Procedure for disposing of hazardous waste. (n.d.). MIT.
  • CYCLOPROPANE. (n.d.). CAMEO Chemicals | NOAA.
  • Cyclopropane - Wikipedia. (n.d.). Wikipedia.
  • Personal Protection Equipment. (n.d.). Kent State University.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August). University of Toronto.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
  • (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 4-Hydroxyphenylacetic Acid Safety Data Sheet. (2025, August 4). Cayman Chemical.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.